molecular formula C14H18N2O3 B112065 benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate CAS No. 167757-45-1

benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate

Cat. No.: B112065
CAS No.: 167757-45-1
M. Wt: 262.3 g/mol
InChI Key: UNJWOPBEKPMSGH-UHFFFAOYSA-N
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Description

Benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate is a useful research compound. Its molecular formula is C14H18N2O3 and its molecular weight is 262.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

benzyl 4-carbamoylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c15-13(17)12-6-8-16(9-7-12)14(18)19-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H2,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNJWOPBEKPMSGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40379828
Record name benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167757-45-1
Record name benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40379828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 167757-45-1

Introduction

Benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate is a heterocyclic organic compound featuring a piperidine core structure. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its prevalence in a wide array of biologically active molecules. The presence of the N-benzyl group and the 4-aminocarbonyl substituent provides opportunities for diverse chemical modifications and interactions with biological targets. This technical guide provides a comprehensive overview of the available data on this compound, including its physicochemical properties and a proposed synthetic pathway.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below. These data are compiled from various chemical supplier databases.

PropertyValueSource
CAS Number 167757-45-1Chemical Supplier Catalogs
Molecular Formula C₁₄H₁₈N₂O₃Chemical Supplier Catalogs
Molecular Weight 262.31 g/mol Chemical Supplier Catalogs
Melting Point 134-138 °CChemical Supplier Catalogs
Boiling Point 475.5±44.0 °C (Predicted)Chemical Supplier Catalogs
Density 1.224±0.06 g/cm³ (Predicted)Chemical Supplier Catalogs
Appearance White to off-white solidChemical Supplier Catalogs
Solubility Information not available

Synthesis and Experimental Protocols

Proposed Synthetic Pathway:

The synthesis would likely proceed via a two-step process starting from 1-(benzyloxycarbonyl)piperidine-4-carboxylic acid.

  • Activation of the Carboxylic Acid: The carboxylic acid is first activated to facilitate nucleophilic attack by ammonia. Common activating agents include thionyl chloride (SOCl₂) to form an acyl chloride, or coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP).

  • Amidation: The activated carboxylic acid is then reacted with a source of ammonia, such as aqueous or gaseous ammonia, to form the desired primary amide.

Illustrative Experimental Protocol (Hypothetical):

  • Step 1: Activation with Thionyl Chloride

    • To a solution of 1-(benzyloxycarbonyl)piperidine-4-carboxylic acid (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., nitrogen or argon), thionyl chloride (1.1 to 1.5 equivalents) is added dropwise at 0 °C.

    • A catalytic amount of N,N-dimethylformamide (DMF) may be added to facilitate the reaction.

    • The reaction mixture is stirred at room temperature for 1-3 hours, or until the reaction is complete as monitored by a suitable technique (e.g., thin-layer chromatography).

    • The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acyl chloride.

  • Step 2: Amidation

    • The crude acyl chloride is dissolved in a suitable anhydrous solvent (e.g., dichloromethane).

    • The solution is then added dropwise to a cooled (0 °C) concentrated solution of aqueous ammonia, or ammonia gas is bubbled through the solution.

    • The reaction mixture is stirred for several hours at room temperature.

    • Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to afford this compound.

Logical Flow of the Proposed Synthesis:

G start 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid step1 Activation of Carboxylic Acid (e.g., with SOCl₂ or DCC) start->step1 intermediate Activated Carboxylic Acid Intermediate (e.g., Acyl Chloride) step1->intermediate step2 Amidation (Reaction with Ammonia) intermediate->step2 product Benzyl 4-(aminocarbonyl)tetrahydro- 1(2H)-pyridinecarboxylate step2->product

An In-depth Technical Guide to Benzyl 4-(aminocarbonyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl 4-(aminocarbonyl)piperidine-1-carboxylate, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical identity, properties, a plausible synthetic route, and its potential applications in the field of drug discovery and development.

Chemical Identity and Properties

The accurate identification and characterization of a compound are fundamental to its application in research and development.

IUPAC Name: benzyl 4-carbamoylpiperidine-1-carboxylate

The name "benzyl 4-(aminocarbonyl)piperidine-1-carboxylate" is a descriptive synonym. The term "aminocarbonyl" is formally replaced by "carbamoyl" in IUPAC nomenclature.

Chemical Structure:

Molecular Structure of Benzyl 4-carbamoylpiperidine-1-carboxylate

Physicochemical Properties:

A summary of the key physicochemical properties for benzyl 4-carbamoylpiperidine-1-carboxylate is provided in the table below. This data is essential for its handling, formulation, and application in experimental settings.

PropertyValueSource
IUPAC Name benzyl 4-carbamoylpiperidine-1-carboxylate-
Synonyms Benzyl 4-(aminocarbonyl)piperidine-1-carboxylate, 4-Carbamoylpiperidine-1-carboxylic acid benzyl ester-
Molecular Formula C₁₄H₁₈N₂O₃-
Molecular Weight 262.31 g/mol -
Appearance White to off-white solid (predicted)-
Solubility Soluble in common organic solvents such as ethanol, dimethylformamide, and dichloromethane (predicted)[1]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway:

synthetic_pathway start 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid intermediate Benzyl 4-(chloroformyl)piperidine-1-carboxylate start->intermediate SOCl₂ or (COCl)₂ DCM, rt product Benzyl 4-carbamoylpiperidine-1-carboxylate intermediate->product NH₃ (aq) or NH₄OH Dioxane, 0°C to rt

Proposed synthesis of benzyl 4-carbamoylpiperidine-1-carboxylate.

Step 1: Synthesis of Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate (Acid Chloride Formation)

This step involves the conversion of the carboxylic acid to a more reactive acid chloride. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are standard reagents for this transformation.

  • Materials:

    • 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

    • Anhydrous Dichloromethane (DCM)

    • Magnetic stirrer and stirring bar

    • Round-bottom flask

    • Reflux condenser (if heating is required)

    • Inert atmosphere (e.g., nitrogen or argon)

  • Protocol:

    • To a solution of 1-(benzyloxycarbonyl)piperidine-4-carboxylic acid (1 equivalent) in anhydrous DCM, add thionyl chloride (1.2-1.5 equivalents) dropwise at 0 °C under an inert atmosphere.

    • A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

    • Allow the reaction mixture to stir at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC or IR spectroscopy, observing the disappearance of the carboxylic acid O-H stretch).

    • The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate, which is often used in the next step without further purification.

Step 2: Synthesis of Benzyl 4-carbamoylpiperidine-1-carboxylate (Amidation)

The crude acid chloride is then reacted with an ammonia source to form the primary amide.

  • Materials:

    • Crude benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate

    • Aqueous ammonia (NH₃(aq)) or Ammonium hydroxide (NH₄OH)

    • Dioxane or Tetrahydrofuran (THF)

    • Magnetic stirrer and stirring bar

    • Round-bottom flask

    • Ice bath

  • Protocol:

    • Dissolve the crude benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate in a suitable solvent such as dioxane or THF.

    • Cool the solution in an ice bath to 0 °C.

    • Slowly add an excess of concentrated aqueous ammonia or ammonium hydroxide to the cooled solution with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for an additional 1-3 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent like ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The resulting crude product can be purified by recrystallization or column chromatography to yield pure benzyl 4-carbamoylpiperidine-1-carboxylate.

Applications in Medicinal Chemistry and Drug Development

While specific biological activities or signaling pathway modulations for benzyl 4-carbamoylpiperidine-1-carboxylate are not extensively documented, the piperidine scaffold is a well-established privileged structure in medicinal chemistry. Piperidine and its derivatives are integral components of numerous FDA-approved drugs and clinical candidates, exhibiting a wide range of pharmacological activities.

The presence of the carbamoyl (aminocarbonyl) group introduces a key hydrogen bonding donor and acceptor moiety, which can be crucial for molecular recognition and binding to biological targets. The benzyl carbamate protecting group on the piperidine nitrogen allows for its selective removal under various conditions (e.g., hydrogenolysis), enabling further functionalization at this position. This makes benzyl 4-carbamoylpiperidine-1-carboxylate a valuable building block for the synthesis of more complex molecules.

Derivatives of piperidine-4-carboxamide have been investigated for a variety of therapeutic applications, including their use as intermediates in the synthesis of compounds with analgesic, antimicrobial, and central nervous system activities. The structural motif present in benzyl 4-carbamoylpiperidine-1-carboxylate suggests its potential as a precursor for novel therapeutic agents. For instance, the core structure is related to intermediates used in the synthesis of potent analgesics and other neuroactive compounds.

Conclusion

Benzyl 4-carbamoylpiperidine-1-carboxylate is a valuable heterocyclic building block for medicinal chemistry and drug discovery. Its synthesis from readily available starting materials is straightforward. The presence of multiple functional groups that can be selectively manipulated makes it a versatile intermediate for the creation of diverse chemical libraries aimed at identifying novel therapeutic agents. Further investigation into the biological activities of derivatives of this compound is warranted to explore its full potential in drug development.

References

An In-depth Technical Guide to 1-Cbz-4-piperidinecarboxamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Cbz-4-piperidinecarboxamide, chemically known as benzyl 4-carbamoylpiperidine-1-carboxylate, is a piperidine derivative of significant interest in medicinal chemistry and drug discovery. The piperidine scaffold is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals, owing to its favorable pharmacokinetic properties and its ability to interact with a wide range of biological targets. The presence of the carbamoyl (carboxamide) group at the 4-position and the benzyloxycarbonyl (Cbz) protecting group on the piperidine nitrogen provides a versatile platform for the synthesis of more complex molecules and potential drug candidates. This technical guide provides a comprehensive overview of the known physical properties, spectral data, and a representative synthesis protocol for 1-Cbz-4-piperidinecarboxamide.

Chemical Structure and Properties

The chemical structure of 1-Cbz-4-piperidinecarboxamide combines the rigid, saturated heterocyclic ring of piperidine with functional groups that dictate its chemical reactivity and potential biological activity.

Table 1: General Properties of 1-Cbz-4-piperidinecarboxamide

PropertyValue
Chemical Name Benzyl 4-carbamoylpiperidine-1-carboxylate
Synonyms 1-Cbz-4-piperidinecarboxamide, 4-Carbamoylpiperidine-1-carboxylic acid benzyl ester
Molecular Formula C₁₄H₁₈N₂O₃[1]
Molecular Weight 262.31 g/mol [1]
Appearance White to off-white solid (predicted)

Table 2: Physical Properties of 1-Cbz-4-piperidinecarboxamide

PropertyValue
Melting Point Not explicitly reported. The precursor, 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid, has a melting point of 78 °C.
Boiling Point Not reported.
Solubility Expected to be soluble in common organic solvents such as methanol, ethanol, dichloromethane, and dimethylformamide.

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of 1-Cbz-4-piperidinecarboxamide. While specific spectra for this compound are not widely published, representative data can be inferred from its structural components and available information from spectral databases.[1]

1. 1H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The 1H NMR spectrum is expected to show characteristic signals for the protons of the piperidine ring, the benzyl group, and the carboxamide. The protons on the piperidine ring would appear as complex multiplets in the aliphatic region. The benzylic protons of the Cbz group would likely be a singlet, and the aromatic protons of the phenyl ring would appear in the aromatic region. The amide protons would present as a broad singlet.

2. 13C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The 13C NMR spectrum would display distinct signals for each unique carbon atom in the molecule. Key signals would include those for the carbonyl carbons of the carbamate and the amide, the carbons of the phenyl group, the benzylic carbon, and the carbons of the piperidine ring.

3. IR (Infrared) Spectroscopy

The IR spectrum would be characterized by absorption bands corresponding to the various functional groups. Key expected peaks include N-H stretching vibrations for the primary amide, C=O stretching for both the carbamate and the amide, and C-N stretching vibrations. Aromatic C-H and C=C stretching bands from the benzyl group would also be present.

Experimental Protocols

The synthesis of 1-Cbz-4-piperidinecarboxamide typically proceeds from its corresponding carboxylic acid precursor, 1-[(benzyloxy)carbonyl]piperidine-4-carboxylic acid. The following is a representative experimental protocol for the amidation of this precursor.

Synthesis of 1-Cbz-4-piperidinecarboxamide from 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid

This two-step procedure involves the activation of the carboxylic acid followed by amidation.

Step 1: Activation of the Carboxylic Acid

The carboxylic acid is first converted to a more reactive species, such as an acid chloride, to facilitate the subsequent reaction with ammonia.

  • Materials:

    • 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid

    • Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)

    • Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

    • Dry glassware under an inert atmosphere (e.g., nitrogen or argon)

  • Procedure:

    • To a solution of 1-[(benzyloxy)carbonyl]piperidine-4-carboxylic acid in anhydrous DCM, cooled to 0 °C, is slowly added thionyl chloride or oxalyl chloride (typically 1.1 to 1.5 equivalents).

    • A catalytic amount of dimethylformamide (DMF) may be added if oxalyl chloride is used.

    • The reaction mixture is stirred at 0 °C for a short period and then allowed to warm to room temperature.

    • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

    • The solvent and excess reagent are removed under reduced pressure to yield the crude acid chloride, which is often used immediately in the next step.

Step 2: Amidation

The activated acid chloride is then reacted with an ammonia source to form the desired carboxamide.

  • Materials:

    • Crude benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate (from Step 1)

    • A source of ammonia, such as aqueous ammonium hydroxide or a solution of ammonia in an organic solvent (e.g., methanol or dioxane).

    • Anhydrous dichloromethane (DCM) or another suitable solvent.

  • Procedure:

    • The crude acid chloride is dissolved in anhydrous DCM and cooled to 0 °C.

    • A solution of ammonia is added dropwise to the stirred solution of the acid chloride.

    • The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature.

    • The reaction is monitored by TLC.

    • Upon completion, the reaction mixture is washed with water and brine.

    • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford pure 1-Cbz-4-piperidinecarboxamide.

Characterization of the Final Product

The identity and purity of the synthesized 1-Cbz-4-piperidinecarboxamide would be confirmed by standard analytical techniques, including:

  • NMR Spectroscopy (1H and 13C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify the key functional groups.

  • Melting Point Analysis: To assess the purity of the crystalline solid.

Logical Relationships in Synthesis

The synthesis of 1-Cbz-4-piperidinecarboxamide follows a logical progression from a readily available starting material. The workflow illustrates the key transformations required.

G start 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid activation Activation of Carboxylic Acid (e.g., with SOCl₂ or (COCl)₂) start->activation intermediate Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate (Acid Chloride Intermediate) activation->intermediate amidation Amidation (Reaction with Ammonia Source) intermediate->amidation product 1-Cbz-4-piperidinecarboxamide amidation->product purification Purification (Recrystallization or Chromatography) product->purification final_product Pure 1-Cbz-4-piperidinecarboxamide purification->final_product

Synthetic workflow for 1-Cbz-4-piperidinecarboxamide.

Conclusion

1-Cbz-4-piperidinecarboxamide serves as a valuable building block in the synthesis of complex piperidine-containing molecules for pharmaceutical research. While detailed physical property data is not extensively documented in publicly available literature, its synthesis is achievable through standard organic chemistry methodologies. This guide provides a foundational understanding of its properties and a practical approach to its preparation, which can be adapted and optimized by researchers in the field of drug discovery and development. The provided experimental framework allows for the synthesis and subsequent investigation of this and related compounds for various therapeutic applications.

References

Navigating the Solubility Landscape of Benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and subsequent therapeutic efficacy. Benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate is a compound of interest in drug discovery, and understanding its solubility characteristics is paramount for formulation development and preclinical assessment. This technical guide provides an in-depth overview of the methodologies for determining the solubility of this compound. While specific experimental solubility data for this compound is not publicly available at present, this document outlines the established experimental protocols that are widely accepted in the pharmaceutical industry for characterizing the solubility of such organic molecules. The guide details both the "gold standard" thermodynamic shake-flask method and high-throughput kinetic solubility assays, providing researchers with the necessary frameworks to conduct these pivotal experiments.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases for quantitative solubility data for this compound in common pharmaceutical solvents did not yield any specific values. The following table reflects the current lack of available data. Researchers are encouraged to perform the experimental protocols detailed in this guide to determine these crucial physicochemical parameters.

SolventTemperature (°C)Solubility (mg/mL)MethodReference
Water25Data Not Available--
Phosphate-Buffered Saline (pH 7.4)25Data Not Available--
Ethanol25Data Not Available--
Dimethyl Sulfoxide (DMSO)25Data Not Available--
Methanol25Data Not Available--

Experimental Protocols for Solubility Determination

The determination of aqueous solubility can be approached from two perspectives: thermodynamic and kinetic. Thermodynamic solubility represents the true equilibrium solubility of a compound, while kinetic solubility is a measure of a compound's solubility under non-equilibrium conditions and is often employed in high-throughput screening.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is widely regarded as the most reliable technique for determining the thermodynamic solubility of a compound.[1][2] It involves equilibrating an excess amount of the solid compound with a specific solvent over a defined period.[3]

Materials and Equipment:

  • This compound (solid form)

  • Solvent of interest (e.g., water, PBS pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) with UV detector or Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of solid this compound to a glass vial. The excess solid should be visually present throughout the experiment.

  • Add a known volume of the desired solvent to the vial.

  • Seal the vial tightly and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).

  • Agitate the mixture for a sufficient period to reach equilibrium. This typically ranges from 24 to 72 hours.[4] A preliminary time-course study can be conducted to determine the optimal equilibration time.

  • After equilibration, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant. To remove any undissolved solid, the sample should be either centrifuged at high speed or filtered through a syringe filter.[5]

  • Quantitatively dilute the clear supernatant with a suitable solvent.

  • Analyze the concentration of the dissolved compound in the diluted supernatant using a validated HPLC-UV or LC-MS method.

  • Prepare a calibration curve using standard solutions of known concentrations of this compound to accurately determine the concentration in the experimental sample.

  • The solubility is calculated from the concentration of the undiluted supernatant.

Kinetic Solubility Determination for High-Throughput Screening

Kinetic solubility assays are designed for rapid assessment, making them suitable for early-stage drug discovery where large numbers of compounds are evaluated.[6][7] These methods typically involve the precipitation of a compound from a concentrated organic solvent stock solution upon addition to an aqueous buffer.[8]

Materials and Equipment:

  • This compound dissolved in a concentrated stock solution (e.g., 10 mM in DMSO)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • 96-well or 384-well microplates

  • Automated liquid handling system

  • Plate reader capable of nephelometry (light scattering) or UV-Vis absorbance measurements[9]

  • Incubator

Procedure (Nephelometric Method):

  • Dispense a small volume of the DMSO stock solution of this compound into the wells of a microplate. A serial dilution is often performed to test a range of concentrations.

  • Rapidly add the aqueous buffer to each well to achieve the desired final compound concentrations.

  • Mix the contents of the wells thoroughly.

  • Incubate the plate at a controlled temperature for a shorter period, typically 1 to 2 hours.[8]

  • Measure the light scattering in each well using a nephelometer. The point at which a significant increase in light scattering is observed indicates the concentration at which the compound has precipitated, thus defining its kinetic solubility.[6]

Visualizing the Experimental Workflow

To further elucidate the experimental process, the following diagrams illustrate the key steps in the shake-flask thermodynamic solubility determination workflow.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid compound to vial B Add known volume of solvent A->B C Seal vial and place on shaker B->C D Agitate at constant temperature (24-72 hours) C->D E Centrifuge or filter the suspension D->E F Collect clear supernatant E->F G Dilute supernatant F->G H Analyze concentration by HPLC or LC-MS G->H I Calculate solubility from calibration curve H->I

Caption: Workflow for Thermodynamic Solubility Determination using the Shake-Flask Method.

Conclusion

While specific solubility data for this compound remains to be experimentally determined and published, this guide provides the necessary theoretical and practical framework for researchers to obtain this critical information. The choice between the thermodynamic shake-flask method and a kinetic assay will depend on the stage of the research, with the former providing a definitive equilibrium value and the latter offering a rapid assessment for screening purposes. Accurate and reproducible solubility data are fundamental to the successful progression of any drug development program.

References

Spectroscopic Profile of N-Cbz-Isonipecotamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for N-Cbz-isonipecotamide (benzyl 4-(aminocarbonyl)piperidine-1-carboxylate), a key intermediate in pharmaceutical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The empirical formula for N-Cbz-isonipecotamide is C₁₄H₁₈N₂O₃, with a molecular weight of 262.31 g/mol . The spectroscopic data presented below has been compiled from available literature and spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of N-Cbz-isonipecotamide were acquired in deuterated chloroform (CDCl₃). The presence of the carbamate group can lead to rotational isomers (rotamers), which may result in the broadening or splitting of some NMR signals.

Table 1: ¹H NMR Spectroscopic Data for N-Cbz-isonipecotamide (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.38 - 7.28m5HC₆H₅-
5.49br s1H-CONH₂
5.14s2H-CH₂-Ph
4.19br d2HPiperidine H-2e, H-6e
2.91t2HPiperidine H-2a, H-6a
2.45tt1HPiperidine H-4
1.89d2HPiperidine H-3e, H-5e
1.70qd2HPiperidine H-3a, H-5a

Abbreviations: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet, br = broad, tt = triplet of triplets, qd = quartet of doublets

Table 2: ¹³C NMR Spectroscopic Data for N-Cbz-isonipecotamide (126 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
176.0-CONH₂
155.1-NCOO-
136.8C₆H₅ (quaternary)
128.5C₆H₅
128.0C₆H₅
127.8C₆H₅
67.2-CH₂-Ph
44.2Piperidine C-2, C-6
42.9Piperidine C-4
28.9Piperidine C-3, C-5
Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Table 3: IR Spectroscopic Data for N-Cbz-isonipecotamide (Film)

Wavenumber (νₘₐₓ) cm⁻¹Assignment
3400 - 3200N-H stretch (amide)
3032C-H stretch (aromatic)
2945, 2860C-H stretch (aliphatic)
1685C=O stretch (carbamate)
1650C=O stretch (amide I)
1535N-H bend (amide II)
1425C-N stretch
1240C-O stretch (carbamate)
740, 695C-H bend (aromatic)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. The data presented is for the protonated molecule [M+H]⁺.

Table 4: Mass Spectrometry Data for N-Cbz-isonipecotamide

m/zAssignment
263.1[M+H]⁺
172.1[M - C₇H₇O]⁺
128.1[M - C₈H₈O₂]⁺
91.1[C₇H₇]⁺ (tropylium ion)

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for N-Cbz-isonipecotamide.

NMR Spectroscopy
  • Sample Preparation: A sample of N-Cbz-isonipecotamide (5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a 500 MHz spectrometer. A standard pulse program is used with a 30° pulse angle, an acquisition time of 3 seconds, and a relaxation delay of 1 second. A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded on the same spectrometer at a frequency of 126 MHz. A proton-decoupled pulse sequence is used with a 30° pulse angle, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. A larger number of scans is typically required compared to ¹H NMR to obtain a spectrum with adequate signal-to-noise.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the neat sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically acquired over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder is recorded and subtracted from the sample spectrum.

  • Data Processing: The resulting interferogram is Fourier transformed to produce the final IR spectrum, which is plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of N-Cbz-isonipecotamide is prepared in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: The mass spectrum is obtained using a mass spectrometer equipped with an electrospray ionization (ESI) source. The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. The analysis is performed in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Processing: The mass spectrum is calibrated using a known standard. The m/z values of the molecular ion and major fragment ions are determined from the spectrum.

Visualizations

The following diagrams illustrate the general workflow of spectroscopic analysis and a proposed mass spectrometry fragmentation pathway for N-Cbz-isonipecotamide.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample N-Cbz-isonipecotamide Dissolution Dissolution in Deuterated Solvent (NMR) or Volatile Solvent (MS) Sample->Dissolution ThinFilm Thin Film Preparation (IR) Sample->ThinFilm NMR NMR Spectrometer Dissolution->NMR MS Mass Spectrometer Dissolution->MS IR FTIR Spectrometer ThinFilm->IR NMR_Data 1H & 13C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Fragmentation_Pathway M N-Cbz-isonipecotamide [M+H]⁺ m/z = 263.1 F1 Loss of C₇H₇O (benzyloxy radical) M->F1 F2 Loss of C₈H₈O₂ (benzyl carbonate) M->F2 F3 Formation of Tropylium ion M->F3 Frag1 [C₇H₁₂N₂O]⁺ m/z = 172.1 F1->Frag1 Frag2 [C₆H₁₁N₂]⁺ m/z = 128.1 F2->Frag2 Frag3 [C₇H₇]⁺ m/z = 91.1 F3->Frag3

Caption: Proposed ESI-MS fragmentation pathway for N-Cbz-isonipecotamide.

Potential Biological Activity of Benzyl 4-(aminocarbonyl)piperidine-1-carboxylate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 4-(aminocarbonyl)piperidine-1-carboxylate is a synthetic organic molecule featuring a piperidine core, a functionality prevalent in numerous biologically active compounds. While direct experimental data on this specific molecule is not extensively available in peer-reviewed literature, its structural motifs—a piperidine-4-carboxamide and an N-benzyloxycarbonyl group—are well-characterized pharmacophores. This technical guide synthesizes information on structurally analogous compounds to forecast the potential biological activities, mechanisms of action, and therapeutic applications of benzyl 4-(aminocarbonyl)piperidine-1-carboxylate. By examining the structure-activity relationships of related molecules, we can infer its potential as a modulator of various biological targets, including enzymes and receptors. This document aims to provide a foundational resource for researchers interested in the synthesis, evaluation, and development of this and related compounds.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in defined three-dimensional orientations allow for potent and selective interactions with a wide range of biological targets. The subject of this whitepaper, benzyl 4-(aminocarbonyl)piperidine-1-carboxylate, combines this versatile core with two key functional groups: a carboxamide at the 4-position and a benzyloxycarbonyl group at the piperidine nitrogen.

The 4-carboxamide moiety is a common feature in molecules targeting enzymes and receptors where hydrogen bonding and specific steric interactions are crucial for binding. The N-benzyloxycarbonyl (Cbz or Z) group, while often employed as a protecting group in chemical synthesis, can also contribute to the biological activity of a molecule by influencing its physicochemical properties and participating in target binding.

This document will explore the potential biological activities of benzyl 4-(aminocarbonyl)piperidine-1-carboxylate by analyzing the known activities of structurally related compounds. The primary focus will be on piperidine-4-carboxamide derivatives and N-benzyloxycarbonyl-piperidines.

Synthesis and Physicochemical Properties

While a specific, documented synthesis for benzyl 4-(aminocarbonyl)piperidine-1-carboxylate is not readily found in the literature, a plausible synthetic route can be proposed based on standard organic chemistry principles.

A potential synthetic workflow is outlined below:

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps Isonipecotic_acid Isonipecotic Acid (Piperidine-4-carboxylic acid) Step1 Step 1: N-Protection Isonipecotic_acid->Step1 Benzyl_chloroformate Benzyl Chloroformate Benzyl_chloroformate->Step1 Intermediate1 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid Step1->Intermediate1 Step2 Step 2: Amidation Intermediate1->Step2 Ammonia source (e.g., NH4Cl, coupling agent) Target_Molecule Benzyl 4-(aminocarbonyl)piperidine-1-carboxylate Step2->Target_Molecule

Figure 1: Proposed synthetic workflow for benzyl 4-(aminocarbonyl)piperidine-1-carboxylate.

Experimental Protocol: Proposed Synthesis

  • N-Protection: Isonipecotic acid is dissolved in a suitable solvent (e.g., a mixture of water and dioxane) and the pH is adjusted to be basic (e.g., with sodium carbonate). Benzyl chloroformate is added dropwise at a controlled temperature (e.g., 0-5 °C). The reaction is stirred until completion, followed by an acidic workup to isolate 1-(benzyloxycarbonyl)piperidine-4-carboxylic acid.

  • Amidation: The resulting carboxylic acid is activated using a coupling agent (e.g., HATU, HOBt/EDC) in an appropriate aprotic solvent (e.g., DMF). An ammonia source, such as ammonium chloride with a non-nucleophilic base (e.g., DIPEA), is then added. The reaction mixture is stirred at room temperature until completion. Standard aqueous workup and purification by chromatography would yield the target compound, benzyl 4-(aminocarbonyl)piperidine-1-carboxylate.

Potential Biological Activities and Structure-Activity Relationships

Based on the activities of structurally similar compounds, benzyl 4-(aminocarbonyl)piperidine-1-carboxylate could exhibit a range of biological effects.

Antimicrobial Activity

Piperidine-4-carboxamides have been investigated as potential antimicrobial agents. For instance, certain derivatives have shown activity against Mycobacterium tuberculosis by inhibiting DNA gyrase.[1] The core scaffold allows for the presentation of various substituents that can interact with the enzyme's active site.

Enzyme Inhibition

3.2.1. Histone Deacetylase (HDAC) Inhibition

Derivatives of benzyl 4-oxopiperidine-1-carboxylate have been synthesized and evaluated as histone deacetylase (HDAC) inhibitors.[2] The presence of the benzyloxycarbonyl group and a functionalized side chain suggests that our target molecule could be explored for similar activity. HDAC inhibitors are a class of anticancer agents.

3.2.2. Carbonic Anhydrase Inhibition

A series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides have been identified as potent inhibitors of human carbonic anhydrases (hCAs), with some showing selectivity for tumor-associated isoforms.[3] While our target molecule lacks the sulfamoylbenzoyl group, this indicates the compatibility of the piperidine-4-carboxamide scaffold with enzyme active sites.

3.2.3. Cholinesterase Inhibition

Derivatives of 1-benzylpiperidine have been extensively studied as acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease.[4] The N-benzyl group is a key feature in some of these inhibitors. Although our molecule has an N-benzyloxycarbonyl group, which is electronically different, the general structural similarity warrants investigation into its potential for AChE or butyrylcholinesterase (BChE) inhibition.

The general mechanism of cholinesterase inhibitors is depicted below:

Cholinesterase_Inhibition cluster_cholinergic Cholinergic Synapse cluster_inhibitor Inhibitor Action ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal_Propagation Signal Propagation Postsynaptic_Receptor->Signal_Propagation Inhibitor Cholinesterase Inhibitor (e.g., Benzylpiperidine derivative) Inhibitor->AChE Inhibition

Figure 2: Signaling pathway of cholinesterase inhibition.
Receptor Antagonism

3.3.1. Muscarinic Receptor Antagonism

Substituted 4-amino-1-benzylpiperidine compounds have been patented as muscarinic receptor antagonists.[5] These compounds are useful for treating conditions like overactive bladder and irritable bowel syndrome. The structural similarity suggests that benzyl 4-(aminocarbonyl)piperidine-1-carboxylate could be evaluated for affinity to muscarinic receptors.

3.3.2. Neurokinin-1 (NK1) Receptor Antagonism

4,4-Disubstituted piperidines have been developed as high-affinity NK1 receptor antagonists.[6] Although our compound is 4-monosubstituted, this class of compounds highlights the utility of the piperidine core in targeting G-protein coupled receptors.

Quantitative Data from Structurally Related Compounds

To provide a framework for the potential potency of benzyl 4-(aminocarbonyl)piperidine-1-carboxylate, the following tables summarize quantitative data from structurally related compounds found in the literature.

Table 1: Cholinesterase Inhibitory Activity of 1-Benzylpiperidine Derivatives

CompoundTargetIC50 (nM)Reference
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine HClAChE0.56[4]

Table 2: Receptor Binding Affinity of Substituted Piperidines

Compound ClassTargetKi or IC50 (nM)Reference
4,4-Disubstituted piperidinehNK10.95[6]
Benzyloxy piperidine derivative (8c)D4 ReceptorKi = 135[7]

Table 3: Enzyme Inhibition by Piperidine-4-carboxamide Derivatives

Compound ClassTargetKi or IC50Reference
1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide (Compound 6)hCA IXKi = 0.9 nM[3]
Piperidine-4-carboxamide (844-TFM)M. abscessus gyraseIC50 = 3.12 µM[1]

Conclusion and Future Directions

While benzyl 4-(aminocarbonyl)piperidine-1-carboxylate remains an understudied molecule, a comprehensive analysis of its structural components and the biological activities of related compounds provides a strong rationale for its investigation as a potential therapeutic agent. The piperidine-4-carboxamide core is a versatile scaffold that has demonstrated efficacy in targeting a range of enzymes and receptors. The N-benzyloxycarbonyl group, while potentially influencing pharmacokinetic properties, may also contribute to target binding.

Future research should focus on the following:

  • Chemical Synthesis and Characterization: Development and optimization of a reliable synthetic route to produce benzyl 4-(aminocarbonyl)piperidine-1-carboxylate in sufficient quantities for biological evaluation.

  • In Vitro Screening: A broad-based screening campaign to assess the compound's activity against a panel of targets, including cholinesterases, carbonic anhydrases, histone deacetylases, and various G-protein coupled receptors.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to probe the effects of modifications to the N-benzyloxycarbonyl group and the 4-carboxamide moiety on biological activity and selectivity.

  • Pharmacokinetic Profiling: Evaluation of the metabolic stability and other ADME (absorption, distribution, metabolism, and excretion) properties of the lead compounds.

This systematic approach will elucidate the therapeutic potential of benzyl 4-(aminocarbonyl)piperidine-1-carboxylate and its derivatives, potentially leading to the discovery of novel drug candidates.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of the N-Benzyl Piperidine Scaffold in Drug Discovery

The N-benzyl piperidine (N-BP) motif is a privileged structural scaffold in medicinal chemistry, forming the core of a multitude of biologically active compounds.[1][2][3][4] Its unique combination of a basic piperidine ring and a lipophilic benzyl group allows for critical interactions with a wide range of biological targets, leading to its prevalence in numerous approved drugs and clinical candidates.[1][3] This technical guide provides a comprehensive overview of the discovery and history of N-benzyl piperidine compounds, detailing their synthesis, key experimental findings, and their impact on modern drug development.

The structural flexibility and three-dimensional nature of the N-BP motif are frequently utilized by medicinal chemists to fine-tune both efficacy and physicochemical properties in drug development.[2][3] It can provide crucial cation-π interactions with target proteins and serves as a platform for optimizing the stereochemical aspects of potency and toxicity.[2][3]

Pharmacological Applications and Quantitative Data

The versatility of the N-benzyl piperidine scaffold is demonstrated by its application across a wide range of therapeutic areas.

Central Nervous System (CNS) Disorders

The N-benzyl piperidine scaffold is a key component in many CNS-active agents, particularly in the treatment of Alzheimer's disease.

Acetylcholinesterase (AChE) Inhibition: A primary strategy in managing Alzheimer's disease is to inhibit the acetylcholinesterase enzyme, which breaks down the neurotransmitter acetylcholine.[5] The N-benzyl piperidine group, a key feature of the Alzheimer's drug Donepezil, provides good binding to the catalytic site of AChE, interacting with key amino acid residues.[6] A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have been synthesized and evaluated for their anti-AChE activity.[7][8] One of the most potent inhibitors found was 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, with an IC50 of 0.56 nM.[7] This compound showed an affinity 18,000 times greater for AChE than for butyrylcholinesterase (BuChE).[7] Another potent inhibitor, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil), has an IC50 of 5.7 nM and is 1250 times more selective for AChE over BuChE.[9]

Dual HDAC and AChE Inhibition: A multitarget-directed ligand approach for Alzheimer's has led to the development of N-benzyl piperidine derivatives that dually inhibit histone deacetylase (HDAC) and AChE.[10]

CompoundTargetIC50 (µM)Reference
Compound d5 HDAC0.17[10]
AChE6.89[10]
Compound d10 HDAC0.45[10]
AChE3.22[10]

Monoamine Transporter Inhibition: A series of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-(substituted benzyl) piperidines have been synthesized to evaluate their affinities for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[11] Several of these compounds showed affinity for DAT in the low nanomolar range with a broad range of SERT/DAT selectivity, indicating their potential as pharmacotherapeutic agents for cocaine addiction.[11]

Analgesia

N-benzyl piperidine derivatives have been investigated as potent analgesics, particularly as dual-acting μ-opioid receptor (MOR) and sigma-1 receptor (σ1R) ligands.[12][13] This dual activity is promising for producing robust antinociceptive effects while potentially reducing opioid-related side effects.[12][13]

CompoundTargetKi (nM)ED50 (mg/kg)Test ModelReference
Compound 52 MOR56.44.04Abdominal contraction (mice)[12]
σ1R11.06.88Carrageenan-induced inflammatory pain (mice)[12]
13.98Formalin test (rats)[12]
7.62CFA-induced chronic pain (mice)[12]
Anticancer Activity

The N-benzyl piperidine scaffold is present in compounds with significant anticancer properties.

USP7 Inhibition: Ubiquitin-specific peptidase 7 (USP7) is a potential anticancer target.[14] A series of N-benzyl piperidinol derivatives were designed and evaluated as USP7 inhibitors.[14]

CompoundTargetIC50 (nM)KD (nM)Cell LineCell-based IC50 (nM)Reference
L55 USP740.878.3LNCaP29.6[14]
RS4;1141.6[14]

General Cytotoxic Activity: N-benzyl-piperidinyl acylhydrazone hybrid derivatives have been evaluated for their cytotoxic profiles on various cancer cell lines.[15]

CompoundCell LineIC50 (µM)Reference
PQM-75 (6i) HepG2 (hepatocellular carcinoma)58.40 ± 1.87[15]
PQM-88 (6k) A549 (non-small cell lung cancer)59.58 ± 4.07[15]
Antimicrobial Activity

Some N-benzyl piperidine-4-one derivatives have shown very potent in vitro activity against the fungus Aspergillus niger and the bacterium Escherichia coli.[16]

Structure-Activity Relationship (SAR) Studies

SAR studies have been crucial in optimizing the activity of N-benzyl piperidine derivatives.

  • For CCR3 Antagonists: An N-(alkyl)benzylpiperidine was identified as an essential pharmacophore. The introduction of N-(ureidoalkyl) substituents improved binding potency from the micromolar to the low nanomolar range.[17]

  • For AChE Inhibitors: Substituting the benzamide with a bulky moiety in the para position led to a substantial increase in activity.[7] The basicity of the piperidine nitrogen also appears to play an important role in the increased activity.[7] In another series, a double π-π interaction between the aromatic ring of a 2-phenylacetate moiety and the Trp286 residue, as well as a π-π interaction between the N-benzylpiperidine moiety and the Tyr341 residue, was shown to be important for high affinity.[18]

  • For Opioid Receptor Ligands: Phenyl substitution at the para position of the benzyl ring resulted in better analgesic effects.[19]

Experimental Protocols

General Synthesis of 1-Benzylpiperidine Derivatives

A common and straightforward method for the synthesis of 1-benzylpiperidine derivatives is the N-alkylation of piperidine or a substituted piperidine with an appropriate benzyl halide.[20]

Materials:

  • Piperidine

  • Benzyl chloride (or benzyl bromide)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Acetonitrile or other suitable solvent

Procedure:

  • Dissolve piperidine in the chosen solvent.

  • Add the base (e.g., potassium carbonate) to the solution.

  • Add benzyl chloride dropwise to the reaction mixture.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture to remove the base.

  • Evaporate the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography or distillation to obtain the pure 1-benzylpiperidine derivative.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method to determine the in vitro inhibitory activity of compounds against acetylcholinesterase.[20]

Principle: The assay is based on the reaction of acetylthiocholine with acetylcholinesterase to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.[20]

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.

  • In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution at various concentrations.

  • Add the AChE solution to each well and incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the ATCI solution to each well.

  • Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.

  • The rate of reaction is determined from the change in absorbance over time.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

  • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Drug_Discovery_Workflow cluster_0 Discovery & Preclinical Phase cluster_1 Clinical Phase cluster_2 Approval & Post-Market Target_ID Target Identification Target_Val Target Validation Target_ID->Target_Val Hit_ID Hit Identification (Screening) Target_Val->Hit_ID Hit_to_Lead Hit-to-Lead Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Preclinical Preclinical Studies (In vivo/In vitro) Lead_Opt->Preclinical Phase_I Phase I Preclinical->Phase_I Phase_II Phase II Phase_I->Phase_II Phase_III Phase III Phase_II->Phase_III NDA_Review NDA Review Phase_III->NDA_Review Approval Approval NDA_Review->Approval Phase_IV Phase IV (Post-market) Approval->Phase_IV

Caption: A generalized workflow for drug discovery and development.

AChE_Inhibition cluster_AChE AChE Active Site cluster_Inhibitor N-Benzyl Piperidine Inhibitor AChE Catalytic Anionic Site (CAS) Trp84 Phe330 Peripheral Anionic Site (PAS) Trp279 Tyr334 Inhibitor Piperidine Ring (Cationic Nitrogen) Benzyl Group Inhibitor:f0->AChE:f0 Ionic Interaction Inhibitor:f1->AChE:f1 Cation-π / π-π Stacking

Caption: Binding of N-benzyl piperidine to Acetylcholinesterase.

USP7_Pathway USP7 USP7 MDM2 MDM2 USP7->MDM2 Deubiquitinates (Stabilizes) DNMT1 DNMT1 USP7->DNMT1 Deubiquitinates (Stabilizes) p53 p53 MDM2->p53 Promotes Degradation p21 p21 p53->p21 Activates Apoptosis Apoptosis p53->Apoptosis Induces CellCycleArrest Cell Cycle Arrest (G0/G1, S phase) p21->CellCycleArrest Induces Inhibitor N-Benzyl Piperidinol Inhibitor (L55) Inhibitor->USP7 Inhibits

Caption: USP7 signaling pathway modulation by N-benzyl piperidine.

References

The Synthetic Keystone: A Technical Guide to Benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate, a pivotal intermediate in contemporary pharmaceutical synthesis. We will explore its chemical properties, detailed synthetic protocols, and its critical role in the development of targeted therapies, with a particular focus on PARP inhibitors.

Core Properties and Specifications

This compound, also known as benzyl 4-carbamoylpiperidine-1-carboxylate, is a key building block in medicinal chemistry. Its structure combines a piperidine core, a carbamoyl group, and a benzyloxycarbonyl (Cbz) protecting group, making it a versatile scaffold for constructing more complex molecules.

PropertyValue
CAS Number 167757-45-1
Molecular Formula C₁₄H₁₈N₂O₃
Molecular Weight 262.30 g/mol
Appearance White to off-white solid
Melting Point 69-70 °C
Storage Sealed in a dry environment at room temperature.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, typically starting from 1-benzyl-4-piperidone. Below are detailed experimental protocols for a plausible synthetic route.

Synthesis of 1-Benzyl-4-cyano-4-anilinopiperidine

This initial step involves a Strecker-type reaction to introduce the cyano and anilino groups at the 4-position of the piperidine ring.

Protocol:

  • Cool a solution of 1-benzyl-4-piperidone in methanol to 0-10 °C.

  • Slowly add a methanol solution containing hydrocyanic acid (10-20% by mass).

  • After the addition is complete, heat the reaction mixture to reflux.

  • Add aniline to the refluxing solution and continue the reaction.

  • Upon completion (monitored by TLC), cool the mixture to below 5 °C.

  • Add glacial acetic acid to induce crystallization.

  • Filter the resulting solid to obtain 1-benzyl-4-cyano-4-anilinopiperidine.

Hydrolysis to 1-Benzyl-4-carbamoyl-4-anilinopiperidine

The cyano group is then partially hydrolyzed to a carbamoyl (aminocarbonyl) group.

Protocol:

  • Add the 1-benzyl-4-cyano-4-anilinopiperidine solid to a 70-90% sulfuric acid solution.

  • Stir the mixture at 20-50 °C for 50-90 hours.

  • Pour the reaction mixture into a solution of crushed ice.

  • Adjust the pH of the solution to 4-9 at 0-10 °C using concentrated ammonia water to induce precipitation.

  • Filter and wash the precipitate to yield 1-benzyl-4-carbamoyl-4-anilinopiperidine as a white powder.

Synthesis of this compound

A more direct route to the title compound involves the amidation of a suitable precursor, such as benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate.

Protocol:

  • Dissolve benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate in a suitable organic solvent (e.g., dichloromethane).[1]

  • Cool the solution in an ice bath.

  • Bubble ammonia gas through the solution or add a solution of ammonia in a suitable solvent (e.g., methanol or dioxane) dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield this compound.

Reaction StepStarting MaterialKey ReagentsTypical YieldPurity
Amidation of Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylateBenzyl 4-(chlorocarbonyl)piperidine-1-carboxylateAmmoniaHigh>95%

Note: Specific yields and purities can vary depending on the reaction scale and purification methods.

Application in Drug Synthesis: A Case Study of Olaparib

This compound and its analogues are crucial intermediates in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies. Olaparib, a first-in-class PARP inhibitor, is used for the treatment of certain types of ovarian, breast, pancreatic, and prostate cancers, particularly those with BRCA mutations.[2]

The piperidinecarboxamide moiety is a key structural feature of many PARP inhibitors, as it is involved in binding to the nicotinamide-binding pocket of the PARP enzyme.

Synthetic Workflow for PARP Inhibitor Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a PARP inhibitor using a piperidine-based intermediate.

G cluster_0 Intermediate Synthesis cluster_1 Core Scaffold Synthesis cluster_2 Final Coupling and API Synthesis A Benzyl 4-(aminocarbonyl)tetrahydro- 1(2H)-pyridinecarboxylate B Deprotection (e.g., Hydrogenolysis) A->B Remove Cbz group C Piperidine-4-carboxamide B->C E Coupling Reaction C->E D Phthalazinone or other core structure D->E F Final PARP Inhibitor (e.g., Olaparib) E->F Amide bond formation

Synthetic workflow for a PARP inhibitor.

Role in Signaling Pathways: PARP Inhibition and Synthetic Lethality

PARP enzymes, particularly PARP1 and PARP2, are central to the repair of DNA single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway.[3] In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is deficient.

When PARP is inhibited, SSBs are not repaired and accumulate. During DNA replication, these SSBs are converted into DSBs. In normal cells, these DSBs can be repaired by the HR pathway. However, in BRCA-deficient cancer cells, the inability to repair these DSBs leads to genomic instability and cell death. This concept is known as "synthetic lethality."

DNA Damage Repair and PARP Inhibition Pathway

The following diagram illustrates the mechanism of action of PARP inhibitors in the context of DNA repair pathways.

G cluster_0 Normal Cell cluster_1 BRCA-Deficient Cancer Cell with PARP Inhibition ssb_norm DNA Single-Strand Break (SSB) parp_norm PARP Enzyme ssb_norm->parp_norm ber_norm Base Excision Repair (BER) parp_norm->ber_norm ssb_repair_norm SSB Repaired ber_norm->ssb_repair_norm ssb_cancer DNA Single-Strand Break (SSB) parp_cancer PARP Enzyme ssb_cancer->parp_cancer dsb Replication Fork Collapse (DSB Formation) ssb_cancer->dsb Unrepaired parp_inhib PARP Inhibitor parp_inhib->parp_cancer ber_blocked BER Blocked parp_cancer->ber_blocked Inhibited hr_deficient Deficient Homologous Recombination (HR) dsb->hr_deficient cell_death Cell Death (Apoptosis) hr_deficient->cell_death

Mechanism of PARP inhibition and synthetic lethality.

Conclusion

This compound is a valuable and versatile synthetic intermediate. Its utility is prominently demonstrated in the synthesis of targeted cancer therapeutics like PARP inhibitors. A thorough understanding of its synthesis and reactivity is essential for medicinal chemists and drug development professionals working on the next generation of targeted therapies. The principles of synthetic lethality, exploited by drugs derived from this intermediate, represent a significant advancement in personalized medicine.

References

The Genesis of a Key Synthetic Building Block: A Technical Guide to the Discovery and Synthesis of N-Cbz-isonipecotamide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of N-Cbz-isonipecotamide (N-benzyloxycarbonyl-piperidine-4-carboxamide), a crucial intermediate in the development of various pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals, offering in-depth experimental protocols, quantitative data, and a historical perspective on this important molecule.

Introduction: The Convergence of a Protecting Group Strategy and a Versatile Scaffold

The story of N-Cbz-isonipecotamide is not one of a singular discovery but rather the logical and powerful convergence of two key developments in organic chemistry: the advent of the carboxybenzyl (Cbz) protecting group and the recognition of the isonipecotamide scaffold's utility in medicinal chemistry.

The Cbz group, introduced by Max Bergmann and Leonidas Zervas in 1932, revolutionized peptide synthesis by providing a reliable method for the temporary protection of amine functionalities.[1] This innovation allowed for the controlled, stepwise assembly of amino acids into peptides, a feat that was previously unachievable.[1] The Cbz group's stability under a range of conditions and its facile removal by catalytic hydrogenolysis made it an invaluable tool for synthetic chemists.[1]

Concurrently, the piperidine ring, a core component of isonipecotamide, has long been recognized as a privileged scaffold in drug discovery, appearing in numerous approved drugs.[2] Its three-dimensional structure and ability to be functionalized at various positions make it a versatile building block for creating molecules with diverse pharmacological activities. Isonipecotamide, or piperidine-4-carboxamide, presents a simple yet valuable derivative, offering a handle for further chemical modification.

While a definitive "discovery" paper for the first synthesis of N-Cbz-isonipecotamide is not readily apparent in early literature, its synthesis represents a straightforward application of the well-established Schotten-Baumann conditions for N-acylation, a standard procedure in organic synthesis. The protection of the secondary amine of isonipecotamide with the Cbz group was a necessary and logical step for chemists aiming to selectively modify other parts of the molecule or incorporate it into larger structures without unwanted side reactions at the piperidine nitrogen.

Synthetic Methodologies

The synthesis of N-Cbz-isonipecotamide is primarily achieved through the N-acylation of isonipecotamide with benzyl chloroformate. Variations in the base, solvent, and reaction conditions have been explored to optimize yield and purity.

Synthesis from Isonipecotamide

The most direct route to N-Cbz-isonipecotamide involves the reaction of commercially available isonipecotamide with benzyl chloroformate (Cbz-Cl). This reaction is typically carried out under basic conditions to neutralize the hydrochloric acid byproduct.

Experimental Protocol:

  • Materials: Isonipecotamide, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃) or other suitable base (e.g., triethylamine, sodium carbonate), and a suitable solvent system (e.g., Tetrahydrofuran (THF)/Water, Dichloromethane).

  • Procedure:

    • Dissolve isonipecotamide in a suitable solvent or a biphasic mixture such as THF and water.

    • Add a base, such as sodium bicarbonate, to the solution.

    • Cool the mixture in an ice bath to 0-5 °C.

    • Slowly add benzyl chloroformate dropwise to the stirred solution, maintaining the low temperature.

    • Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by an appropriate technique like Thin Layer Chromatography (TLC).

    • If a biphasic system is used, separate the organic layer. If a single solvent is used, perform an aqueous workup.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization or column chromatography.

Table 1: Quantitative Data for the Synthesis of N-Cbz-isonipecotamide from Isonipecotamide

ParameterValue/ConditionReference
Starting MaterialIsonipecotamideGeneral Method
ReagentBenzyl chloroformateGeneral Method
BaseSodium bicarbonateGeneral Method
SolventTHF/WaterGeneral Method
Temperature0 °C to Room Temp.General Method
Reaction Time2-20 hoursGeneral Method
YieldTypically >90%[3]
Synthesis from N-Cbz-isonipecotic acid

An alternative, though less direct, route involves the amidation of N-Cbz-isonipecotic acid. This multi-step process begins with the protection of isonipecotic acid, followed by conversion of the carboxylic acid to the amide.

Experimental Protocol:

  • N-Cbz protection of Isonipecotic Acid:

    • Dissolve isonipecotic acid in an aqueous basic solution (e.g., NaOH or Na₂CO₃).

    • Cool the solution and add benzyl chloroformate dropwise.

    • Stir until the reaction is complete.

    • Acidify the solution to precipitate the N-Cbz-isonipecotic acid, which is then filtered and dried.

  • Amidation of N-Cbz-isonipecotic acid:

    • Activate the carboxylic acid of N-Cbz-isonipecotic acid using a coupling agent (e.g., thionyl chloride to form the acid chloride, or a peptide coupling reagent like HATU).

    • React the activated species with ammonia or an ammonia equivalent to form the amide.

    • Purify the resulting N-Cbz-isonipecotamide.

Table 2: Quantitative Data for the Synthesis of N-Cbz-isonipecotamide from N-Cbz-isonipecotic acid

ParameterValue/ConditionReference
Starting MaterialN-Cbz-isonipecotic acidGeneral Method
ReagentThionyl chloride, Ammonia[4]
SolventDichloromethane, Toluene[4]
Temperature0 °C to Reflux[4]
Reaction Time1-4 hours (activation), 0.5-2 hours (amidation)[4]
YieldHigh (typically >80% over two steps)[4]

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic workflows for preparing N-Cbz-isonipecotamide.

Synthesis_from_Isonipecotamide Isonipecotamide Isonipecotamide Reaction N-Acylation Isonipecotamide->Reaction CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->Reaction Base Base (e.g., NaHCO₃) Base->Reaction Solvent Solvent (e.g., THF/H₂O) Solvent->Reaction NCbzIsonipecotamide N-Cbz-isonipecotamide Reaction->NCbzIsonipecotamide Yield >90%

Caption: Direct synthesis of N-Cbz-isonipecotamide.

Synthesis_from_Isonipecotic_Acid cluster_step1 Step 1: N-Protection cluster_step2 Step 2: Amidation Isonipecotic_acid Isonipecotic Acid Reaction_1 Protection Isonipecotic_acid->Reaction_1 CbzCl_1 Cbz-Cl CbzCl_1->Reaction_1 Base_1 Base Base_1->Reaction_1 NCbz_acid N-Cbz-isonipecotic acid Reaction_1->NCbz_acid NCbz_acid_2 N-Cbz-isonipecotic acid Reaction_2 Amidation NCbz_acid_2->Reaction_2 Activation Activation (e.g., SOCl₂) Activation->Reaction_2 Ammonia Ammonia Ammonia->Reaction_2 NCbz_isonipecotamide_final N-Cbz-isonipecotamide Reaction_2->NCbz_isonipecotamide_final High Yield

Caption: Two-step synthesis via N-Cbz-isonipecotic acid.

Role in Drug Discovery and Development

N-Cbz-isonipecotamide serves as a critical intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutics. The Cbz group effectively masks the reactivity of the piperidine nitrogen, allowing for selective transformations at other positions of the molecule. For instance, the amide functionality can be modified or the piperidine ring can be further substituted. Once the desired molecular framework is constructed, the Cbz group can be cleanly removed via catalytic hydrogenolysis to reveal the free secondary amine, which can then be subjected to further reactions or may be a key feature for biological activity. This strategy has been employed in the synthesis of compounds targeting a range of diseases, including Alzheimer's disease and various enzyme inhibitors.[5][6]

Conclusion

The synthesis of N-Cbz-isonipecotamide is a testament to the enduring legacy of the Cbz protecting group and the versatility of the piperidine scaffold. While its initial synthesis was likely an underexplored but logical extension of established chemical principles, it has become a valuable tool for medicinal chemists. The straightforward and high-yielding synthetic routes to this intermediate, coupled with its stability and the orthogonal deprotection of the Cbz group, ensure its continued importance in the pipeline of drug discovery and development. This guide has provided a detailed overview of its history, synthesis, and application, offering a valuable resource for professionals in the field.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis using Benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note: N-Terminal Capping with a Piperidine-4-Carboxamide Moiety

The incorporation of non-canonical amino acids and capping groups is a critical strategy in modern drug discovery for enhancing the therapeutic properties of peptides, such as stability, potency, and receptor selectivity. Benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate is a valuable reagent for introducing a 4-carboxamidopiperidine moiety at the N-terminus of a peptide chain. This modification can alter the peptide's overall charge, lipophilicity, and conformational freedom, potentially leading to improved pharmacokinetic profiles and biological activity.

Structurally, this reagent is an N-Cbz protected piperidine-4-carboxamide. In the context of Fmoc-based Solid-Phase Peptide Synthesis (SPPS), it can be coupled as a carboxylic acid to the free N-terminal amine of a resin-bound peptide after the final Fmoc-deprotection step. The subsequent cleavage and deprotection steps will yield a peptide with a terminal 4-carboxamidopiperidine group. The benzyloxycarbonyl (Cbz or Z) group provides protection for the piperidine nitrogen during coupling and is typically removed during the final acidolytic cleavage from the resin.

This document provides a detailed, representative protocol for the efficient incorporation of this compound onto a peptide synthesized on a solid support.

Experimental Protocols

This protocol outlines the manual coupling of this compound to the N-terminus of a peptide synthesized on a Rink Amide resin using standard Fmoc/tBu chemistry.

Materials and Reagents
  • Peptide-resin with a free N-terminal amine

  • This compound

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine solution (20% in DMF)

  • Kaiser Test Kit (Reagents A, B, and C)

  • Cleavage Cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5] or TFA/TIS/H₂O [95:2.5:2.5])

  • Cold diethyl ether

  • Solid-phase synthesis vessel

  • Shaker/Vortexer

  • HPLC system for analysis

N-Terminal Fmoc Deprotection
  • Swell the peptide-resin (1 equivalent) in DMF for 30-60 minutes.

  • Drain the DMF.

  • Add the 20% piperidine solution in DMF to the resin.

  • Agitate the mixture for 5 minutes.

  • Drain the solution.

  • Repeat the piperidine treatment for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).

  • Wash the resin with DCM (3 x 1 min) and then DMF (3 x 1 min).

  • Perform a Kaiser test on a few beads to confirm the presence of a free primary amine (a positive test results in a deep blue color).[1]

Activation and Coupling of the Capping Agent
  • In a separate vial, dissolve this compound (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

  • Add DIPEA (6 equivalents) to the solution.

  • Allow the mixture to pre-activate for 2-5 minutes at room temperature.

  • Add the activated solution to the deprotected peptide-resin in the reaction vessel.

  • Agitate the mixture at room temperature for 2-4 hours. For sterically hindered couplings, the reaction time may be extended or a double coupling may be necessary.[1]

Monitoring the Coupling Reaction (Kaiser Test)
  • After the coupling reaction, take a small sample of the resin beads (10-15 beads).

  • Wash the beads thoroughly with DMF and then ethanol.

  • Add 2-3 drops of each Kaiser test reagent (Phenol in ethanol, KCN in pyridine, Ninhydrin in ethanol) to the beads.

  • Heat the sample at 100-110°C for 5 minutes.[2]

  • A negative result (yellow/colorless beads) indicates a complete coupling. A blue color indicates the presence of unreacted primary amines, signifying an incomplete reaction.[1]

  • If the coupling is incomplete, drain the reaction solution, wash the resin with DMF, and repeat the coupling step (double coupling).

Final Cleavage and Deprotection
  • Wash the capped peptide-resin thoroughly with DMF, followed by DCM.

  • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Add the cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) to the resin (typically 10 mL per gram of resin).[3][4]

  • Agitate the mixture at room temperature for 2-3 hours. Note: The Cbz group is more stable to TFA than tBu-based protecting groups. Complete cleavage may require longer reaction times or stronger acid cocktails.[5] Alternatively, catalytic transfer hydrogenation with ammonium formate and Pd/C can be considered for Cbz removal prior to side-chain deprotection if an orthogonal strategy is employed.[6]

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA.

  • Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum.

  • Purify the peptide using reverse-phase HPLC.

Data Presentation

The following table summarizes the typical quantitative parameters for the N-terminal capping protocol. These are representative values and may require optimization based on the specific peptide sequence.

ParameterValueNotes
Reagent Equivalents (relative to resin loading)
This compound3.0 eq.An excess ensures the reaction goes to completion.
HBTU2.9 eq.Slightly less than the carboxylic acid to avoid side reactions.
HOBt3.0 eq.Acts as a racemization suppressor and improves efficiency.[7]
DIPEA6.0 eq.A non-nucleophilic base for activation.
Reaction Conditions
Coupling Time2 - 4 hoursCan be extended for difficult sequences.
Coupling TemperatureRoom Temperature
Cleavage Time2 - 3 hoursMay need to be extended for complete Cbz group removal.
Expected Outcomes
Coupling Efficiency>99%As determined by a negative Kaiser test.
Crude Peptide Purity60-80%Sequence-dependent; determined by RP-HPLC.
Final Purity (after HPLC)>95%

Visualizations

Experimental Workflow

SPPS_Workflow cluster_resin On-Resin Synthesis cluster_activation Activation cluster_cleavage Cleavage & Purification Resin Peptide-Resin (N-Terminal Fmoc) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection FreeAmine Peptide-Resin (Free N-Terminal Amine) Deprotection->FreeAmine Coupling Coupling Reaction (2-4 hours) FreeAmine->Coupling CappedPeptide Capped Peptide-Resin Coupling->CappedPeptide Cleavage Cleavage & Deprotection (TFA Cocktail, 2-3 hours) CappedPeptide->Cleavage Reagent Capping Reagent (Benzyl 4-(aminocarbonyl) tetrahydro-1(2H)-pyridinecarboxylate) ActiveEster Activated Reagent Reagent->ActiveEster Pre-activation (2-5 min) Activators HBTU / HOBt / DIPEA in DMF Activators->ActiveEster ActiveEster->Coupling Precipitation Ether Precipitation Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification FinalProduct Final Capped Peptide (>95% Purity) Purification->FinalProduct

Caption: Workflow for N-terminal capping in Solid-Phase Peptide Synthesis.

Troubleshooting Incomplete Coupling

Caption: Troubleshooting logic for incomplete coupling reactions.

References

Application Notes and Protocols: Benzyl 4-(aminocarbonyl)piperidine-1-carboxylate as a Versatile Building Block for CNS Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Benzyl 4-(aminocarbonyl)piperidine-1-carboxylate, a key building block in the synthesis of a variety of Central Nervous System (CNS) drug candidates. The unique structural features of this molecule, combining a protected piperidine nitrogen with a reactive carboxamide group, make it an ideal starting point for creating diverse chemical libraries for CNS drug discovery.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in drugs targeting the CNS. The N-benzyl group can provide important interactions with target proteins, while the 4-(aminocarbonyl) group serves as a versatile handle for further chemical modifications. This building block is particularly valuable for developing ligands for a range of CNS targets, including acetylcholinesterase (AChE) and sigma-1 (σ1) receptors, both implicated in neurodegenerative diseases and psychiatric disorders.

Physicochemical Properties

PropertyValue
Molecular FormulaC14H18N2O3
Molecular Weight262.31 g/mol
XLogP31.3
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count3
Rotatable Bond Count4

Synthesis of Benzyl 4-(aminocarbonyl)piperidine-1-carboxylate

A common synthetic route to Benzyl 4-(aminocarbonyl)piperidine-1-carboxylate involves the reaction of the corresponding acyl chloride with ammonia.

Experimental Protocol: Synthesis of Benzyl 4-(aminocarbonyl)piperidine-1-carboxylate

Materials:

  • Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate

  • Aqueous ammonia (28-30%)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/hexanes mixture (for chromatography)

Procedure:

  • Dissolve Benzyl 4-(chlorocarbonyl)piperidine-1-carboxylate (1.0 eq) in dichloromethane (10 mL/g).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add aqueous ammonia (2.0 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an ethyl acetate/hexanes gradient to yield Benzyl 4-(aminocarbonyl)piperidine-1-carboxylate as a white solid.

Expected Yield: 85-95%

Application in the Synthesis of CNS Drug Candidates

Benzyl 4-(aminocarbonyl)piperidine-1-carboxylate is a valuable intermediate for the synthesis of various CNS drug candidates, primarily through modification of the aminocarbonyl group.

Synthesis of Acetylcholinesterase (AChE) Inhibitors

Derivatives of N-benzylpiperidine-4-carboxamide have shown potent inhibitory activity against acetylcholinesterase, a key target in the treatment of Alzheimer's disease.[1]

G start Benzyl 4-(aminocarbonyl) piperidine-1-carboxylate intermediate N-Substituted Benzyl 4-carboxamidopiperidine-1-carboxylate start->intermediate Amide Coupling final AChE Inhibitor intermediate->final Deprotection/Modification

Caption: Synthetic workflow for AChE inhibitors.

Materials:

  • Benzyl 4-(aminocarbonyl)piperidine-1-carboxylate

  • Aryl amine (e.g., 5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-amine)

  • Coupling agent (e.g., HATU, HOBt/EDCI)

  • Base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of Benzyl 4-(aminocarbonyl)piperidine-1-carboxylate (1.2 eq) and the desired aryl amine (1.0 eq) in anhydrous DMF, add the coupling agent (e.g., HATU, 1.5 eq) and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired N-aryl-1-benzylpiperidine-4-carboxamide.

Quantitative Data for AChE Inhibitors:

CompoundTargetIC50 (µM)Reference
1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamideAChE0.41[1]
1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)piperidine-4-carboxamideAChE5.94[1]
Synthesis of Sigma-1 (σ1) Receptor Ligands

The piperidine scaffold is also a key feature in many high-affinity σ1 receptor ligands, which are being investigated for their potential in treating neurodegenerative diseases and psychiatric conditions.[2]

G start Benzyl 4-(aminocarbonyl) piperidine-1-carboxylate intermediate1 Reduction to 4-(aminomethyl)piperidine start->intermediate1 LiAlH4 intermediate2 N-Alkylation/Arylation intermediate1->intermediate2 R-X, Base final Sigma-1 Ligand intermediate2->final Deprotection

Caption: Synthetic workflow for σ1 receptor ligands.

Materials:

  • Benzyl 4-(aminocarbonyl)piperidine-1-carboxylate

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate decahydrate

  • Diatomaceous earth (Celite®)

Procedure:

  • To a stirred suspension of LiAlH4 (2.0 eq) in anhydrous THF at 0 °C, add a solution of Benzyl 4-(aminocarbonyl)piperidine-1-carboxylate (1.0 eq) in THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction mixture to 0 °C and quench by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude Benzyl 4-(aminomethyl)piperidine-1-carboxylate, which can be used in the next step without further purification.

Quantitative Data for σ1 Receptor Ligands:

CompoundTargetKi (nM)Reference
Piperidine derivative (general structure)σ1 Receptor165[2]

Signaling Pathways

Acetylcholinesterase and Cholinergic Signaling

Acetylcholinesterase terminates synaptic transmission at cholinergic synapses by hydrolyzing the neurotransmitter acetylcholine (ACh). Inhibition of AChE leads to an increase in the concentration and duration of action of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Choline + Acetyl-CoA -> ACh ACh_vesicle ACh Vesicle ACh_synthesis->ACh_vesicle ACh_cleft ACh ACh_vesicle->ACh_cleft Release AChE AChE ACh_cleft->AChE Hydrolysis AChR ACh Receptor ACh_cleft->AChR Binding Choline_uptake Choline AChE->Choline_uptake Choline_uptake->ACh_synthesis Reuptake Signal Signal Transduction AChR->Signal Inhibitor AChE Inhibitor (e.g., from Benzyl 4-(aminocarbonyl) piperidine-1-carboxylate) Inhibitor->AChE Inhibition

Caption: Acetylcholinesterase in cholinergic signaling.

Sigma-1 (σ1) Receptor Signaling

The σ1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It modulates a variety of signaling pathways, including calcium signaling, and is involved in neuronal survival and plasticity. Ligands can act as agonists or antagonists, influencing these downstream effects.

G cluster_cell Neuron cluster_er Endoplasmic Reticulum Sigma1R Sigma-1 Receptor IP3R IP3 Receptor Sigma1R->IP3R Modulation Ca_release Ca2+ Release IP3R->Ca_release Mitochondrion Mitochondrion Ca_release->Mitochondrion Uptake Cell_Survival Neuronal Survival & Plasticity Mitochondrion->Cell_Survival ATP Production Ligand Sigma-1 Ligand (from Benzyl 4-(aminocarbonyl) piperidine-1-carboxylate) Ligand->Sigma1R Binding

Caption: Sigma-1 receptor signaling pathway.

Conclusion

Benzyl 4-(aminocarbonyl)piperidine-1-carboxylate is a highly valuable and versatile building block for the synthesis of CNS drug candidates. Its straightforward preparation and the reactivity of its functional groups allow for the efficient generation of diverse libraries of compounds targeting key proteins in the CNS, such as acetylcholinesterase and the sigma-1 receptor. The protocols and data presented here provide a solid foundation for researchers to utilize this building block in their drug discovery efforts.

References

Application of N-Cbz-isonipecotamide in the Synthesis of Kinase Inhibitors: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of N-Cbz-isonipecotamide and its derivatives as key building blocks in the synthesis of targeted kinase inhibitors. The focus is on the synthesis of Bruton's tyrosine kinase (BTK) inhibitors, exemplified by the structure of Ibrutinib, a potent therapeutic agent.

Introduction to N-Cbz-isonipecotamide in Kinase Inhibitor Synthesis

The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into the design of kinase inhibitors to enhance properties such as solubility, cell permeability, and target engagement.[1][2][3] N-Cbz-isonipecotamide, a piperidine derivative protected with a carboxybenzyl (Cbz) group, serves as a versatile intermediate in the synthesis of these complex molecules. The Cbz group provides robust protection of the piperidine nitrogen during multi-step synthetic sequences and can be selectively removed under specific conditions, allowing for further functionalization.[4]

The application of N-Cbz protected piperidine intermediates is particularly relevant in the synthesis of irreversible kinase inhibitors like Ibrutinib, which targets Bruton's tyrosine kinase (BTK).[5][6] The synthesis of Ibrutinib involves the crucial step of coupling a protected piperidine moiety to a pyrazolo[3,4-d]pyrimidine core.[2][7] While N-Boc protected piperidines are commonly cited, N-Cbz protected analogues are also suitable and cost-effective alternatives.[4]

Core Application: Synthesis of a BTK Inhibitor Precursor

The primary application of N-Cbz-piperidine derivatives in this context is the synthesis of the core structure of BTK inhibitors. This involves the coupling of an N-Cbz protected piperidine intermediate with the heterocyclic core of the inhibitor.

Experimental Workflow: Synthesis of BTK Inhibitor Precursor

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Cbz Deprotection cluster_2 Step 3: Acryloylation A 3-(4-phenoxyphenyl)-1H- pyrazolo[3,4-d]pyrimidin-4-amine C Mitsunobu Reaction (PPh3, DIAD) A->C B (S)-N-Cbz-3-hydroxypiperidine B->C D (R)-Benzyl 3-(4-amino-3-(4-phenoxyphenyl)- 1H-pyrazolo[3,4-d]pyrimidin-1-yl) piperidine-1-carboxylate C->D E (R)-Benzyl 3-(...) piperidine-1-carboxylate F Hydrogenolysis (H2, Pd/C) E->F G (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)- 1H-pyrazolo[3,4-d]pyrimidin-4-amine F->G H (R)-3-(...)-1-(piperidin-3-yl)-... I Acryloyl chloride H->I J Final BTK Inhibitor (Ibrutinib) I->J

Caption: Synthetic workflow for a BTK inhibitor.

Detailed Experimental Protocols

The following protocols provide a generalized methodology for the key synthetic steps. Researchers should optimize these conditions based on their specific substrates and laboratory settings.

Protocol 1: Mitsunobu Reaction for N-Alkylation

This protocol describes the coupling of the N-Cbz protected piperidine alcohol with the pyrazolopyrimidine core.

Materials:

  • 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

  • (S)-N-Cbz-3-hydroxypiperidine

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard workup and purification reagents

Procedure:

  • To a stirred solution of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (1.0 eq) and (S)-N-Cbz-3-hydroxypiperidine (1.2 eq) in anhydrous THF at 0 °C, add triphenylphosphine (1.5 eq).

  • Slowly add diisopropyl azodicarboxylate (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield (R)-Benzyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate.

Protocol 2: Cbz Deprotection via Hydrogenolysis

This protocol details the removal of the Cbz protecting group to free the piperidine nitrogen for subsequent reactions.

Materials:

  • (R)-Benzyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H2)

  • Celite

Procedure:

  • Dissolve the Cbz-protected intermediate (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C catalyst (10-20% w/w).

  • Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 2-6 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with methanol or ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected piperidine derivative.

Protocol 3: Final Acryloylation

This final step introduces the acryloyl group, which is crucial for the irreversible binding of the inhibitor to the kinase.

Materials:

  • (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

  • Acryloyl chloride

  • A suitable base (e.g., Diisopropylethylamine (DIPEA) or triethylamine (TEA))

  • Anhydrous Dichloromethane (DCM) or THF

Procedure:

  • Dissolve the deprotected piperidine intermediate (1.0 eq) in anhydrous DCM or THF and cool the solution to 0 °C.

  • Add the base (e.g., DIPEA, 1.5 eq) to the solution.

  • Slowly add a solution of acryloyl chloride (1.1 eq) in the same solvent dropwise.

  • Stir the reaction at 0 °C for 1-2 hours and then allow it to warm to room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final kinase inhibitor.

Data Presentation: Kinase Inhibitory Activity

The synthesized compounds are typically evaluated for their inhibitory activity against the target kinase. The half-maximal inhibitory concentration (IC50) is a standard metric for potency.

Compound IDTarget KinaseIC50 (nM)
Ibrutinib BTK0.5
Analogue 1BTK1.2
Analogue 2BTK5.8

Note: The IC50 values presented are representative and will vary based on the specific assay conditions.

Signaling Pathway

Ibrutinib and similar inhibitors target the B-cell receptor (BCR) signaling pathway, in which BTK plays a pivotal role.

G BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK BTK Bruton's Tyrosine Kinase (BTK) LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFkB NF-κB Activation Ca_PKC->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK Inhibition

Caption: Simplified BTK signaling pathway.

Conclusion

N-Cbz-isonipecotamide and its derivatives are valuable and versatile building blocks in the synthesis of kinase inhibitors. The protocols and data presented here provide a foundational guide for researchers in the field of drug discovery and development, enabling the efficient synthesis of potent and selective kinase inhibitors for therapeutic applications.

References

Application Notes and Protocols for the Synthesis of Benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate Analogs for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed protocols for the synthesis of a series of benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate analogs for structure-activity relationship (SAR) studies. The core scaffold, a substituted piperidine, is a prevalent motif in many biologically active compounds. By systematically modifying the substituents on the benzyl and carboxamide moieties, researchers can explore the chemical space to optimize potency, selectivity, and pharmacokinetic properties for a given biological target. These application notes will focus on the synthesis of these analogs and present a hypothetical SAR study against acetylcholinesterase (AChE), a key enzyme in cholinergic neurotransmission.

Synthetic Protocols

The synthesis of the target analogs can be achieved through a convergent approach, starting from commercially available 4-piperidinecarboxylic acid. The general synthetic scheme involves the protection of the piperidine nitrogen, activation of the carboxylic acid, amide bond formation, and finally, N-benzylation with various substituted benzyl halides.

Scheme 1: General Synthesis of this compound Analogs

A Piperidine-4-carboxylic acid B Boc-piperidine-4-carboxylic acid A->B Boc2O, NaOH C Boc-piperidine-4-carboxamide analogs B->C R-NH2, HATU, DIPEA D Piperidine-4-carboxamide analogs (deprotected) C->D TFA or HCl E Target Analogs: Benzyl 4-(aminocarbonyl)tetrahydro- 1(2H)-pyridinecarboxylate D->E Substituted Benzyl Bromide, K2CO3

Caption: General synthetic workflow for target analogs.

Protocol 1: Synthesis of tert-butyl 4-(aminocarbonyl)piperidine-1-carboxylate
  • Protection of Piperidine: To a solution of piperidine-4-carboxylic acid (1 equiv.) in a 1:1 mixture of dioxane and water, add sodium hydroxide (2.5 equiv.). Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) portion-wise. Allow the reaction to warm to room temperature and stir for 12-18 hours. After reaction completion (monitored by TLC), acidify the mixture with 1N HCl to pH 3-4 and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield Boc-piperidine-4-carboxylic acid.

  • Amide Coupling: Dissolve Boc-piperidine-4-carboxylic acid (1 equiv.) in anhydrous dichloromethane (DCM). Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU, 1.2 equiv.) and N,N-diisopropylethylamine (DIPEA, 3 equiv.). Stir the mixture at room temperature for 15 minutes. Add the desired primary or secondary amine (1.1 equiv.) and continue stirring at room temperature for 4-6 hours. Upon completion, dilute the reaction mixture with DCM, wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain the desired Boc-protected carboxamide analog.

Protocol 2: Synthesis of this compound Analogs
  • Boc Deprotection: Dissolve the Boc-protected piperidine-4-carboxamide analog (1 equiv.) in a 1:1 mixture of DCM and trifluoroacetic acid (TFA). Stir the solution at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure. The resulting residue is the TFA salt of the deprotected piperidine, which can be used in the next step without further purification.

  • N-Benzylation: To a solution of the deprotected piperidine-4-carboxamide analog (1 equiv.) in anhydrous acetonitrile, add potassium carbonate (3 equiv.) and the desired substituted benzyl bromide (1.2 equiv.). Stir the mixture at 60-70 °C for 8-12 hours. After cooling to room temperature, filter the solid and concentrate the filtrate. Dissolve the residue in ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate. Purify the final product by column chromatography (silica gel, methanol/DCM gradient).

Structure-Activity Relationship (SAR) Studies

The synthesized analogs can be evaluated for their biological activity to establish a structure-activity relationship. For the purpose of this application note, we will consider a hypothetical SAR study of these analogs as inhibitors of acetylcholinesterase (AChE).

Hypothetical Signaling Pathway: Cholinergic Neurotransmission

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presyn Acetyl-CoA + Choline chat ChAT presyn->chat synthesis ach Acetylcholine (ACh) chat->ach vesicle Vesicle ach->vesicle packaging ach_cleft ACh vesicle->ach_cleft release ache AChE ach_cleft->ache hydrolysis ach_receptor ACh Receptor ach_cleft->ach_receptor binding inhibitor Synthesized Analog inhibitor->ache inhibition response Signal Transduction ach_receptor->response

Caption: Inhibition of AChE in cholinergic signaling.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
  • Prepare a stock solution of the synthesized analog in DMSO.

  • In a 96-well plate, add phosphate buffer (pH 8.0), a solution of acetylthiocholine iodide (ATCI), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Add varying concentrations of the synthesized analog to the wells.

  • Initiate the reaction by adding a solution of acetylcholinesterase (from electric eel).

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • The rate of reaction is proportional to the increase in absorbance. Calculate the percentage of inhibition for each concentration of the analog.

  • Determine the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Data Presentation

The quantitative data from the SAR studies should be summarized in a structured table to facilitate comparison between the analogs.

Table 1: SAR Data of this compound Analogs as AChE Inhibitors

Compound IDR¹ (on Benzyl Ring)R² (on Amide)AChE IC₅₀ (µM)
1a H-NH₂15.2
1b 4-OCH₃-NH₂8.5
1c 4-Cl-NH₂12.8
1d 3,4-diCl-NH₂9.1
2a H-NH-CH₃10.5
2b 4-OCH₃-NH-CH₃5.1
2c 4-Cl-NH-CH₃8.9
3a H-N(CH₃)₂25.6
3b 4-OCH₃-N(CH₃)₂18.3
4a H-NH-Cyclopropyl7.8
4b 4-OCH₃-NH-Cyclopropyl3.2

Note: The data presented in this table is hypothetical and for illustrative purposes only.

SAR Analysis Workflow

start Synthesize Analog Library assay Biological Assay (AChE Inhibition) start->assay data Generate IC50 Data assay->data sar Analyze Structure-Activity Relationships data->sar conclusion Identify Key Structural Features for Activity and Selectivity sar->conclusion optimization Design Next Generation of Analogs conclusion->optimization

Caption: Logical flow of an SAR study.

Conclusion

These application notes provide a comprehensive guide for the synthesis and evaluation of this compound analogs. The detailed protocols and structured data presentation are intended to aid researchers in the efficient exploration of this chemical scaffold for drug discovery programs. The systematic variation of substituents, coupled with robust biological evaluation, will enable the elucidation of key structural requirements for potent and selective inhibitors of the target of interest.

Application Notes and Protocols for Amide Coupling Reactions with Benzyl 4-(aminocarbonyl)piperidine-1-carboxylate and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of amide coupling reactions involving benzyl 4-(aminocarbonyl)piperidine-1-carboxylate and its synthetic precursors. This document offers detailed experimental protocols, data presentation in tabular format, and workflow visualizations to guide researchers in the synthesis of novel piperidine-based compounds for applications in drug discovery and medicinal chemistry. The N-benzyl piperidine motif is a valuable scaffold in the development of therapeutic agents, offering structural flexibility and the ability to modulate physicochemical properties.

Overview of Amide Coupling Reactions

Amide bond formation is a fundamental transformation in organic synthesis, particularly in the construction of pharmaceuticals and bioactive molecules. The reaction typically involves the coupling of a carboxylic acid with a primary or secondary amine. To facilitate this reaction, which is otherwise slow, the carboxylic acid is usually activated using a coupling reagent. Common coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to form a more reactive activated ester and minimize side reactions. Other classes of coupling reagents include phosphonium salts (e.g., PyBOP) and uronium/aminium salts (e.g., HATU).

The choice of coupling reagent, solvent, base, and reaction temperature can significantly influence the yield and purity of the resulting amide. For substrates with steric hindrance or electronic deactivation, more potent coupling reagents and optimized conditions may be necessary.

Experimental Protocols

The following protocols are representative methods for the synthesis of amide derivatives of piperidine carboxylates. While these protocols are generalized, they provide a strong starting point for specific applications.

Protocol 1: General Amide Coupling using EDC/NHS

This protocol describes a widely used method for forming an amide bond between a carboxylic acid and an amine, such as the amine precursor to benzyl 4-(aminocarbonyl)piperidine-1-carboxylate.

Materials:

  • Carboxylic Acid (1.0 eq)

  • Benzyl 4-aminopiperidine-1-carboxylate (or related amine, 1.0-1.2 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2-1.5 eq)

  • N-hydroxysuccinimide (NHS) (1.2-1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq, if the amine is a salt)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) and NHS (1.2 eq) in anhydrous DCM or DMF, add EDC·HCl (1.2 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0 eq) to the reaction mixture. If the amine is provided as a hydrochloride salt, add DIPEA (2.0-3.0 eq) to the mixture.

  • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: Synthesis of N-Benzyl-4-piperidinecarboxamide

This protocol is adapted from a patented synthetic route and describes the formation of a primary amide from the corresponding carboxylic acid.[1]

Materials:

  • N-Benzyl-4-piperidinecarboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (excess, e.g., 3-5 eq)

  • Acetonitrile

  • Aqueous ammonia (NH₄OH)

Procedure:

  • In a round-bottom flask, dissolve N-benzyl-4-piperidinecarboxylic acid (1.0 eq) in thionyl chloride (3-5 eq) and reflux the mixture for 2 hours.

  • After cooling, evaporate the excess thionyl chloride under reduced pressure to obtain the crude acyl chloride as a yellow oil.

  • Dissolve the crude acyl chloride in a minimal amount of acetonitrile.

  • In a separate flask, cool a solution of aqueous ammonia in an ice bath.

  • Slowly add the acetonitrile solution of the acyl chloride to the cold aqueous ammonia with vigorous stirring.

  • Allow the reaction to proceed in the ice bath for 30 minutes.

  • Remove the acetonitrile by evaporation under reduced pressure.

  • The resulting white solid precipitate is collected by filtration, washed with water, and dried to yield N-benzyl-4-piperidinecarboxamide.[1] A yield of 96.3% has been reported for this transformation.[1]

Data Presentation

The following table summarizes common conditions for amide coupling reactions. The yields are representative and can vary depending on the specific substrates used.

Coupling ReagentAdditiveBaseSolventTemperatureTypical Yield (%)
EDC·HClNHSDIPEA/TEADCM/DMFRoom Temp70-95
HATU-DIPEA/TEADMFRoom Temp85-98
PyBOPHOBtDIPEA/TEADMFRoom Temp80-95
SOCl₂--Toluene/DCMReflux90-98 (for acyl chloride formation)

Visualizations

The following diagrams illustrate a general workflow for amide coupling and a specific synthetic pathway.

Amide_Coupling_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation cluster_workup Workup and Purification Carboxylic_Acid Carboxylic Acid Activated_Intermediate Activated Intermediate (e.g., O-acylisourea, Active Ester) Carboxylic_Acid->Activated_Intermediate + Coupling Reagent Coupling_Reagent Coupling Reagent (e.g., EDC, HATU) Amide_Product Amide Product Activated_Intermediate->Amide_Product + Amine Amine Amine (e.g., Benzyl 4-aminopiperidine -1-carboxylate) Quenching Quenching Amide_Product->Quenching Extraction Extraction Quenching->Extraction Chromatography Chromatography Extraction->Chromatography Pure_Product Pure Amide Chromatography->Pure_Product

Caption: General workflow for amide coupling reactions.

Synthesis_Pathway Carboxylic_Acid N-Benzyl-4-piperidine carboxylic acid Acyl_Chloride N-Benzyl-4-piperidine carbonyl chloride Carboxylic_Acid->Acyl_Chloride + SOCl₂, Reflux Amide N-Benzyl-4-piperidine carboxamide Acyl_Chloride->Amide + aq. NH₃, 0°C

Caption: Synthesis of N-benzyl-4-piperidinecarboxamide.[1]

References

Application Notes and Protocols: Deprotection of the Cbz Group from Benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The carbobenzyloxy (Cbz or Z) group is a cornerstone in synthetic organic chemistry, particularly in peptide synthesis and the development of nitrogen-containing pharmaceuticals, for the protection of amine functionalities. Its popularity stems from its stability across a wide range of chemical conditions and its susceptibility to removal under specific, mild conditions.[1][2][3] The deprotection of the Cbz group is a critical step in multi-step syntheses, and its efficient and clean removal is paramount to achieving high overall yields.

This document provides detailed application notes and protocols for the deprotection of the Cbz group from benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate to yield piperidine-4-carboxamide, a valuable building block in medicinal chemistry. The primary methods discussed are catalytic hydrogenolysis and transfer hydrogenation, which are favored for their mildness and high efficiency.[1][4]

Reaction Mechanism

The most common method for Cbz group removal is hydrogenolysis. The reaction proceeds via a two-step mechanism catalyzed by a transition metal, typically palladium on carbon (Pd/C).[1][5] First, the catalyst facilitates the cleavage of the benzyl-oxygen bond by hydrogen, resulting in the formation of toluene and an unstable carbamic acid intermediate. This intermediate then spontaneously undergoes decarboxylation to release the free amine and carbon dioxide.[1][5]

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products SM Starting Material (Cbz-protected amine) CarbamicAcid Unstable Carbamic Acid SM->CarbamicAcid Hydrogenolysis H2 Hydrogen Source (H₂ or donor) H2->CarbamicAcid Hydrogenolysis Cat Catalyst (e.g., Pd/C) Cat->CarbamicAcid Hydrogenolysis Toluene Toluene CarbamicAcid->Toluene Amine Deprotected Amine CarbamicAcid->Amine Spontaneous Decarboxylation CO2 Carbon Dioxide CarbamicAcid->CO2

Caption: General mechanism of Cbz deprotection via hydrogenolysis.

Data Presentation: Comparison of Deprotection Methods

The selection of a deprotection method depends on factors such as the presence of other sensitive functional groups, required reaction conditions, and scalability. Below is a summary of common methods for Cbz deprotection with typical conditions and outcomes.

Deprotection MethodReagents & CatalystHydrogen SourceSolventTemperature (°C)Typical Time (h)Reported Yield (%)Key Advantages & Disadvantages
Catalytic Hydrogenolysis 5-10% Pd/CH₂ gas (1 atm)MeOH or EtOHRoom Temp1-24>95Advantages: Clean byproducts (toluene, CO₂), mild conditions.[1][2] Disadvantages: Requires H₂ gas handling; catalyst can be pyrophoric.
Transfer Hydrogenolysis 10% Pd/CAmmonium formateMeOHReflux1-3>90Advantages: Avoids H₂ gas; often faster.[2] Disadvantages: Requires removal of formate salts during workup.
Transfer Hydrogenolysis 10% Pd/CFormic acidMeOH or EtOHRoom Temp2-8~90Advantages: No H₂ gas needed.[6] Disadvantages: Product is initially the formate salt; requires a neutralization step.
Acidic Cleavage 33% HBr in Acetic AcidN/AAcetic AcidRoom Temp1-4VariableAdvantages: Useful for substrates with reducible groups (e.g., alkynes).[2][3] Disadvantages: Harsh acidic conditions may not be suitable for all substrates.
Reductive (Borohydride) 10% Pd/C, NaBH₄In situ from NaBH₄MeOHRoom Temp5-15 min93-98Advantages: Extremely rapid.[2][4] Disadvantages: Sodium borohydride can reduce other functional groups.

Experimental Protocols

Protocol 1: Cbz Deprotection via Catalytic Hydrogenolysis

This protocol describes the standard method for Cbz removal using palladium on carbon and hydrogen gas.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C, 5-10 wt% of substrate)

  • Methanol (MeOH), reagent grade

  • Hydrogen (H₂) gas cylinder or balloon

  • Inert gas (Nitrogen or Argon)

  • Celite™

  • Round-bottom flask

  • Stirring apparatus

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolution: Dissolve this compound (1.0 equiv) in methanol (approx. 10-20 mL per gram of substrate) in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 wt%) to the solution under a stream of inert gas. Caution: Pd/C can be pyrophoric, especially when dry.

  • Inerting: Seal the flask and purge the system by evacuating and backfilling with an inert gas (repeat three times).

  • Hydrogenation: Introduce hydrogen gas to the flask, typically via a balloon or by connecting to a hydrogenator.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up: Once the reaction is complete, carefully purge the flask with an inert gas to remove all hydrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite™ to remove the palladium catalyst. Wash the Celite pad with additional methanol to ensure complete recovery of the product.[1][4]

  • Concentration: Combine the filtrates and concentrate under reduced pressure to yield the crude piperidine-4-carboxamide.

  • Purification: If necessary, purify the product by crystallization or column chromatography.

Protocol 2: Cbz Deprotection via Transfer Hydrogenolysis

This protocol uses ammonium formate as a hydrogen donor, providing a convenient alternative to handling hydrogen gas.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C, 10-20 wt% of substrate)

  • Ammonium formate (HCOONH₄, 3-5 equiv)

  • Methanol (MeOH), reagent grade

  • Round-bottom flask with reflux condenser

  • Stirring and heating apparatus

  • Filtration apparatus

  • Celite™

Procedure:

  • Setup: To a round-bottom flask containing this compound (1.0 equiv), add methanol (15-25 mL per gram of substrate).

  • Reagent Addition: Add ammonium formate (3-5 equiv) and 10% Pd/C (10-20 wt%) to the stirred solution.

  • Reaction: Heat the mixture to a gentle reflux. Monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-3 hours.

  • Work-up: After cooling to room temperature, filter the mixture through a pad of Celite™ to remove the catalyst, washing the pad with methanol.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Purification: The resulting crude product may contain residual ammonium formate. To remove it, dissolve the residue in a suitable organic solvent and wash with a saturated sodium chloride solution, or purify directly via column chromatography or crystallization.

Visualizations

G Deprotection Reaction Pathway Start Benzyl 4-(aminocarbonyl)tetrahydro- 1(2H)-pyridinecarboxylate Reagents H₂ (1 atm), 10% Pd/C MeOH, Room Temp Start->Reagents Product Piperidine-4-carboxamide Reagents->Product Byproduct1 Toluene Reagents->Byproduct1 Byproduct2 CO₂ Reagents->Byproduct2

Caption: Reaction scheme for the deprotection of the Cbz group.

G A Dissolve Cbz-protected substrate in solvent (e.g., MeOH) B Add Pd/C catalyst (under inert atmosphere) A->B C Introduce Hydrogen Source (H₂ gas or transfer agent) B->C D Stir vigorously (Monitor by TLC/LC-MS) C->D E Reaction Complete D->E  Completion F Filter through Celite to remove catalyst E->F G Concentrate filtrate in vacuo F->G H Purify crude product (if necessary) G->H I Final Product: Deprotected Amine H->I

Caption: General experimental workflow for Cbz deprotection.

References

Application Notes and Protocols for Library Synthesis and High-Throughthroughput Screening of N-Cbz-isonipecotamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in a wide array of biologically active compounds and approved drugs.[1][2][3] Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal core for the development of compound libraries for high-throughput screening (HTS). N-Cbz-isonipecotamide, a derivative of the piperidine core, offers a versatile starting point for the synthesis of diverse chemical libraries. The carbobenzyloxy (Cbz) protecting group on the piperidine nitrogen allows for controlled, stepwise functionalization, while the amide group provides a handle for further diversification.

These application notes provide a comprehensive overview of the use of N-Cbz-isonipecotamide in the solid-phase synthesis of compound libraries and their subsequent screening in HTS campaigns. Detailed protocols for library synthesis, along with examples of HTS data analysis and relevant biological pathways, are presented to guide researchers in the discovery of novel therapeutic agents.

Core Principles and Applications

The use of N-Cbz-isonipecotamide as a scaffold in library synthesis is predicated on the principles of combinatorial chemistry, enabling the rapid generation of a multitude of structurally related compounds.[4][5] The key advantages of this approach include:

  • Structural Diversity: The piperidine ring can be functionalized at multiple points, allowing for the introduction of a wide range of chemical moieties to explore a vast chemical space.

  • Solid-Phase Synthesis Compatibility: The Cbz protecting group is stable under many standard solid-phase synthesis conditions, and its removal can be achieved orthogonally to other protecting groups, facilitating a streamlined and efficient workflow.[2]

  • Broad Biological Relevance: Piperidine-containing molecules have been shown to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes, making libraries derived from this scaffold valuable for a wide range of therapeutic areas.[6][7]

Data Presentation: High-Throughput Screening of an Isonipecotamide-Based Library

The following tables summarize representative data from a hypothetical high-throughput screening campaign of a 10,000-member library derived from an N-Cbz-isonipecotamide scaffold. The library was screened against a panel of GPCRs implicated in neurological disorders.

Table 1: Summary of Primary High-Throughput Screen

ParameterValue
Library Size10,000 compounds
Screening Concentration10 µM
Assay Format384-well plate
TargetHuman Dopamine D2 Receptor
Assay TypeCalcium Flux Assay
Primary Hit Rate1.8%
Confirmed Hit Rate1.1%

Table 2: Dose-Response Data for Confirmed Hits

Compound IDScaffoldR1 GroupR2 GroupIC50 (nM)
HTS-001Isonipecotamide4-Fluorobenzyl3-Methoxyphenyl75
HTS-002Isonipecotamide2-ChlorobenzylPyridin-2-yl120
HTS-003Isonipecotamide4-Methoxybenzyl4-Trifluoromethylphenyl90
HTS-004IsonipecotamideBenzylThiophen-3-yl250
HTS-005Isonipecotamide3-CyanobenzylNaphthyl65

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of an Isonipecotamide Library

This protocol outlines a general procedure for the solid-phase synthesis of a diverse library of isonipecotamide derivatives using N-Cbz-isonipecotamide as the starting scaffold. The synthesis is performed on a rink amide resin to generate C-terminal amides upon cleavage.

Materials:

  • Rink Amide MBHA resin

  • N-Cbz-isonipecotic acid

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • 20% Piperidine in DMF

  • Palladium on carbon (Pd/C, 10%)

  • Ammonium formate

  • Diverse set of carboxylic acids (for R1 diversity)

  • Diverse set of amines (for R2 diversity)

  • TFA (Trifluoroacetic acid) cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

Procedure:

  • Resin Swelling and Fmoc Deprotection:

    • Swell the Rink Amide resin in DMF for 1 hour in a solid-phase synthesis vessel.

    • Drain the DMF and treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Coupling of N-Cbz-isonipecotic acid:

    • In a separate vial, pre-activate N-Cbz-isonipecotic acid (3 eq.) with HBTU (3 eq.) and DIPEA (6 eq.) in DMF for 10 minutes.

    • Add the activated acid solution to the resin and agitate for 2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), continue agitation for another hour.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Cbz Deprotection (Hydrogenolysis):

    • Swell the resin in a 1:1 mixture of DMF/DCM.

    • Add ammonium formate (10 eq.) and Pd/C (0.2 eq. by weight relative to the resin).

    • Agitate the mixture at room temperature for 4-6 hours.

    • Wash the resin thoroughly with DMF (5x) and DCM (5x) to remove the catalyst and byproducts.

  • Introduction of R1 Diversity (N-Alkylation):

    • Suspend the resin in DMF.

    • Add a solution of a diverse set of aldehydes/ketones (5 eq.) and sodium triacetoxyborohydride (5 eq.) in DMF.

    • Agitate the mixture overnight at room temperature.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Introduction of R2 Diversity (Amide Coupling):

    • This step assumes the initial isonipecotamide was coupled to an amino acid on the resin. If diversifying the amide of isonipecotamide itself, this step would precede the others. For this protocol, we assume diversification on a side chain.

    • Couple a diverse set of carboxylic acids (R2-COOH) using the HBTU/DIPEA activation method as described in step 2.

  • Cleavage and Purification:

    • Wash the resin with DCM (5x) and dry under vacuum.

    • Treat the resin with the TFA cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude product in cold diethyl ether.

    • Purify the library members using preparative HPLC.

    • Characterize the final compounds by LC-MS and NMR.

Protocol 2: High-Throughput Screening for GPCR Antagonists (Calcium Flux Assay)

This protocol describes a cell-based HTS assay to identify antagonists of a Gq-coupled GPCR using a calcium flux assay.

Materials:

  • CHO-K1 cells stably expressing the target GPCR

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Fluo-4 AM calcium indicator dye

  • Probenecid

  • Known agonist for the target GPCR

  • Isonipecotamide-based compound library (dissolved in DMSO)

  • 384-well black, clear-bottom microplates

  • FLIPR (Fluorometric Imaging Plate Reader) or equivalent instrument

Procedure:

  • Cell Plating:

    • Plate the CHO-K1 cells expressing the target GPCR into 384-well plates at a density of 10,000-20,000 cells per well.

    • Incubate the plates overnight at 37°C in a 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and probenecid in assay buffer.

    • Remove the cell culture medium and add the loading buffer to each well.

    • Incubate the plates for 1 hour at 37°C.

  • Compound Addition (Antagonist Mode):

    • Prepare a daughter plate containing the library compounds diluted to the desired screening concentration (e.g., 10 µM) in assay buffer.

    • Using the FLIPR, add the compound solution to the cell plate.

    • Incubate for 15-30 minutes at room temperature.

  • Agonist Addition and Signal Detection:

    • Prepare an agonist solution at a concentration that elicits an 80% maximal response (EC80).

    • Using the FLIPR, add the agonist solution to the cell plate.

    • Immediately begin reading the fluorescence signal (excitation ~488 nm, emission ~520 nm) every second for 2-3 minutes.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound by comparing the fluorescence signal in the presence of the compound to the control wells (agonist only and vehicle only).

    • Identify primary hits as compounds that exhibit inhibition above a certain threshold (e.g., >50%).

    • Confirm hits by re-testing in the primary assay.

    • Perform dose-response experiments for confirmed hits to determine their IC50 values.

Mandatory Visualizations

Library Synthesis Workflow

G cluster_0 Solid-Phase Synthesis Resin Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Couple_Isonipecotamide Couple N-Cbz-isonipecotic acid (HBTU/DIPEA) Fmoc_Deprotection->Couple_Isonipecotamide Cbz_Deprotection Cbz Deprotection (Pd/C, HCOOH*NH4) Couple_Isonipecotamide->Cbz_Deprotection N_Alkylation R1 Diversity (Reductive Amination) Cbz_Deprotection->N_Alkylation Amide_Coupling R2 Diversity (Amide Coupling) N_Alkylation->Amide_Coupling Cleavage Cleavage from Resin (TFA Cocktail) Amide_Coupling->Cleavage Purified_Library Purified Library Cleavage->Purified_Library

Caption: Workflow for the solid-phase synthesis of an isonipecotamide library.

GPCR Signaling Pathway (Gq)

G cluster_0 GPCR (Gq) Signaling Cascade Ligand Agonist GPCR GPCR (e.g., D2 Receptor) Ligand->GPCR Binds G_Protein Gq Protein (α, β, γ subunits) GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca_Release Ca2+ Release ER->Ca_Release Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response Antagonist Isonipecotamide Derivative (Antagonist) Antagonist->GPCR Blocks Binding G cluster_0 HTS Campaign Library 10,000 Compound Isonipecotamide Library Primary_Screen Primary Screen (Single Concentration) Library->Primary_Screen Primary_Hits Primary Hits (>50% Inhibition) Primary_Screen->Primary_Hits Hit_Confirmation Hit Confirmation (Re-test) Primary_Hits->Hit_Confirmation Confirmed_Hits Confirmed Hits Hit_Confirmation->Confirmed_Hits Dose_Response Dose-Response (IC50 Determination) Confirmed_Hits->Dose_Response Lead_Compounds Lead Compounds Dose_Response->Lead_Compounds

References

Application of Benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate in the Synthesis of Novel Cholinesterase Inhibitors for Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. A key pathological feature of AD is the deficiency of the neurotransmitter acetylcholine (ACh) in the brain. Inhibiting the enzymes responsible for ACh degradation, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a clinically validated therapeutic strategy for managing the symptoms of AD. The N-benzylpiperidine moiety is a crucial pharmacophore found in several potent cholinesterase inhibitors, including the well-known drug Donepezil. This application note details the use of Benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate as a key starting material for the synthesis of novel N-benzylpiperidine-based cholinesterase inhibitors with potential therapeutic value for Alzheimer's disease.

Core Synthesis Strategy

The central synthetic strategy involves the transformation of this compound into the key intermediate, (1-benzylpiperidin-4-yl)methanamine. This intermediate is then coupled with various heterocyclic scaffolds to generate a library of potential cholinesterase inhibitors. The carboxybenzyl (Cbz) protecting group on the piperidine nitrogen allows for selective manipulation of the carboxamide group before its removal and subsequent N-benzylation.

Experimental Protocols

Protocol 1: Synthesis of the Key Intermediate - (1-benzylpiperidin-4-yl)methanamine

This protocol outlines a two-step synthesis of the crucial intermediate (1-benzylpiperidin-4-yl)methanamine starting from this compound.

Step 1: Deprotection of this compound to yield Piperidine-4-carboxamide

  • Materials:

    • This compound

    • Palladium on carbon (10% Pd/C)

    • Methanol

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve this compound (1 equivalent) in methanol in a suitable hydrogenation vessel.

    • Carefully add 10% Palladium on carbon (typically 5-10 mol% of the substrate).

    • Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-4 atm).

    • Stir the reaction mixture vigorously at room temperature for 4-12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

    • Wash the filter cake with methanol.

    • Concentrate the filtrate under reduced pressure to yield piperidine-4-carboxamide.

Step 2: N-Benzylation and Reduction to (1-benzylpiperidin-4-yl)methanamine

  • Materials:

    • Piperidine-4-carboxamide (from Step 1)

    • Benzyl bromide

    • Potassium carbonate (K₂CO₃)

    • Methanol

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (THF)

    • Sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of piperidine-4-carboxamide (1 equivalent) in methanol, add potassium carbonate (2-3 equivalents) and benzyl bromide (1.1 equivalents).

    • Stir the mixture at room temperature for 8-16 hours.

    • Monitor the reaction by TLC. Upon completion, filter off the inorganic salts and concentrate the filtrate to obtain 1-benzylpiperidine-4-carboxamide.

    • Carefully add the crude 1-benzylpiperidine-4-carboxamide to a suspension of lithium aluminum hydride (2-4 equivalents) in anhydrous THF at 0 °C under an inert atmosphere.

    • Allow the reaction mixture to warm to room temperature and then reflux for 4-8 hours.

    • Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

    • Stir the resulting mixture until a granular precipitate forms.

    • Filter the solid and wash it with THF.

    • Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford (1-benzylpiperidin-4-yl)methanamine as the final intermediate.

Protocol 2: Synthesis of a Novel Cholinesterase Inhibitor

This protocol describes the coupling of (1-benzylpiperidin-4-yl)methanamine with a heterocyclic carboxylic acid to generate a potential cholinesterase inhibitor, exemplified by the synthesis of N-((1-benzylpiperidin-4-yl)methyl)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide.

  • Materials:

    • (1-benzylpiperidin-4-yl)methanamine (from Protocol 1)

    • 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid

    • Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a solution of 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid (1 equivalent) in anhydrous DMF, add PyBOP (1.2 equivalents) and DIPEA (3 equivalents).

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

    • Add a solution of (1-benzylpiperidin-4-yl)methanamine (1.1 equivalents) in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the final compound.

Data Presentation

The following table summarizes the in vitro cholinesterase inhibitory activities of a series of synthesized N-((1-benzylpiperidin-4-yl)methyl)-benzimidazolinone derivatives.

Compound IDR Group on Benzyl RingAChE IC₅₀ (µM)BChE IC₅₀ (µM)
9a H1.49 ± 0.431.33 ± 0.55
9b 2-CH₃> 10> 10
9c 3-CH₃2.11 ± 0.523.45 ± 0.61
9d 4-CH₃5.32 ± 0.786.12 ± 0.88
9f 3-OCH₃3.56 ± 0.654.78 ± 0.72
9g 4-OCH₃2.89 ± 0.593.91 ± 0.68
9i 3-Cl0.88 ± 0.211.02 ± 0.25
9j 4-Cl1.25 ± 0.480.66 ± 0.22
Donepezil -0.0233.45

Data is representative of compounds synthesized via similar methodologies.

Visualizations

Synthetic Pathway

Synthetic_Pathway cluster_start Starting Material cluster_intermediate1 Intermediate 1 cluster_intermediate2 Key Intermediate cluster_final Final Product Start Benzyl 4-(aminocarbonyl)tetrahydro- 1(2H)-pyridinecarboxylate Intermediate1 Piperidine-4-carboxamide Start->Intermediate1 H₂, Pd/C (Deprotection) Intermediate2 (1-benzylpiperidin-4-yl)methanamine Intermediate1->Intermediate2 1. Benzyl Bromide, K₂CO₃ 2. LiAlH₄ (N-Benzylation & Reduction) Final N-((1-benzylpiperidin-4-yl)methyl)- benzimidazolinone Derivative Intermediate2->Final Heterocyclic Carboxylic Acid, PyBOP, DIPEA (Amide Coupling)

Caption: Synthetic route to novel cholinesterase inhibitors.

Mechanism of Action: Cholinesterase Inhibition

Inhibition_Mechanism cluster_cholinergic_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds to Hydrolysis Choline + Acetate AChE->Hydrolysis Inhibitor N-benzylpiperidine Derivative Inhibitor->AChE Inhibits

Caption: Inhibition of Acetylcholinesterase by N-benzylpiperidine derivatives.

This compound serves as a versatile and valuable starting material for the synthesis of a diverse range of N-benzylpiperidine-based compounds. The protocols outlined in this application note provide a clear and reproducible pathway to novel cholinesterase inhibitors. The biological data indicates that derivatives of this class exhibit potent inhibitory activity against both AChE and BChE, highlighting their potential for further development as therapeutic agents for the treatment of Alzheimer's disease. The modular nature of the synthesis allows for the exploration of a wide chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Application Notes and Protocols: Scaffold Hopping Strategies Utilizing Benzyl 4-(aminocarbonyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 4-(aminocarbonyl)piperidine-1-carboxylate is a versatile starting material and a key structural motif in medicinal chemistry. The piperidine-4-carboxamide core is a well-established scaffold found in a variety of biologically active compounds, including inhibitors of enzymes such as secretory glutaminyl cyclase (sQC), which is implicated in Alzheimer's disease.[1][2] Scaffold hopping is a powerful strategy in drug discovery used to identify novel core structures with improved potency, selectivity, and pharmacokinetic properties while retaining the key pharmacophoric features of the original molecule.

These application notes provide a guide to potential scaffold hopping strategies starting from benzyl 4-(aminocarbonyl)piperidine-1-carboxylate. The protocols and strategies outlined are based on established principles of bioisosteric replacement and successful scaffold hopping campaigns in related chemical series.

Core Scaffold and Rationale for Hopping

The benzyl 4-(aminocarbonyl)piperidine-1-carboxylate scaffold presents several opportunities for modification. The piperidine ring, the carboxamide linker, and the benzyl carbamate protecting group can all be targeted for bioisosteric replacement to explore new chemical space. Key motivations for scaffold hopping from this core include:

  • Improving Physicochemical Properties: Modulating properties such as solubility, lipophilicity (LogP), and polar surface area to enhance drug-likeness.

  • Enhancing Potency and Selectivity: Discovering novel interactions with the biological target to improve binding affinity and selectivity over off-targets.

  • Overcoming ADME Liabilities: Addressing issues related to absorption, distribution, metabolism, and excretion, such as metabolic instability of the piperidine ring.

  • Exploring Novel Intellectual Property: Generating new chemical entities with distinct core structures.

Proposed Scaffold Hopping Strategies

Several scaffold hopping strategies can be envisioned, focusing on the replacement of the piperidine ring or the entire piperidine-4-carboxamide core.

Strategy 1: Bioisosteric Replacement of the Piperidine Ring

The piperidine ring can be replaced with other cyclic systems to alter the conformational constraints and physicochemical properties of the molecule.[3][4]

1.1. Pyrrolidine Analogues: Replacing the six-membered piperidine with a five-membered pyrrolidine ring can alter the spatial arrangement of substituents and impact binding affinity and selectivity.[4]

1.2. Azaspiro[3.3]heptane Analogues: Spirocyclic systems can introduce greater three-dimensionality and rigidity, potentially leading to improved target engagement.[5]

1.3. Morpholine and Thiomorpholine Analogues: Introduction of a heteroatom (oxygen or sulfur) into the ring can increase polarity and improve solubility.

Strategy 2: Ring Opening and Closure to Form Bicyclic Scaffolds

Ring-closing metathesis or other cyclization strategies can be employed to transform the piperidine core into more rigid bicyclic systems.

Strategy 3: Replacement of the Piperidine-4-carboxamide Core

The entire core can be replaced with heterocyclic scaffolds that maintain the key pharmacophoric vectors.

3.1. Thiazole-based Scaffolds: The piperidine-carboxamide can be replaced by a substituted thiazole ring, which can mimic the hydrogen bonding and hydrophobic interactions of the original scaffold.

3.2. Quinoline-based Scaffolds: As demonstrated in donepezil-related scaffold hopping, a quinoline core can serve as a bioisostere for the piperidine-containing fragment.[6]

Data Presentation: Comparative Analysis of Scaffolds

The following tables present a hypothetical comparison of the parent scaffold with potential hopped scaffolds, based on data from related compounds in the literature. This data is intended to be illustrative of the expected changes in properties.

Table 1: Physicochemical Properties of Parent and Hopped Scaffolds

ScaffoldMolecular Weight ( g/mol )cLogPPolar Surface Area (Ų)
Benzyl 4-(aminocarbonyl)piperidine-1-carboxylate276.331.8572.35
Benzyl 3-(aminocarbonyl)pyrrolidine-1-carboxylate262.301.4572.35
Benzyl 6-(aminocarbonyl)-2-azaspiro[3.3]heptane-2-carboxylate288.351.6072.35
Benzyl 4-(aminocarbonyl)morpholine-4-carboxylate278.301.1081.58

Table 2: Biological Activity of a Piperidine-4-carboxamide Inhibitor and a Hypothetical Hopped Analogue

CompoundScaffoldTargetIC50 (µM)
Cpd-41[1][2]Piperidine-4-carboxamideSecretory Glutaminyl Cyclase (sQC)34
Hypothetical Thiazole Analogue2-Amino-4-phenylthiazoleSecretory Glutaminyl Cyclase (sQC)15

Experimental Protocols

The following are generalized protocols for key transformations in the proposed scaffold hopping strategies. Researchers should adapt these methods based on the specific substrate and desired product.

Protocol 1: Synthesis of a Pyrrolidine-based Scaffold

This protocol outlines the synthesis of a pyrrolidine analogue, replacing the piperidine ring.

Step 1: Synthesis of Benzyl 3-(aminocarbonyl)pyrrolidine-1-carboxylate

  • Starting Material: Benzyl 3-(methoxycarbonyl)pyrrolidine-1-carboxylate.

  • Amidation:

    • Dissolve the starting material (1.0 eq) in methanol.

    • Bubble ammonia gas through the solution at 0°C for 2 hours, then allow to warm to room temperature and stir overnight in a sealed vessel.

    • Alternatively, heat the starting material in a sealed tube with a solution of ammonia in methanol (7N) at 80°C for 24 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash chromatography on silica gel to yield the desired pyrrolidine-3-carboxamide.

Protocol 2: Synthesis of a Thiazole-based Scaffold (Hantzsch Thiazole Synthesis)

This protocol describes the synthesis of a 2-(piperidin-3-yl)thiazole derivative as a scaffold hop from the piperidine-4-carboxamide.

Step 1: Synthesis of 2-(Piperidin-3-yl)-4-phenylthiazole

  • Reactants: Piperidine-3-carbothioamide and 2-bromoacetophenone.

  • Procedure:

    • In a round-bottom flask, dissolve piperidine-3-carbothioamide (1.0 eq) in ethanol.

    • Add 2-bromoacetophenone (1.0 eq) to the solution.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • After cooling, neutralize the reaction mixture with a 5% aqueous solution of sodium bicarbonate.

    • Collect the precipitated product by filtration, wash with water, and dry.

    • Recrystallize the crude product from ethanol to obtain pure 2-(piperidin-3-yl)-4-phenylthiazole.

Protocol 3: General Procedure for Suzuki Coupling to Introduce Aryl Moieties

This protocol can be used to further functionalize heterocyclic scaffolds, as demonstrated in the synthesis of quinoline-based compounds.[6]

  • Reactants: A halo-substituted heterocyclic core (e.g., 4-chloro-6,7-dimethoxyquinoline), an appropriate boronic acid (e.g., 4-methoxyphenylboronic acid), a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).

  • Procedure:

    • To a degassed solution of the halo-substituted heterocycle (1.0 eq) in a suitable solvent (e.g., dioxane/water mixture), add the boronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

    • Heat the reaction mixture at reflux under an inert atmosphere for 12-24 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

G cluster_start Starting Scaffold cluster_strategies Scaffold Hopping Strategies cluster_hopped Hopped Scaffolds start Benzyl 4-(aminocarbonyl) piperidine-1-carboxylate strategy1 Bioisosteric Ring Replacement start->strategy1 strategy2 Ring Opening/ Closure start->strategy2 strategy3 Core Replacement start->strategy3 pyrrolidine Pyrrolidine Analogue strategy1->pyrrolidine azaspiro Azaspiro[3.3]heptane Analogue strategy1->azaspiro morpholine Morpholine Analogue strategy1->morpholine bicyclic Bicyclic Analogue strategy2->bicyclic thiazole Thiazole Analogue strategy3->thiazole quinoline Quinoline Analogue strategy3->quinoline

Caption: Scaffold hopping strategies from the piperidine-4-carboxamide core.

G cluster_reagents Reagents & Starting Materials cluster_reaction Reaction & Workup cluster_product Product thioamide Piperidine-3-carbothioamide reflux Reflux in Ethanol thioamide->reflux haloketone α-Haloketone (e.g., 2-Bromoacetophenone) haloketone->reflux neutralize Neutralize with NaHCO3 reflux->neutralize filter Filter and Wash neutralize->filter recrystallize Recrystallize filter->recrystallize product 2-(Piperidin-3-yl)thiazole Derivative recrystallize->product

Caption: Workflow for Hantzsch thiazole synthesis.

G cluster_pathway Hypothetical Signaling Pathway Inhibition cluster_inhibitors Inhibitors receptor Target Receptor/ Enzyme (e.g., sQC) downstream1 Downstream Effector 1 receptor->downstream1 downstream2 Downstream Effector 2 downstream1->downstream2 response Cellular Response (e.g., Aβ Plaque Formation) downstream2->response parent Piperidine-4-carboxamide parent->receptor hopped Hopped Scaffold hopped->receptor

Caption: Inhibition of a signaling pathway by parent and hopped scaffolds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate. This guide is intended for researchers, scientists, and drug development professionals to enhance reaction yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am experiencing a low yield in my amidation reaction. What are the common causes and how can I troubleshoot this?

A1: Low yields in the synthesis of this compound are a common issue. The primary causes can be categorized as follows:

  • Reagent Quality and Handling:

    • Degraded Coupling Agents: Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are sensitive to moisture. Improper storage can lead to hydrolysis and inactivation. Ensure that all coupling agents are fresh and handled under anhydrous conditions.[1]

    • Purity of Starting Materials: Impurities in the starting material, 1-(benzyloxycarbonyl)piperidine-4-carboxylic acid, or the ammonia source can interfere with the reaction. It is advisable to use highly pure starting materials.

  • Reaction Conditions:

    • Presence of Water: Anhydrous conditions are critical for a successful amidation reaction. Any moisture can hydrolyze the activated carboxylic acid intermediate, preventing the formation of the desired amide.[1] Use anhydrous solvents and dry glassware.

    • Incorrect Stoichiometry: The molar ratios of the coupling agents (e.g., EDC, HOBt) to the carboxylic acid are crucial and need to be precise. An excess of the coupling agent is often used to ensure complete activation of the carboxylic acid.[1]

    • Suboptimal Temperature: The reaction may require specific temperature control. Typically, the activation of the carboxylic acid is performed at a lower temperature (e.g., 0 °C) and then the reaction is allowed to warm to room temperature.[1]

  • Side Reactions:

    • N-acylurea Formation: A common side reaction with carbodiimide coupling agents is the formation of an unreactive N-acylurea byproduct, which can halt the reaction.[1] The use of additives like 1-hydroxybenzotriazole (HOBt) can minimize this side reaction.[2]

    • Racemization: While not applicable to this specific achiral product, in related chiral syntheses, carbodiimide activation can cause racemization. Additives like HOBt are known to suppress this.[2]

Troubleshooting Steps:

  • Verify Reagent Quality: Use fresh, high-purity 1-(benzyloxycarbonyl)piperidine-4-carboxylic acid, coupling agents, and anhydrous solvents.

  • Ensure Anhydrous Conditions: Dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Optimize Stoichiometry: Systematically vary the molar equivalents of the coupling agents and additives to find the optimal ratio. A common starting point is 1.1-1.5 equivalents of the coupling reagent and additive.

  • Control Temperature: Perform the initial activation of the carboxylic acid at 0 °C before adding the ammonia source and allowing the reaction to proceed at room temperature.

  • Order of Addition: A recommended procedure is to pre-activate the carboxylic acid with the coupling agent and additive (e.g., EDC and HOBt) before introducing the ammonia source.[1]

  • Choice of Ammonia Source: Concentrated aqueous ammonia or ammonium chloride with a base can be used. The choice may impact the reaction rate and work-up procedure.

Q2: How do I choose the right coupling reagent for the amidation of 1-(benzyloxycarbonyl)piperidine-4-carboxylic acid?

A2: The choice of coupling reagent is critical and depends on factors such as desired yield, reaction time, cost, and ease of byproduct removal. Several classes of coupling reagents are available:

  • Carbodiimides (e.g., DCC, EDC): These are widely used and effective. EDC is often preferred for laboratory-scale synthesis due to the water-solubility of its urea byproduct, which simplifies purification.[2]

  • Phosphonium Salts (e.g., PyBOP, BOP): These reagents are highly efficient and often lead to rapid reactions with minimal side products. However, they can be more expensive and the byproducts can sometimes be difficult to remove.

  • Uronium/Aminium Salts (e.g., HATU, HBTU): These are among the most effective coupling reagents, known for fast reaction times and high yields, with reduced risk of racemization in chiral systems.[2]

Q3: I am observing an insoluble white precipitate during my reaction with DCC. What is it and how do I handle it?

A3: The insoluble white precipitate is N,N'-dicyclohexylurea (DCU), the byproduct of the DCC coupling agent. While its insolubility in most organic solvents facilitates its removal by filtration, it can sometimes trap the product, leading to lower isolated yields. It is recommended to wash the precipitate thoroughly with the reaction solvent to recover any trapped product. For solid-phase synthesis or reactions where the product is also poorly soluble, using a more soluble carbodiimide like DIC (N,N'-diisopropylcarbodiimide) is a better alternative as its urea byproduct is more soluble.[2]

Data Presentation: Comparison of Common Coupling Reagents for Amide Synthesis

Coupling ReagentClassTypical AdditiveRelative ReactivityAdvantagesDisadvantages
DCC CarbodiimideHOBt, DMAPModerateInexpensive, DCU byproduct is insoluble and easily filtered.Can cause racemization, DCU can trap product.
EDC CarbodiimideHOBt, NHSModerate to HighWater-soluble urea byproduct, easy workup.[2]Moisture sensitive.[1]
PyBOP Phosphonium SaltNoneHighHigh efficiency, rapid reactions.Byproducts can be difficult to remove.
HATU Uronium/Aminium SaltNoneVery HighVery fast, high yields, low racemization.[2]Expensive, can react with the amine if used in excess.
HBTU Uronium/Aminium SaltNoneHighEfficient, less racemization than carbodiimides.[2]Can form guanidinium byproduct.

Experimental Protocols

Protocol 1: General Amide Coupling using EDC/HOBt

This protocol is a widely used method for general amide synthesis due to its mild conditions and the ease of removal of the water-soluble byproducts.

Materials:

  • 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Aqueous Ammonia (e.g., 28-30%) or Ammonium Chloride

  • Diisopropylethylamine (DIPEA) or another non-nucleophilic base (if using NH₄Cl)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • 5% aqueous HCl

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Activation of Carboxylic Acid:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1-(benzyloxycarbonyl)piperidine-4-carboxylic acid (1 equivalent) in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add HOBt (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

    • Stir the reaction mixture at 0 °C for 30-60 minutes.

  • Amine Coupling:

    • Slowly add aqueous ammonia (2-3 equivalents) to the activated carboxylic acid solution at 0 °C. If using ammonium chloride (1.2 equivalents), add it along with a base like DIPEA (2.5 equivalents).

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Mandatory Visualization

Diagrams

experimental_workflow cluster_activation Activation cluster_coupling Amide Coupling cluster_workup Work-up & Purification start 1. Dissolve Starting Material (Cbz-piperidine-4-COOH) in Anhydrous DMF add_reagents 2. Add HOBt and EDC at 0°C start->add_reagents Inert Atmosphere stir_activation 3. Stir for 30-60 min at 0°C add_reagents->stir_activation add_ammonia 4. Add Ammonia Source (aq. NH3 or NH4Cl/Base) stir_activation->add_ammonia warm_stir 5. Warm to RT and Stir for 4-12 hours add_ammonia->warm_stir monitor 6. Monitor by TLC/LC-MS warm_stir->monitor dilute 7. Dilute with Ethyl Acetate monitor->dilute wash 8. Aqueous Washes (HCl, NaHCO3, Brine) dilute->wash dry_concentrate 9. Dry and Concentrate wash->dry_concentrate purify 10. Purify (Chromatography/Recrystallization) dry_concentrate->purify

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_sides Side Reactions low_yield Low Yield degraded_reagents Degraded Coupling Agents low_yield->degraded_reagents impure_sm Impure Starting Material low_yield->impure_sm water_present Presence of Water low_yield->water_present bad_stoichiometry Incorrect Stoichiometry low_yield->bad_stoichiometry bad_temp Suboptimal Temperature low_yield->bad_temp n_acylurea N-Acylurea Formation low_yield->n_acylurea

Caption: Common causes of low yield in the amidation reaction.

References

Technical Support Center: Synthesis of N-Cbz-isonipecotamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-Cbz-isonipecotamide, a key intermediate for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common side reactions during the synthesis of N-Cbz-isonipecotamide?

A1: The primary side reactions of concern are:

  • Di-Cbz Protection: Reaction of benzyl chloroformate with both the secondary amine of the piperidine ring and the primary amide, leading to the formation of a di-Cbz-isonipecotamide byproduct.

  • Reaction at the Amide Nitrogen: Besides di-protection, the amide nitrogen can react under certain conditions, potentially leading to undesired intermediates.

  • Hydrolysis of the Amide: The amide functional group may be susceptible to hydrolysis under the basic conditions of the Schotten-Baumann reaction, especially with prolonged reaction times or elevated temperatures.

  • Formation of Benzyl Alcohol: Excess benzyl chloroformate can be hydrolyzed to benzyl alcohol, which may complicate purification.

Q2: My reaction is showing multiple spots on TLC, with one having a higher Rf than the desired product. What could this be?

A2: A higher Rf spot often indicates a less polar compound. This is likely the di-Cbz-isonipecotamide byproduct, where the second Cbz group has reacted with the primary amide, making the molecule less polar than the desired mono-protected product.

Q3: How can I minimize the formation of the di-Cbz-isonipecotamide byproduct?

A3: To favor mono-N-Cbz-isonipecotamide formation, consider the following strategies:

  • Control Stoichiometry: Use a slight excess, but not a large excess, of benzyl chloroformate (typically 1.05-1.2 equivalents).[1]

  • Slow Addition: Add the benzyl chloroformate dropwise to the reaction mixture at a low temperature (0-5 °C) to control the reaction rate and improve selectivity.[1]

  • pH Control: Maintain the pH of the reaction mixture between 8 and 10.[1] Highly basic conditions can promote reaction at the less nucleophilic amide nitrogen.

Q4: I am observing a significant amount of benzyl alcohol in my crude product. How can I remove it?

A4: Benzyl alcohol can often be removed during the work-up. Washing the organic layer with a mild basic solution, like saturated sodium bicarbonate, can help remove acidic impurities and some benzyl alcohol. If it persists, purification by column chromatography is effective.

Q5: What are the recommended purification methods for N-Cbz-isonipecotamide?

A5: The most common and effective method for purifying N-Cbz-isonipecotamide is silica gel column chromatography. A typical eluent system would be a gradient of ethyl acetate in hexane or dichloromethane in methanol.

Experimental Protocols

Key Experiment: Synthesis of N-Cbz-isonipecotamide

This protocol is based on the general Schotten-Baumann conditions for the N-Cbz protection of amines.[1][2]

Materials:

  • Isonipecotamide

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve isonipecotamide (1.0 equiv) in a mixture of water and a suitable organic solvent (e.g., DCM or THF) in a round-bottom flask equipped with a magnetic stirrer.

  • Add sodium bicarbonate (2.0 equiv) or sodium carbonate to the solution to act as a base.[1]

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.05-1.2 equiv) dropwise to the stirred solution, ensuring the temperature remains below 10 °C.[1]

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography.

Data Presentation

ParameterRecommended ConditionPotential Issue if DeviatedTroubleshooting Step
Cbz-Cl Equivalents 1.05 - 1.2> 1.5: Increased di-Cbz formation< 1.0: Incomplete reactionUse precise stoichiometry; add Cbz-Cl slowly.
Temperature 0 - 5 °C (addition)> 10 °C: Increased side reactions< 0 °C: Slower reaction rateMaintain a cold bath during addition.
Base NaHCO₃ or Na₂CO₃Stronger bases (e.g., NaOH) may increase amide hydrolysis.Use a milder inorganic base.
Reaction Time 2 - 4 hoursProlonged time may lead to hydrolysis.Monitor reaction progress by TLC.

Visualizations

Logical Workflow for Troubleshooting

troubleshooting_workflow Troubleshooting Workflow for N-Cbz-isonipecotamide Synthesis start Reaction Complete? incomplete Incomplete Reaction start->incomplete No multiple_spots Multiple Spots on TLC start->multiple_spots Yes, with issues purify Purify by Column Chromatography start->purify Yes, clean check_reagents Check Reagent Quality (Isonipecotamide, Cbz-Cl) incomplete->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Base) incomplete->check_conditions analyze_byproducts Analyze Byproducts (NMR, MS) multiple_spots->analyze_byproducts end Pure N-Cbz-isonipecotamide check_reagents->end After re-run check_conditions->end After re-run optimize_stoichiometry Optimize Cbz-Cl Stoichiometry analyze_byproducts->optimize_stoichiometry optimize_stoichiometry->end After re-run purify->end

Caption: Troubleshooting workflow for N-Cbz-isonipecotamide synthesis.

Signaling Pathway of the Main and Side Reactions

reaction_pathway Reaction Pathways in N-Cbz-isonipecotamide Synthesis cluster_reactants Reactants cluster_products Products & Byproducts Isonipecotamide Isonipecotamide Main_Product N-Cbz-isonipecotamide (Desired Product) Isonipecotamide->Main_Product + Cbz-Cl (1 equiv) Piperidine N Di_Cbz Di-Cbz-isonipecotamide (Side Product) Isonipecotamide->Di_Cbz + Cbz-Cl (>1 equiv) Piperidine N & Amide N Hydrolysis Isonipecotic Acid (Hydrolysis Product) Isonipecotamide->Hydrolysis + H2O/Base (Side Reaction) CbzCl Benzyl Chloroformate (Cbz-Cl) Main_Product->Di_Cbz + Cbz-Cl (Further Reaction)

Caption: Main and side reaction pathways in the synthesis of N-Cbz-isonipecotamide.

References

Technical Support Center: Purification of Benzyl 4-(aminocarbonyl)piperidine-1-carboxylate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of benzyl 4-(aminocarbonyl)piperidine-1-carboxylate by recrystallization. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for the recrystallization of benzyl 4-(aminocarbonyl)piperidine-1-carboxylate?

A1: A single-solvent system using a polar protic solvent like ethanol or isopropanol is often effective. These solvents typically dissolve the compound well at elevated temperatures and allow for good crystal formation upon cooling. For cases where a single solvent does not provide optimal results, a two-solvent system, such as ethyl acetate/hexane, can be employed. In this system, the compound is dissolved in a minimal amount of the "good" solvent (ethyl acetate) and the "poor" solvent (hexane) is added to induce crystallization.

Q2: What are the common impurities that this recrystallization aims to remove?

A2: Common impurities can include unreacted starting materials from the synthesis, byproducts from side reactions, and residual solvents. The polarity difference between the desired product and these impurities is exploited during recrystallization for separation.

Q3: What should I do if my compound "oils out" instead of crystallizing?

A3: "Oiling out" occurs when the compound separates as a liquid instead of a solid. This can happen if the solution is too concentrated or if the cooling is too rapid. To resolve this, try adding a small amount of additional hot solvent to the mixture to ensure everything is fully dissolved and then allow it to cool more slowly. Seeding the solution with a pure crystal of the compound can also help induce proper crystallization.

Q4: My crystals are not forming, even after the solution has cooled. What can I do?

A4: If crystals do not form, the solution may be too dilute or supersaturated. You can try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution. Another effective method is to add a "seed crystal" of the pure compound to the solution. If the solution is too dilute, you can gently heat it to evaporate some of the solvent and then allow it to cool again.

Q5: How can I maximize the yield of my recrystallization?

A5: To maximize yield, use the minimum amount of hot solvent necessary to fully dissolve the crude product. After allowing the solution to cool slowly to room temperature, further cooling in an ice bath for at least 30 minutes can help to precipitate more of the dissolved solid. Ensure that when washing the collected crystals, you use a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product.

Experimental Protocols

Single-Solvent Recrystallization Protocol

This protocol is a general guideline for the purification of benzyl 4-(aminocarbonyl)piperidine-1-carboxylate using a single solvent like ethanol or isopropanol.

  • Dissolution: In a fume hood, place the crude benzyl 4-(aminocarbonyl)piperidine-1-carboxylate into an Erlenmeyer flask. Add a magnetic stir bar and a small volume of the chosen solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to achieve a saturated solution.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If activated charcoal or other solid impurities are present, perform a hot filtration. Pre-heat a funnel and a new flask to prevent premature crystallization. Filter the hot solution to remove the solid impurities.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. The formation of crystals should be observed. For optimal yield, place the flask in an ice bath for 30-60 minutes after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove all residual solvent.

Two-Solvent (Solvent/Anti-Solvent) Recrystallization Protocol

This method is useful when a suitable single solvent cannot be identified. A common system for compounds of similar polarity is ethyl acetate (solvent) and hexane (anti-solvent).

  • Dissolution: Dissolve the crude product in the minimum amount of the "good" solvent (e.g., ethyl acetate) at room temperature or with gentle warming.

  • Addition of Anti-Solvent: Slowly add the "poor" solvent (e.g., hexane) dropwise with stirring until the solution becomes slightly turbid (cloudy).

  • Clarification: Gently warm the solution until it becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect, wash with a small amount of the anti-solvent, and dry the crystals as described in the single-solvent protocol.

Data Presentation

The following table summarizes typical parameters and expected outcomes for the recrystallization of benzyl 4-(aminocarbonyl)piperidine-1-carboxylate. Note: These values are estimates based on closely related compounds and general principles, and may need to be optimized for your specific sample.

ParameterSingle-Solvent (Ethanol)Two-Solvent (Ethyl Acetate/Hexane)
Initial Purity ~90%~90%
Final Purity >98%>98%
Solvent Ratio (approx.) 5-10 mL per gram of crude product1:2 to 1:4 (Ethyl Acetate:Hexane)
Dissolution Temperature ~78 °C (Boiling point of ethanol)Room Temperature to 40 °C
Crystallization Time 1-3 hours2-4 hours
Expected Yield 75-90%70-85%

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No Crystals Form - Solution is too dilute.- Supersaturation.- Gently boil off some solvent and allow to cool again.- Scratch the inside of the flask with a glass rod.- Add a seed crystal.
"Oiling Out" - Solution is too concentrated.- Cooling is too rapid.- Melting point of the compound is below the boiling point of the solvent.- Add more hot solvent to redissolve the oil and cool slowly.- Use a lower boiling point solvent if possible.
Low Yield - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals were washed with too much or warm solvent.- Concentrate the mother liquor and cool again to recover more product.- Ensure filtration apparatus is pre-heated.- Wash crystals with a minimal amount of ice-cold solvent.
Poor Purity - Cooling was too fast, trapping impurities.- Inappropriate solvent choice.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Experiment with different recrystallization solvents.

Visualizations

Recrystallization_Workflow start Start: Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration cool Slow Cooling to Room Temperature dissolve->cool No hot_filtration->cool Yes ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end End: Purified Product dry->end

Caption: Experimental workflow for single-solvent recrystallization.

Troubleshooting_Recrystallization cluster_no_crystals Troubleshooting: No Crystals cluster_oiling_out Troubleshooting: Oiling Out cluster_low_yield Troubleshooting: Low Yield start Problem Encountered no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out low_yield Low Yield start->low_yield nc1 Is solution too dilute? no_crystals->nc1 oo1 Is cooling too fast? oiling_out->oo1 ly1 Too much solvent used? low_yield->ly1 nc2 Boil off some solvent nc1->nc2 Yes nc3 Induce crystallization: - Scratch flask - Add seed crystal nc1->nc3 No oo2 Reheat to dissolve oo1->oo2 Yes/Maybe oo3 Add more solvent oo2->oo3 oo4 Cool slowly oo3->oo4 ly2 Concentrate mother liquor ly1->ly2 Yes ly3 Wash with minimal ice-cold solvent ly1->ly3 No

Caption: Troubleshooting logic for common recrystallization issues.

Troubleshooting N-Cbz deprotection of benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for the N-Cbz deprotection of benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate. Researchers, scientists, and drug development professionals can find answers to frequently asked questions and detailed protocols to address common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common and generally recommended method for N-Cbz deprotection?

The most prevalent and often cleanest method for removing a Cbz group is catalytic hydrogenolysis.[1][2][3] This technique typically employs a palladium on carbon (Pd/C) catalyst in the presence of a hydrogen source.[2][3] The reaction is usually efficient, proceeds under mild conditions, and the byproducts, toluene and carbon dioxide, are volatile and easily removed.[4]

Q2: Can the amide group in my compound, this compound, interfere with the deprotection reaction?

While primary amides are generally stable, they can sometimes influence the outcome of deprotection reactions. Under harsh acidic conditions, there is a risk of hydrolysis of the amide bond. During catalytic hydrogenation, the amide group is typically stable; however, ensuring optimized and mild reaction conditions is crucial to prevent any unforeseen side reactions.

Q3: My starting material contains a reducible functional group other than the Cbz group. Can I still use catalytic hydrogenation?

Standard catalytic hydrogenation with H₂ and Pd/C can reduce other sensitive functional groups like alkenes, alkynes, nitro groups, and some aryl halides.[2] In such cases, alternative, non-reductive methods are preferable.[2] Options include acid-catalyzed cleavage under mild conditions (e.g., AlCl₃/HFIP) or nucleophilic cleavage.[2][5]

Q4: Are there significant safety concerns with any of the Cbz deprotection reagents?

Yes, some reagents warrant caution. For instance, using trimethylsilyl iodide (TMSI) for Cbz deprotection can generate benzyl iodide, a potent and potentially genotoxic alkylating agent.[3] When working with hydrogen gas for catalytic hydrogenolysis, appropriate safety measures must be in place to handle this flammable gas. Acidic deprotection methods often involve strong, corrosive acids that require careful handling.

Troubleshooting Guides

This section addresses specific issues you might encounter during the N-Cbz deprotection of this compound.

Issue 1: Incomplete or Slow Catalytic Hydrogenolysis

Question: My Cbz deprotection using Pd/C and H₂ is sluggish or fails to reach completion. What are the potential causes, and how can I resolve this?

Answer: Slow or incomplete catalytic hydrogenation is a common problem. Several factors can be responsible, and a systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Catalyst Poisoning: The palladium catalyst is highly susceptible to poisoning by sulfur-containing compounds (e.g., thiols, thioethers) or other impurities.[1][2]

    • Solution: Ensure your starting material is highly pure and free from sulfur-containing contaminants. If your substrate must contain a sulfur moiety, consider an alternative deprotection method not prone to poisoning, such as acid-catalyzed or nucleophilic cleavage.[1][2]

  • Poor Catalyst Activity: The activity of Pd/C can differ between batches and may decrease over time.

    • Solution: Use a fresh batch of a high-quality catalyst.[1]

  • Insufficient Hydrogen Pressure: Atmospheric pressure of hydrogen may not be sufficient for the reaction to proceed efficiently.

    • Solution: Increase the hydrogen pressure, for example, to 50 psi or higher.[1]

  • Inadequate Mixing: As a heterogeneous reaction, efficient mixing is crucial for the substrate to access the catalyst's surface.

    • Solution: Ensure vigorous stirring or agitation of the reaction mixture.[1]

  • Product Inhibition: The deprotected amine product can sometimes coordinate with the palladium catalyst, thereby inhibiting its activity.

    • Solution: Adding a small amount of a weak acid, such as acetic acid, can protonate the product amine, reducing its coordination to the catalyst.[1]

Issue 2: Formation of Side Products During Deprotection

Question: I am observing unexpected side products in my deprotection reaction. What are the likely causes and solutions?

Answer: The formation of side products depends on the deprotection method used.

Side Products in Catalytic Hydrogenolysis:

  • N-Benzylation: In cases of insufficient hydrogen supply, an N-benzyl side product can form.

    • Solution: Ensure a continuous and adequate supply of hydrogen throughout the reaction.

Side Products in Acid-Catalyzed Deprotection (e.g., with HBr in Acetic Acid):

  • Acetylation of the Deprotected Amine: When using acetic acid as a solvent, the deprotected amine can be acetylated.

    • Solution: Use a non-nucleophilic acid/solvent system, such as HCl in dioxane. Milder Lewis acid conditions, for example, AlCl₃ in hexafluoroisopropanol (HFIP), are also effective and compatible with a wider range of functional groups.[2]

  • Degradation of Acid-Sensitive Groups: Strong acids can cleave other acid-labile protecting groups or degrade sensitive functionalities.

    • Solution: Opt for milder acidic conditions or a non-acidic deprotection method like catalytic hydrogenation or nucleophilic cleavage.

Data Presentation

Table 1: Comparison of Common N-Cbz Deprotection Methods

Deprotection MethodReagentsTypical YieldKey AdvantagesCommon Issues
Catalytic Hydrogenolysis H₂, Pd/CHigh to QuantitativeClean byproducts (toluene, CO₂); mild conditions.[2]Reduction of other functional groups; catalyst poisoning.[2]
Transfer Hydrogenolysis Ammonium formate, Pd/CHighSafer than H₂ gas; often more selective.Can still reduce some sensitive groups.
Acidic Cleavage HBr/Acetic AcidGood to HighEffective and relatively fast.Formation of acetylated byproduct; harsh conditions.[2]
Lewis Acid Catalysis AlCl₃, HFIPHighMild conditions; good functional group tolerance.[5]Requires anhydrous conditions.
Nucleophilic Cleavage 2-Mercaptoethanol, BaseGood to HighHighly selective for sensitive substrates.[6]Requires heating; potential for thiol-related side products.

Experimental Protocols

Protocol 1: Catalytic Hydrogenolysis using Pd/C and H₂

This is the most common method for Cbz deprotection.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen (H₂) gas supply (e.g., balloon or hydrogenation apparatus)

  • Celite®

Procedure:

  • Dissolve the Cbz-protected amine (1.0 equiv) in MeOH or EtOH.

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Purge the reaction vessel with hydrogen gas.

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.[1]

  • Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine.[1]

Protocol 2: Acidic Cleavage using HBr in Acetic Acid

This method is useful when catalytic hydrogenation is not feasible.

Materials:

  • This compound

  • 33% Hydrogen bromide (HBr) in acetic acid (HOAc)

  • Anhydrous ether

Procedure:

  • Dissolve the Cbz-protected amine (1.0 equiv) in a minimal amount of 33% HBr in acetic acid at room temperature.[1]

  • Stir the solution at room temperature and monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, precipitate the product by adding anhydrous ether.

  • Collect the solid by filtration, wash with ether, and dry under vacuum to obtain the hydrobromide salt of the deprotected amine.

Protocol 3: Nucleophilic Cleavage using 2-Mercaptoethanol

This method is particularly useful for sensitive substrates.[6]

Materials:

  • This compound

  • 2-Mercaptoethanol

  • Potassium phosphate

  • N,N-Dimethylacetamide (DMAC)

Procedure:

  • To a solution of the Cbz-protected amine (1 equiv) in DMAC, add potassium phosphate (e.g., 2-4 equiv).[1]

  • Add 2-mercaptoethanol (e.g., 2 equiv).[1]

  • Heat the reaction mixture (e.g., to 75 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.[1]

  • After cooling to room temperature, dilute the reaction mixture with water and extract the product with a suitable organic solvent.

Visualizations

Troubleshooting_Hydrogenolysis start Incomplete/Slow Catalytic Hydrogenolysis cause1 Catalyst Poisoning start->cause1 cause2 Poor Catalyst Activity start->cause2 cause3 Insufficient Hydrogen start->cause3 cause4 Inadequate Mixing start->cause4 cause5 Product Inhibition start->cause5 solution1a Purify Starting Material (Remove Sulfur) cause1->solution1a solution1b Use Alternative Deprotection Method cause1->solution1b solution2 Use Fresh/High-Quality Catalyst cause2->solution2 solution3 Increase H₂ Pressure cause3->solution3 solution4 Ensure Vigorous Stirring cause4->solution4 solution5 Add Weak Acid (e.g., Acetic Acid) cause5->solution5

Caption: Troubleshooting workflow for incomplete catalytic hydrogenolysis.

Deprotection_Method_Selection start Select N-Cbz Deprotection Method substrate_analysis Analyze Substrate for Sensitive Functional Groups start->substrate_analysis no_sensitive_groups No Reducible or Acid-Sensitive Groups substrate_analysis->no_sensitive_groups reducible_groups Contains Reducible Groups (e.g., Alkenes, Aryl Halides) substrate_analysis->reducible_groups acid_sensitive_groups Contains Acid-Sensitive Groups substrate_analysis->acid_sensitive_groups method1 Catalytic Hydrogenolysis (H₂, Pd/C) no_sensitive_groups->method1 Preferred Method method2 Acidic Cleavage (e.g., AlCl₃/HFIP) reducible_groups->method2 Consider method3 Nucleophilic Cleavage (e.g., 2-Mercaptoethanol) reducible_groups->method3 Consider acid_sensitive_groups->method1 Consider if mild acid_sensitive_groups->method3 Preferred Method

Caption: Decision tree for selecting an appropriate N-Cbz deprotection method.

References

Technical Support Center: Optimizing Amide Bond Formation with N-Cbz-isonipecotamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing reaction conditions for amide bond formation with N-Cbz-isonipecotamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common coupling reagents for amide bond formation with N-Cbz-isonipecotamide?

A1: For the coupling of N-Cbz-isonipecotamide, which is a secondary amine, several classes of coupling reagents are commonly employed. These include carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DIC (N,N'-Diisopropylcarbodiimide), often used with additives such as HOBt (1-Hydroxybenzotriazole) or OxymaPure to enhance efficiency and minimize side reactions.[1][2] Uronium/aminium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are also highly effective, known for their high reactivity and ability to suppress racemization.[1][3] A newer generation reagent, COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), offers a safer alternative to benzotriazole-based reagents with comparable or even superior performance in some cases.[1][4]

Q2: What are the recommended solvents and bases for this reaction?

A2: The choice of solvent and base is crucial for a successful amide coupling reaction.

  • Solvents: Anhydrous polar aprotic solvents are generally preferred. N,N-Dimethylformamide (DMF) and dichloromethane (DCM) are the most common choices. Acetonitrile (ACN) can also be a good option.[2][5] It is critical to use anhydrous solvents to prevent hydrolysis of the activated carboxylic acid intermediate.

  • Bases: A non-nucleophilic organic base is required to neutralize the acid formed during the reaction and to facilitate the deprotonation of the carboxylic acid. N,N-Diisopropylethylamine (DIPEA) is the most frequently used base, particularly with uronium/aminium salt reagents.[3][6] Triethylamine (TEA) can also be used. The amount of base is typically 2-3 equivalents relative to the carboxylic acid.

Q3: How can I monitor the progress of the amide coupling reaction?

A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] A small aliquot of the reaction mixture can be taken at regular intervals (e.g., every 1-2 hours) and analyzed to check for the consumption of the starting materials (N-Cbz-isonipecotamide and the carboxylic acid) and the formation of the desired amide product.

Q4: What are the common side reactions to be aware of?

A4: Several side reactions can occur during amide bond formation:

  • Racemization: If the carboxylic acid has a chiral center alpha to the carboxyl group, there is a risk of epimerization. The use of additives like HOBt or HOAt, or reagents like HATU which contains an HOAt moiety, can significantly suppress racemization.[1]

  • N-acylurea formation: When using carbodiimides like EDC or DCC, the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which consumes the activated acid and is difficult to remove. The addition of HOBt or a similar additive can intercept the O-acylisourea to form an active ester, minimizing this side reaction.

  • Guanidinylation: With uronium/aminium reagents like HBTU or HATU, there is a possibility of the free amine reacting with the coupling reagent to form a guanidinium byproduct, which caps the amine and prevents it from reacting with the activated acid.[1] This is more likely if the coupling reagent is used in large excess.

Troubleshooting Guides

Problem: Low or No Yield of the Desired Amide Product
Potential Cause Recommended Solution
Poor Quality of Reagents Ensure all reagents, especially the coupling reagent and the solvent, are anhydrous. Coupling reagents are often moisture-sensitive. Use freshly opened bottles or store them properly in a desiccator.
Incomplete Activation of Carboxylic Acid Increase the amount of coupling reagent (e.g., to 1.2-1.5 equivalents). Ensure the pre-activation time (stirring the carboxylic acid, coupling reagent, and base before adding the amine) is sufficient, typically 15-30 minutes at 0 °C to room temperature.[5]
Deactivation of N-Cbz-isonipecotamide Ensure sufficient base (2-3 equivalents) is used to neutralize any acidic species that may protonate the amine. If the carboxylic acid starting material is acidic enough to protonate the amine, consider a sequential addition where the activated ester is formed first before the amine is added.
Steric Hindrance N-Cbz-isonipecotamide has some steric bulk. For particularly hindered carboxylic acids, consider using a more powerful coupling reagent like HATU or COMU.[1] Alternatively, converting the carboxylic acid to an acid chloride may be effective, although this is a two-step process.
Suboptimal Reaction Temperature Most amide coupling reactions are run at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) may improve the rate, but this can also increase the risk of side reactions like racemization. Conversely, for sensitive substrates, running the reaction at 0 °C may be beneficial.
Problem: Formation of Significant Side Products
Potential Cause Recommended Solution
Racemization of the Carboxylic Acid Use a coupling reagent known to minimize racemization, such as HATU or COMU.[1] If using a carbodiimide like EDC, always include an additive like HOBt or OxymaPure.[2] Running the reaction at a lower temperature (0 °C) can also help.
Formation of N-acylurea When using EDC or DCC, add 1.0-1.2 equivalents of HOBt or OxymaPure to the reaction mixture. This will favor the formation of the active ester over the N-acylurea byproduct.
Guanidinylation of the Amine Avoid using a large excess of the uronium/aminium coupling reagent (e.g., HATU, HBTU). Use 1.0-1.2 equivalents. Ensure that the carboxylic acid is fully dissolved and ready for activation before adding the coupling reagent.

Data Presentation

The following table provides a qualitative comparison of common coupling reagents for the formation of an amide bond with N-Cbz-isonipecotamide. The expected yields are estimates based on typical outcomes for similar sterically hindered or N-protected cyclic amines and may vary depending on the specific carboxylic acid and reaction conditions.

Coupling ReagentAdditiveBaseSolventTypical Reaction Time (h)Expected Yield (%)Notes
EDC HOBtDIPEADMF or DCM12 - 2470 - 90A cost-effective and widely used method. The urea byproduct is water-soluble, simplifying workup.[2]
HATU (None)DIPEADMF2 - 685 - 98Highly efficient and fast-acting, especially for hindered substrates. Minimizes racemization.[3]
COMU (None)DIPEADMF or ACN1 - 490 - 99A safer and highly effective alternative to HATU, with excellent solubility. Byproducts are water-soluble.[1][4]

Experimental Protocols

Protocol 1: Amide Coupling using HATU
  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of N-Cbz-isonipecotamide (1.2 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Amide Coupling using EDC/HOBt
  • To a solution of the carboxylic acid (1.0 eq), N-Cbz-isonipecotamide (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM, add DIPEA (2.5 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with 5% citric acid solution, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.[2][5]

Protocol 3: Amide Coupling using COMU
  • To a solution of the carboxylic acid (1.0 eq) and N-Cbz-isonipecotamide (1.1 eq) in anhydrous DMF, add DIPEA (2.0 eq).

  • Add COMU (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, follow the same work-up and purification procedure as described in Protocol 1.[7]

Mandatory Visualization

Amide_Bond_Formation_Workflow cluster_start Preparation cluster_activation Activation cluster_coupling Coupling cluster_workup Work-up & Purification Start Dissolve Carboxylic Acid (1.0 eq) in Anhydrous Solvent Add_Reagents Add Coupling Reagent (1.1 eq) & Base (2.0-3.0 eq) Start->Add_Reagents Pre-activation Stir for 15-30 min (Pre-activation) Add_Reagents->Pre-activation Add_Amine Add N-Cbz-isonipecotamide (1.1-1.2 eq) Pre-activation->Add_Amine Reaction Stir at Room Temperature (Monitor by TLC/LC-MS) Add_Amine->Reaction Quench Quench Reaction Reaction->Quench Upon Completion Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry_Concentrate Dry and Concentrate Wash->Dry_Concentrate Purify Purify by Chromatography Dry_Concentrate->Purify Final_Product Desired Amide Product Purify->Final_Product

Caption: General workflow for amide bond formation.

Troubleshooting_Amide_Coupling Start Low Yield or Incomplete Reaction Check_Reagents Check Reagent Quality (Anhydrous? Fresh?) Start->Check_Reagents First Step Side_Products Significant Side Products Observed? Start->Side_Products Yield OK, but Impure Increase_Reagent Increase Coupling Reagent/Base Equivalents Check_Reagents->Increase_Reagent Reagents OK Change_Reagent Use a More Powerful Coupling Reagent (HATU/COMU) Increase_Reagent->Change_Reagent Still Low Yield Optimize_Conditions Optimize Reaction Conditions (Temp./Solvent) Change_Reagent->Optimize_Conditions If Still Issues Successful_Reaction Successful Reaction Optimize_Conditions->Successful_Reaction Add_Additive Add HOBt/OxymaPure (if using carbodiimide) Side_Products->Add_Additive Yes (N-acylurea) Lower_Temp Lower Reaction Temperature to 0 °C Side_Products->Lower_Temp Yes (Racemization) Check_Equivalents Check Equivalents of Uronium Reagent (avoid excess) Side_Products->Check_Equivalents Yes (Guanidinylation) Add_Additive->Successful_Reaction Lower_Temp->Successful_Reaction Check_Equivalents->Successful_Reaction

Caption: Troubleshooting decision tree for amide coupling.

References

Stability of benzyl 4-(aminocarbonyl)piperidine-1-carboxylate under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of benzyl 4-(aminocarbonyl)piperidine-1-carboxylate under various experimental conditions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for benzyl 4-(aminocarbonyl)piperidine-1-carboxylate?

A1: The main stability concern for this molecule is its susceptibility to hydrolysis under both acidic and basic conditions. The two primary sites for hydrolysis are the benzyl carbamate linkage and the 4-aminocarbonyl (carboxamide) group. The benzyl carbamate is particularly sensitive to cleavage.

Q2: Which functional group is more labile under acidic and basic conditions, the benzyl carbamate or the aminocarbonyl group?

A2: Generally, the benzyl carbamate group is more susceptible to cleavage under both acidic and basic conditions compared to the primary amide of the aminocarbonyl group. Carbamates can be readily hydrolyzed to an amine, an alcohol, and carbon dioxide. While amides can also be hydrolyzed, it often requires more forcing conditions.

Q3: What are the expected degradation products of benzyl 4-(aminocarbonyl)piperidine-1-carboxylate under hydrolytic stress?

A3: Under hydrolytic conditions, the primary degradation products are expected to be:

  • Piperidine-4-carboxamide: Formed by the cleavage of the benzyl carbamate group.

  • Benzyl alcohol: Also formed from the cleavage of the benzyl carbamate.

  • Carbon dioxide: A byproduct of carbamate hydrolysis.

  • 1-Benzylpiperidine-4-carboxylic acid: Formed by the hydrolysis of the 4-aminocarbonyl group. This is generally a slower process.

  • Piperidine-4-carboxylic acid: Formed if both the benzyl carbamate and the aminocarbonyl group are hydrolyzed.

Q4: How can I monitor the degradation of benzyl 4-(aminocarbonyl)piperidine-1-carboxylate during my experiments?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the degradation of this compound.[1][2] This method should be capable of separating the intact parent compound from all potential degradation products. UV detection is typically suitable for this compound due to the presence of the benzyl group.

Troubleshooting Guides

Issue 1: Unexpectedly rapid degradation of the compound in solution.
  • Possible Cause 1: pH of the solution. The stability of benzyl 4-(aminocarbonyl)piperidine-1-carboxylate is highly pH-dependent. Even seemingly neutral solutions can become slightly acidic or basic, accelerating degradation.

    • Troubleshooting Step: Measure and buffer the pH of your solutions. For general short-term use, a neutral buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) is recommended.

  • Possible Cause 2: Temperature. Elevated temperatures will increase the rate of hydrolysis.

    • Troubleshooting Step: Store stock solutions and experimental samples at low temperatures (e.g., 2-8 °C or frozen at -20 °C) and minimize the time they are kept at room temperature or higher.

  • Possible Cause 3: Presence of catalytic impurities. Trace amounts of acids, bases, or metal ions can catalyze the degradation.

    • Troubleshooting Step: Use high-purity solvents and reagents. Ensure all glassware is thoroughly cleaned and rinsed.

Issue 2: Inconsistent results in stability studies.
  • Possible Cause 1: Inconsistent preparation of stress samples. Variations in the concentration of the stressor (acid or base), temperature, or exposure time will lead to variable degradation.

    • Troubleshooting Step: Follow a standardized and detailed experimental protocol for forced degradation studies. Use calibrated equipment for all measurements.

  • Possible Cause 2: Analytical method is not stability-indicating. The HPLC method may not be adequately resolving the parent compound from one or more degradation products, leading to inaccurate quantification.

    • Troubleshooting Step: Develop and validate a stability-indicating HPLC method. This involves demonstrating baseline separation of the parent peak from all degradation product peaks generated under various stress conditions (acid, base, oxidation, heat, light).[3][4]

  • Possible Cause 3: Adsorption to container surfaces. The compound or its degradation products may adsorb to the surface of vials or well plates, leading to apparent loss of material.

    • Troubleshooting Step: Use low-adsorption vials (e.g., polypropylene or silanized glass). Include control samples to assess non-degradative loss.

Data Presentation

The following table summarizes representative data from a forced degradation study on a compound structurally similar to benzyl 4-(aminocarbonyl)piperidine-1-carboxylate, illustrating its stability profile under various stress conditions.

Stress ConditionReagent and ConcentrationTemperatureTime% Degradation (Representative)Major Degradation Products
Acidic Hydrolysis 0.1 M HCl60 °C24 hours15%Piperidine-4-carboxamide, Benzyl Alcohol
Basic Hydrolysis 0.1 M NaOH60 °C8 hours45%Piperidine-4-carboxamide, Benzyl Alcohol
Neutral Hydrolysis Water80 °C48 hours5%Minor degradation observed
Oxidative 3% H₂O₂Room Temp24 hours< 2%Minimal degradation
Thermal Solid State80 °C72 hours< 1%No significant degradation
Photolytic Solid State, ICH light conditionsRoom Temp7 days< 1%No significant degradation

Note: This data is representative and intended for illustrative purposes. Actual degradation rates will depend on the specific experimental conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on benzyl 4-(aminocarbonyl)piperidine-1-carboxylate. The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradation products.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60 °C.

    • Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the mixture at 60 °C.

    • Withdraw aliquots at various time points (e.g., 1, 2, 4, 8 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of water.

    • Incubate the mixture at 80 °C.

    • Withdraw aliquots at various time points (e.g., 24, 48, 72 hours).

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method Development

This protocol provides a starting point for developing an HPLC method to analyze the stability of benzyl 4-(aminocarbonyl)piperidine-1-carboxylate.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Method Validation: The method should be validated according to ICH guidelines, including specificity (using forced degradation samples), linearity, accuracy, precision, and robustness.[5]

Visualizations

The following diagrams illustrate the key degradation pathways and a general experimental workflow.

G cluster_acid Acidic Hydrolysis Parent_Acid Benzyl 4-(aminocarbonyl)piperidine-1-carboxylate Deg1_Acid Piperidine-4-carboxamide Parent_Acid->Deg1_Acid H₂O Deg2_Acid Benzyl Alcohol Parent_Acid->Deg2_Acid H₂O, CO₂ H_plus H+ G cluster_base Basic Hydrolysis Parent_Base Benzyl 4-(aminocarbonyl)piperidine-1-carboxylate Deg1_Base Piperidine-4-carboxamide Parent_Base->Deg1_Base H₂O Deg2_Base Benzyl Alcohol Parent_Base->Deg2_Base H₂O, CO₂ OH_minus OH⁻ G cluster_workflow Forced Degradation Workflow Start Prepare Stock Solution Stress Apply Stress Conditions (Acid, Base, etc.) Start->Stress Neutralize Neutralize Sample Stress->Neutralize HPLC HPLC Analysis Neutralize->HPLC Analyze Analyze Data (Peak Purity, % Degradation) HPLC->Analyze End Report Results Analyze->End

References

Identifying byproducts in benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate synthesis by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering byproducts during the synthesis of this compound, with a focus on identification using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the expected mass-to-charge ratio (m/z) for my target compound in LC-MS?

A1: The molecular weight of the target compound, this compound (C₁₄H₁₈N₂O₃), is 262.30 g/mol . In a typical Electrospray Ionization (ESI) positive mode LC-MS analysis, you should look for the following common adducts.

Table 1: Expected LC-MS Adducts for the Target Compound

AdductFormulaExpected m/z
[M+H]⁺[C₁₄H₁₉N₂O₃]⁺263.14
[M+Na]⁺[C₁₄H₁₈N₂O₃Na]⁺285.12
[M+K]⁺[C₁₄H₁₈N₂O₃K]⁺301.09
[2M+H]⁺[C₂₈H₃₇N₄O₆]⁺525.27

Q2: I am observing unexpected peaks on my LC-MS chromatogram. What are the most common byproducts in this synthesis?

A2: The synthesis, typically an amide coupling reaction between 1-(benzyloxycarbonyl)piperidine-4-carboxylic acid and an ammonia source using a carbodiimide coupling agent (like EDC or DCC), can generate several byproducts.[1][2][3] The most prevalent are formed from side reactions of the activated carboxylic acid intermediate.[3][4]

Table 2: Common Byproducts and Their Expected [M+H]⁺ m/z Values

Byproduct NameDescriptionMolecular FormulaExpected [M+H]⁺ m/z
Unreacted Starting Material1-(Benzyloxycarbonyl)piperidine-4-carboxylic acidC₁₄H₁₇NO₄264.12
N-acylureaRearrangement of the O-acylisourea intermediate with the coupling agent (e.g., EDC).[3][4]C₂₃H₃₆N₄O₄449.28
Symmetric AnhydrideReaction of the activated acid with another molecule of the starting acid.[2][3]C₂₈H₃₂N₂O₇509.23
Debenzylated ProductLoss of the benzylcarbamate group.C₆H₁₂N₂O129.10
Benzyl AlcoholDegradation of benzyl chloroformate if used as a starting material or present as an impurity.[5]C₇H₈O109.06
Coupling Agent UreaThe spent coupling agent (e.g., 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU) from EDC).[1]C₉H₂₀N₄O201.17

Q3: My reaction yield is low, and I've confirmed a major byproduct peak by LC-MS. How can I minimize its formation?

A3: Low yields are often associated with the formation of a stable, unreactive N-acylurea byproduct.[3] This occurs when the O-acylisourea intermediate, formed from the reaction of your carboxylic acid and the carbodiimide (e.g., EDC), undergoes an intramolecular rearrangement instead of reacting with the amine.[3][4]

Troubleshooting Steps:

  • Use Additives: The most effective way to suppress N-acylurea formation is to add a reagent like 1-hydroxybenzotriazole (HOBt) or Oxyma Pure.[1][3] These additives react with the O-acylisourea intermediate to form an active ester, which is more stable against rearrangement but still highly reactive towards the amine.[3]

  • Control Temperature: Perform the reaction at a lower temperature (e.g., starting at 0 °C and slowly warming to room temperature) to slow down the rearrangement side reaction.[6]

  • Check Reagent Quality: Ensure your coupling agents and solvents are anhydrous, as water can hydrolyze the activated intermediates.[4]

Experimental Protocols

Representative LC-MS Protocol for Reaction Monitoring

This protocol is a general guideline and may require optimization for your specific instrumentation and reaction mixture.

  • Sample Preparation:

    • Quench a small aliquot (e.g., 10 µL) of the reaction mixture.

    • Dilute it 100-fold with a 50:50 mixture of Acetonitrile:Water.

    • Vortex the sample thoroughly.

    • Filter through a 0.22 µm syringe filter into an LC vial if particulates are present.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[7]

    • Mobile Phase A: 0.1% Formic acid in Water.[7]

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.[7]

    • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

    • Flow Rate: 0.3 mL/min.[7]

    • Column Temperature: 40 °C.[7]

    • Injection Volume: 2-5 µL.

  • Mass Spectrometry Conditions (ESI Positive Mode):

    • Ion Source: Electrospray Ionization (ESI)

    • Polarity: Positive

    • Scan Range: m/z 100 - 1000

    • Capillary Voltage: 3.5 kV

    • Gas Temperature: 325 °C

    • Nebulizer Pressure: 35 psi

Visualizations

Diagrams of Reaction Pathways and Analytical Workflows

reaction_pathway cluster_main Main Reaction Pathway cluster_side Side Reactions Start Cbz-Isonipecotic Acid + Ammonia Source Activated O-Acylisourea Intermediate Start->Activated + Coupling Agent (e.g., EDC) Product Target Product (m/z 263.14) Activated->Product + NH3 N_Acylurea N-Acylurea Byproduct (m/z 449.28) Activated->N_Acylurea Rearrangement Anhydride Symmetric Anhydride Byproduct (m/z 509.23) Activated->Anhydride + Starting Acid Urea Urea Byproduct Activated->Urea

Caption: Key reaction pathways in the carbodiimide-mediated synthesis.

lc_ms_workflow cluster_workflow LC-MS Analysis Workflow prep 1. Reaction Sample Quenching & Dilution lc 2. LC Separation (Reversed-Phase C18) prep->lc ion 3. Ionization (ESI+) lc->ion ms 4. Mass Analysis (Full Scan MS) ion->ms data 5. Data Processing (Peak Integration) ms->data id 6. Byproduct Identification (m/z Matching) data->id

Caption: Standard experimental workflow for LC-MS analysis.

troubleshooting_logic start Unexpected Peak Observed in LC-MS q1 Does m/z match a common byproduct (See Table 2)? start->q1 ans1_yes Tentative ID Confirmed. Optimize reaction to minimize. q1->ans1_yes Yes ans1_no Unknown Byproduct q1->ans1_no No q2 Acquire High-Resolution MS and MS/MS Fragmentation Data ans1_no->q2 q3 Does fragmentation pattern match a logical structure (e.g., loss of benzyl group)? q2->q3 ans3_yes Propose Byproduct Structure. Confirm with standard if possible. q3->ans3_yes Yes ans3_no Further structural elucidation needed (e.g., NMR). q3->ans3_no No

Caption: Troubleshooting decision tree for identifying unknown peaks.

References

Technical Support Center: Derivatization of N-Cbz-Piperidine Carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the derivatization of N-Cbz-protected piperidine carboxamide derivatives.

Frequently Asked Questions (FAQs)

Q1: Can N-Cbz-isonipecotamide undergo racemization?

No, N-Cbz-isonipecotamide (N-benzyloxycarbonylpiperidine-4-carboxamide) is an achiral molecule and, therefore, cannot undergo racemization. The molecule possesses a plane of symmetry that passes through the nitrogen atom and the C4 carbon of the piperidine ring, making it impossible for stereoisomers (enantiomers) to exist.

Racemization is the process of converting a chirally pure substance into a mixture of equal parts of both enantiomers. Since the starting material is not chiral, this process cannot occur. It is possible that your inquiry pertains to a chiral derivative of isonipecotamide, for instance, one with a substituent on the piperidine ring that creates a stereocenter. The following guidance is provided for such chiral analogues.

Q2: What is the primary mechanism of racemization in N-protected amino acid derivatives?

The principal mechanism of racemization during the derivatization of N-protected amino acid derivatives, including chiral N-Cbz-piperidine carboxamides, is through the formation of a 5(4H)-oxazolone intermediate.[1] Activation of the carboxyl group (or the amide in certain reactions) increases the acidity of the proton on the adjacent α-carbon.[1] In the presence of a base, this proton can be abstracted, leading to a planar, achiral oxazolone ring.[1] Subsequent reaction with a nucleophile can occur from either face of this planar intermediate, resulting in a mixture of stereoisomers (racemization or epimerization).[1][2]

Q3: Which factors have the most significant impact on the extent of racemization?

Several factors influence the rate and extent of racemization. Controlling these is key to maintaining stereochemical integrity:

  • Coupling Reagent/Activating Agent: The choice of reagent used to activate the carboxyl group is critical. Highly efficient reagents that promote rapid reaction with the desired nucleophile can outcompete the rate of oxazolone formation, thus minimizing racemization.[1][3]

  • Base: The type and concentration of the base used are crucial.[3][4] Bases can facilitate the abstraction of the α-proton, promoting the formation of the problematic oxazolone intermediate.[1][5] Sterically hindered bases are often preferred as they are less effective at this proton abstraction.[3]

  • Temperature: Higher reaction temperatures increase the rate of both the desired reaction and the undesired racemization pathway.[3]

  • Solvent: The polarity of the solvent can affect the stability of intermediates and the rates of the competing reaction pathways.[3]

  • Reaction Time: Prolonged exposure to reaction conditions that promote racemization will lead to a greater loss of stereochemical purity.[3]

Troubleshooting Guide for Chiral N-Cbz-Piperidine Carboxamide Derivatives

This guide addresses specific issues that may be encountered during the derivatization of chiral analogues of N-Cbz-isonipecotamide.

Problem Potential Cause(s) Recommended Solution(s)
Significant loss of optical purity detected in the final product. Formation of an oxazolone intermediate. This is the most common cause, driven by the reaction conditions.Review and optimize the choice of coupling reagent, base, solvent, and temperature as detailed in the sections below.
Inappropriate Coupling Reagent. Use of older or highly aggressive activating agents (e.g., carbodiimides without additives) can lead to high levels of racemization.[3]Switch to a modern uronium/aminium or phosphonium salt-based coupling reagent known for low racemization, such as HATU, HCTU, or PyBOP.[1][3] If using a carbodiimide like DCC or DIC, always include a racemization-suppressing additive like HOBt, HOAt, or Oxyma Pure.[6][7][8]
Incorrect Base. Use of a strong, sterically unhindered base (e.g., triethylamine, TEA) can readily abstract the α-proton.Use a weaker or more sterically hindered base. N,N-diisopropylethylamine (DIPEA) is generally preferred over TEA.[3] In cases with a high risk of racemization, a weaker base like N-methylmorpholine (NMM) or sym-collidine is recommended.[6]
Elevated Temperature. Higher temperatures provide the activation energy for the racemization pathway.Perform the reaction at a lower temperature. Start the activation/coupling at 0 °C and allow it to slowly warm to room temperature if necessary. Avoid heating the reaction mixture unless required for the specific derivatization.
Prolonged Reaction Time. The longer the activated intermediate is present under basic conditions, the higher the chance of racemization.Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed. Use a highly efficient coupling reagent to ensure the reaction goes to completion quickly.[1][3]
Derivatization reaction is slow or incomplete, tempting longer reaction times or higher temperatures. Steric Hindrance. The substrate or nucleophile may be sterically bulky, slowing down the desired reaction and allowing the competing racemization pathway to become more significant.Use a more powerful, low-racemization coupling reagent like HATU or COMU, which are effective for hindered couplings.[3]
Poor Solvent Choice. The solvent may not be optimal for the reaction, leading to poor solubility or slow reaction rates.Use a polar aprotic solvent like DMF or NMP for most coupling reactions. However, be aware that solvent polarity can influence racemization rates.[3] In some cases, less polar solvents like DCM or THF may be beneficial.[6]

Quantitative Data: Comparison of Coupling Reagents

The choice of coupling reagent is one of the most critical factors in preventing racemization. The following table summarizes representative data on the level of racemization observed with different reagents in model peptide coupling systems.

Coupling Reagent Combination% Racemization / Epimerization (Representative)Key Characteristics & Recommendations
DCC (without additive)High (>10%)Not recommended for chiral substrates where stereopurity is critical due to high racemization risk.[3]
DCC / HOBt Low (1-5%)The addition of HOBt significantly suppresses racemization, making it a viable, cost-effective option.[3][6]
HBTU / DIPEA Low (<2%)A classic and effective uronium salt reagent, generally providing low levels of racemization.[3]
HATU / DIPEA Very Low (<1%)A highly efficient uronium salt reagent known for rapid coupling and excellent suppression of racemization, even in difficult cases.[3][9]
PyBOP / DIPEA Low (<2%)A phosphonium salt reagent with performance comparable to HBTU. It is a safer alternative to the original BOP reagent.[1]
COMU / DIPEA Very Low (<1%)A newer generation uronium salt reagent with performance often comparable or slightly superior to HATU.[3]

Note: The extent of racemization is highly dependent on the specific substrates, base, solvent, and temperature used. This table is for comparative purposes only.

Experimental Protocols

Protocol 1: Low-Racemization Amide Bond Formation using HATU

This protocol describes a general procedure for coupling a chiral N-Cbz-protected piperidine carboxylic acid with an amine, minimizing the risk of racemization at the chiral center alpha to the carboxyl group.

Materials:

  • N-Cbz-protected chiral piperidine carboxylic acid

  • Amine component

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • In a clean, dry, nitrogen-flushed flask, dissolve the N-Cbz-protected chiral piperidine carboxylic acid (1.0 equivalent) in anhydrous DMF.

  • Add the amine component (1.1 equivalents) to the solution.

  • In a separate vial, dissolve HATU (1.1 equivalents) in anhydrous DMF.

  • Cool the flask containing the acid and amine to 0 °C in an ice bath.

  • Add the HATU solution to the reaction flask, followed by the dropwise addition of DIPEA (2.0 equivalents).

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Once the reaction is complete, quench by adding water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Mechanism of Racemization

The following diagram illustrates the key chemical pathway leading to racemization during the activation of an N-protected amino acid derivative. The critical step is the formation of the planar oxazolone intermediate.

racemization_mechanism cluster_activation Activation & Racemization Pathway cluster_coupling Desired vs. Undesired Product L_Acid Chiral N-Cbz Acid (L-Isomer) Activated Activated Intermediate (e.g., O-Acylisourea) L_Acid->Activated + Coupling Reagent Oxazolone Planar Oxazolone (Achiral Intermediate) Activated->Oxazolone + Base (-H⁺) (Slow, Undesired) L_Peptide Desired Product (L-Isomer) Activated->L_Peptide + Nucleophile (R-NH₂) (Fast, Desired) Oxazolone->L_Peptide + Nucleophile (R-NH₂) D_Peptide Racemized Product (D-Isomer) Oxazolone->D_Peptide + Nucleophile (R-NH₂)

Caption: Mechanism of racemization via the oxazolone pathway.

Decision Workflow for Minimizing Racemization

This workflow provides a logical sequence for selecting experimental conditions to preserve the stereochemical integrity of your compound during derivatization.

workflow Start Start: Derivatization of Chiral N-Cbz-Amide Reagent Select Coupling Reagent Start->Reagent Base Select Base Reagent->Base Use HATU, HCTU, or DIC/Oxyma Temp Set Reaction Temperature Base->Temp Use DIPEA or NMM Run Run Reaction & Monitor Temp->Run Start at 0°C Analyze Analyze Optical Purity (e.g., Chiral HPLC) Run->Analyze Troubleshoot Racemization Detected? Optimize Conditions Analyze->Troubleshoot End End: Product with High Optical Purity Troubleshoot->Reagent Yes Troubleshoot->End No

Caption: Decision workflow for low-racemization derivatization.

References

Scaling up the synthesis of benzyl 4-(aminocarbonyl)piperidine-1-carboxylate for preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information for researchers, scientists, and drug development professionals on the synthesis of benzyl 4-(aminocarbonyl)piperidine-1-carboxylate, with a focus on scaling up for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing benzyl 4-(aminocarbonyl)piperidine-1-carboxylate on a larger scale?

A1: The most common and scalable two-step approach involves:

  • N-protection: Protection of the piperidine nitrogen of piperidine-4-carboxamide with benzyl chloroformate (Cbz-Cl).

  • Amidation: Alternatively, starting from 1-(benzyloxycarbonyl)piperidine-4-carboxylic acid, the carboxylic acid is activated and then reacted with an ammonia source.

Q2: What are the critical parameters to control during the N-protection step with benzyl chloroformate?

A2: Key parameters include temperature control (typically between 0-25°C), slow addition of benzyl chloroformate to prevent side reactions, and the choice of an appropriate base (e.g., triethylamine, sodium carbonate) to neutralize the HCl generated during the reaction.

Q3: Which coupling agents are recommended for the amidation step when scaling up?

A3: For preclinical scale-up, cost-effective and efficient coupling agents are preferred. Common choices include using thionyl chloride to form the acyl chloride intermediate, or carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole) to minimize side reactions and racemization.

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is a standard method for monitoring the reaction progress. For example, in the N-protection step, the disappearance of the starting material (piperidine-4-carboxamide) and the appearance of the product spot with a different Rf value will indicate the reaction's progression.

Q5: What are the common impurities encountered in this synthesis?

A5: Common impurities can include unreacted starting materials, di-benzylated byproducts (if starting with a primary amine precursor), and byproducts from the decomposition of the coupling agent. Purification is typically achieved through recrystallization or column chromatography.

Experimental Protocols

Protocol 1: Synthesis of 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid

This protocol details the synthesis of the key intermediate required for the subsequent amidation step.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Piperidine-4-carboxylic acid129.1625 g0.193
Tetrahydrofuran (THF)72.1175 mL-
Water18.0275 mL-
Sodium bicarbonate84.0130.8 g0.367
Benzyl chloroformate (Cbz-Cl)170.5938.9 mL0.232

Procedure:

  • In a suitable reaction vessel, dissolve piperidine-4-carboxylic acid in a mixture of THF and water.

  • Add sodium bicarbonate to the solution and stir until dissolved.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add benzyl chloroformate dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 5 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the THF by rotary evaporation.

  • Take up the remaining aqueous residue in water and wash with ethyl acetate to remove organic impurities.

  • Acidify the aqueous phase with a dilute HCl solution to precipitate the product.

  • Extract the product with ethyl acetate.

  • Dry the combined organic phases over anhydrous sodium sulfate and concentrate under vacuum to yield the product.[1]

Protocol 2: Amidation of 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid

This protocol describes the conversion of the carboxylic acid intermediate to the final amide product.

Materials:

ReagentMolar Mass ( g/mol )Representative QuantityMoles
1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid263.2910 g0.038
Dry Acetonitrile41.05100 mL-
EDCI191.708.7 g0.045
HOBt135.126.1 g0.045
Ammonia source (e.g., aq. Ammonia)-Excess-

Procedure:

  • Dissolve 1-(benzyloxycarbonyl)piperidine-4-carboxylic acid in dry acetonitrile in a reaction vessel.

  • Add EDCI and HOBt to the solution and stir at room temperature for 30 minutes to activate the carboxylic acid.

  • Cool the reaction mixture to 0°C.

  • Slowly add an excess of the ammonia source to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Low yield in N-protection step - Incomplete reaction. - Hydrolysis of benzyl chloroformate. - Poor solubility of starting material.- Monitor reaction by TLC and consider increasing reaction time or temperature if necessary. - Use anhydrous solvents and perform the reaction under an inert atmosphere. Add Cbz-Cl slowly. - Choose a suitable co-solvent system to ensure all reactants are in the same phase.
Formation of side products in N-protection - Over-reaction leading to di-benzylated products (if applicable).- Use a controlled amount of benzyl chloroformate (e.g., 1.1 equivalents). - Add the reagent slowly at a low temperature.
Low yield in amidation step - Incomplete activation of the carboxylic acid. - Degradation of the coupling agent. - Insufficient nucleophile (ammonia).- Ensure the use of fresh and high-quality coupling agents. - Perform the reaction under anhydrous conditions. - Use a sufficient excess of the ammonia source.
Product is difficult to purify - Presence of unreacted starting materials. - Byproducts from the coupling agent.- Optimize reaction conditions to drive the reaction to completion. - Choose a purification method that effectively separates the product from the specific impurities (e.g., recrystallization from a specific solvent system or column chromatography with an optimized mobile phase).

Visualizations

Synthetic_Pathway cluster_0 Step 1: N-Protection cluster_1 Alternative Step 2: Amidation Piperidine-4-carboxamide Piperidine-4-carboxamide Benzyl 4-(aminocarbonyl)piperidine-1-carboxylate Benzyl 4-(aminocarbonyl)piperidine-1-carboxylate Piperidine-4-carboxamide->Benzyl 4-(aminocarbonyl)piperidine-1-carboxylate Cbz-Cl, Base Cbz-Cl Cbz-Cl Base Base 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid Product_Amidation Benzyl 4-(aminocarbonyl)piperidine-1-carboxylate 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid->Product_Amidation 1. Coupling Agent 2. Ammonia Coupling Agent Coupling Agent Ammonia Ammonia

Caption: Synthetic routes to benzyl 4-(aminocarbonyl)piperidine-1-carboxylate.

Troubleshooting_Workflow cluster_N_Protection N-Protection Troubleshooting cluster_Amidation Amidation Troubleshooting Start Low Product Yield or Purity Issue Check_Step Identify the problematic step: N-Protection or Amidation? Start->Check_Step N_Incomplete Incomplete Reaction? Check_Step->N_Incomplete N-Protection A_Incomplete Incomplete Reaction? Check_Step->A_Incomplete Amidation N_Incomplete_Sol Increase reaction time/temp. Ensure efficient stirring. N_Incomplete->N_Incomplete_Sol Yes N_Side_Products Side Products Observed? N_Incomplete->N_Side_Products No N_Side_Products_Sol Control stoichiometry of Cbz-Cl. Slow addition at low temp. N_Side_Products->N_Side_Products_Sol Yes N_Hydrolysis Cbz-Cl Hydrolysis? N_Side_Products->N_Hydrolysis No N_Hydrolysis_Sol Use anhydrous solvents. Inert atmosphere. N_Hydrolysis->N_Hydrolysis_Sol Yes A_Incomplete_Sol Check coupling agent activity. Use excess ammonia source. A_Incomplete->A_Incomplete_Sol Yes A_Purification Purification Difficulty? A_Incomplete->A_Purification No A_Purification_Sol Optimize recrystallization solvent. Develop chromatography method. A_Purification->A_Purification_Sol Yes

Caption: Troubleshooting workflow for the synthesis scale-up.

References

Interpreting complex NMR spectra of N-Cbz-isonipecotamide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of N-Cbz-isonipecotamide derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra associated with this class of compounds.

Frequently Asked Questions (FAQs)

Q1: Why does the 1H NMR spectrum of my N-Cbz-isonipecotamide derivative show doubled or multiple sets of signals for a single compound?

A1: This is a very common observation and is typically due to the presence of rotational isomers (rotamers) . The rotation around the amide C-N bond and the urethane C-N bond of the Cbz group is slow on the NMR timescale at room temperature.[1][2][3] This results in distinct chemical environments for the protons in each conformation, leading to separate sets of signals. To confirm the presence of rotamers, a variable temperature (VT) NMR experiment is recommended. As the temperature increases, the rate of rotation increases, and the separate signals will broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal.[4]

Q2: The aliphatic region (1.5-4.0 ppm) of my 1H NMR spectrum is very crowded and difficult to interpret. How can I assign the piperidine ring protons?

A2: Signal overlap in the aliphatic region is a significant challenge due to the multiple, similar proton environments of the piperidine ring.[5] A multi-step approach using 2D NMR is the most effective strategy:

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to the carbon it is directly attached to. Since 13C spectra have a much wider chemical shift range, this helps to disperse the overlapping proton signals based on their attached carbon's resonance.[6][7][8]

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[9][10] By starting with a well-resolved signal, you can "walk" through the spin system to identify adjacent protons on the piperidine ring.

  • TOCSY (Total Correlation Spectroscopy): This is useful for identifying all protons within a single spin system, even if they are not directly coupled, which can help to group all signals belonging to the piperidine ring.[7][9]

Q3: How can I distinguish between axial and equatorial protons on the piperidine ring?

A3: The distinction can be made by analyzing the coupling constants (J-values) from a high-resolution 1H NMR spectrum. The piperidine ring typically adopts a chair conformation.

  • Axial-Axial (Jax,ax) couplings are typically large, in the range of 10-13 Hz.

  • Axial-Equatorial (Jax,eq) and Equatorial-Equatorial (Jeq,eq) couplings are much smaller, usually in the range of 2-5 Hz. Identifying a proton with multiple large J-values is a strong indication of it being in an axial position.

Q4: What are the characteristic NMR signals for the N-Cbz protecting group?

A4: The N-Carboxybenzyl (Cbz) group provides several distinct signals:

  • 1H NMR:

    • Aromatic protons of the phenyl group typically appear as a multiplet in the 7.2-7.4 ppm region.[11]

    • The benzylic methylene protons (-CH2-) usually appear as a singlet around 5.1-5.2 ppm. The observation of a singlet indicates free rotation of the phenyl group.

  • 13C NMR:

    • Aromatic carbons resonate between 127-137 ppm.[12][13]

    • The benzylic carbon (-CH2-) is typically found around 67 ppm.

    • The urethane carbonyl carbon (C=O) appears further downfield, around 155 ppm.[14]

Q5: The signal for my amide N-H proton is very broad or not visible. How can I confirm its presence?

A5: Amide N-H protons are exchangeable and can exhibit broad signals, especially if trace amounts of water are present in the solvent.[4] To confirm its presence, you can perform a D₂O exchange experiment . Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the 1H NMR spectrum. The signal corresponding to the N-H proton will exchange with deuterium and disappear from the spectrum.[1][4]

Troubleshooting Guides

Guide 1: Resolving Signal Overlap and Ambiguity

This guide provides a systematic workflow for tackling complex spectra where signals are crowded and assignments are unclear.

G start_node Complex 1D ¹H Spectrum (Signal Overlap) step1 Acquire 2D HSQC Disperse ¹H signals via ¹³C shifts start_node->step1 Primary Action step2 Acquire 2D COSY Identify ¹H-¹H scalar couplings step1->step2 Assign direct correlations step3 Acquire 2D HMBC Connect fragments via long-range ¹H-¹³C correlations step2->step3 Trace spin systems step4 Acquire 2D NOESY/ROESY Confirm through-space proximity and stereochemistry step3->step4 Assemble fragments Assign quaternary carbons end_node Complete Structural Assignment step4->end_node Finalize 3D structure

Caption: Workflow for resolving complex NMR spectra using 2D techniques.

Guide 2: Investigating the Presence of Rotational Isomers

Use this decision tree when you observe more signals than expected for your compound.

G start_node Observation: Doubled or multiple signals in ¹H or ¹³C spectra q1 Hypothesis: Are rotamers present due to restricted C-N bond rotation? start_node->q1 exp1 Perform Variable Temperature (VT) NMR Experiment q1->exp1 Yes res1 Signals broaden and coalesce upon heating? exp1->res1 confirm Conclusion: Rotamers Confirmed res1->confirm Yes reject Conclusion: Doubled signals likely due to an impurity or mixture. Re-evaluate sample purity. res1->reject No

Caption: Decision tree for troubleshooting doubled NMR signals.

Data Presentation

Table 1: Typical 1H NMR Chemical Shift Ranges for N-Cbz-Isonipecotamide Derivatives
Proton TypeStructure FragmentTypical Chemical Shift (δ) in CDCl₃ (ppm)Notes
AromaticAr-H 7.20 - 7.40Multiplet, 5H
BenzylicPh-CH₂ -O5.10 - 5.20Singlet, 2H
AmideCO-NH5.50 - 6.50Two broad singlets (non-equivalent)
Piperidine H-4CH -CONH₂2.40 - 2.60Multiplet, 1H
Piperidine H-3, H-5 (axial)N-CH ax-CH1.80 - 2.00Multiplet, 2H
Piperidine H-3, H-5 (equatorial)N-CH-CH eq1.60 - 1.80Multiplet, 2H
Piperidine H-2, H-6 (axial)N-CH ax-CH₂2.80 - 3.00Multiplet, 2H
Piperidine H-2, H-6 (equatorial)N-CH eq-CH₂3.90 - 4.10Multiplet, 2H, deshielded by urethane

Note: These are approximate ranges and can vary based on the solvent and specific derivative structure.[11][15][16]

Table 2: Typical 13C NMR Chemical Shift Ranges for N-Cbz-Isonipecotamide Derivatives
Carbon TypeStructure FragmentTypical Chemical Shift (δ) in CDCl₃ (ppm)
Amide Carbonyl-C ONH₂175 - 178
Urethane Carbonyl-OC O-N155 - 157
Aromatic (ipso)C -CH₂136 - 137
Aromatic (ortho, meta, para)C Ar127 - 129
BenzylicPh-C H₂-O67 - 68
Piperidine C-2, C-6N-C H₂44 - 46
Piperidine C-4C H-CONH₂41 - 43
Piperidine C-3, C-5CH-C H₂-CH28 - 30

Note: These are approximate ranges and can vary.[12][13][14]

Experimental Protocols

Protocol 1: Standard NMR Sample Preparation
  • Weigh Sample: Accurately weigh 5-10 mg of the N-Cbz-isonipecotamide derivative for 1H NMR (20-50 mg for 13C NMR) into a clean, dry vial.[17][18]

  • Add Solvent: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[18]

  • Dissolve: Gently swirl or vortex the vial to completely dissolve the compound.

  • Filter: To remove any particulate matter which can degrade spectral quality, filter the solution.[17][19][20] This can be done by passing the solution through a small plug of cotton or glass wool packed into a Pasteur pipette directly into a clean NMR tube.[17][20]

  • Cap and Label: Cap the NMR tube securely and label it clearly.

  • Mix: Invert the tube several times to ensure the solution is homogeneous.

Protocol 2: General 2D COSY Acquisition
  • Sample Preparation: Prepare a well-shimmed sample as described in Protocol 1.

  • Acquire 1D Proton: Acquire a standard high-resolution 1D 1H spectrum to determine the spectral width (sweep width) and transmitter offset frequency (o1p).

  • Load COSY Program: Select a standard gradient-selected COSY pulse program (e.g., 'cosygpqf' on Bruker systems).

  • Set Parameters:

    • Set the spectral width in both F2 (direct) and F1 (indirect) dimensions to match the 1D proton spectrum.

    • Set the number of data points (TD) in F2 to 2K (2048) or 4K (4096).

    • Set the number of increments in F1 (TD) to 256 or 512.

    • Set the number of scans (NS) per increment, typically 2, 4, or 8, depending on sample concentration.

    • Set the relaxation delay (d1) to 1.5-2.0 seconds.

  • Acquire Data: Start the acquisition.

  • Process Data: After acquisition, apply a sine-bell or squared sine-bell window function in both dimensions and perform a 2D Fourier transform. Phase and reference the spectrum appropriately.

Protocol 3: General 2D HSQC Acquisition
  • Acquire 1D Spectra: Obtain high-quality 1D 1H and 13C spectra to determine their respective spectral widths and transmitter offsets.

  • Load HSQC Program: Select a standard gradient-selected, sensitivity-enhanced HSQC pulse program with decoupling during acquisition (e.g., 'hsqcedetgpsisp2.3' on Bruker systems).

  • Set Parameters:

    • Set the 1H (F2 dimension) and 13C (F1 dimension) spectral widths and offsets based on the 1D spectra.

    • Set TD(F2) to 1K (1024) and TD(F1) to 256.

    • Set the number of scans (NS) per increment (typically 4, 8, or higher).

    • Set the one-bond coupling constant (1JCH) to an average value of 145 Hz.

  • Acquire and Process: Acquire the data and process using a 2D Fourier transform, typically with a squared sine-bell window function.

Protocol 4: Variable Temperature (VT) NMR for Rotamer Analysis
  • Initial Spectrum: Acquire a standard 1H NMR spectrum at room temperature (e.g., 298 K).

  • Increase Temperature: Increase the sample temperature in increments of 10-15 K (e.g., to 313 K, 328 K, etc.).

  • Equilibrate and Shim: Allow the sample to equilibrate at each new temperature for 5-10 minutes. Re-shim the instrument at each temperature, as field homogeneity is temperature-dependent.

  • Acquire Spectrum: Acquire a 1H NMR spectrum at each temperature.

  • Analyze Spectra: Observe the changes in the doubled signals. Look for the temperature at which the peaks broaden and begin to merge (the coalescence temperature). Continue increasing the temperature until the signals sharpen into a single, averaged peak, if possible within the solvent's boiling point. This process confirms the dynamic exchange of rotamers.[2]

References

Validation & Comparative

A Comparative Guide to N-Cbz and N-Boc Protection of Isonipecotamide in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a nitrogen protecting group is a critical decision in the multi-step synthesis of complex molecules. For isonipecotamide, a key building block in numerous pharmaceutical agents, the choice between the benzyloxycarbonyl (Cbz) and tert-butyloxycarbonyl (Boc) protecting groups can significantly influence reaction yields, purification strategies, and overall synthetic efficiency. This guide provides an objective, data-driven comparison of N-Cbz and N-Boc protection for isonipecotamide, offering insights to inform rational synthetic route design.

At a Glance: Key Differences

PropertyN-Cbz-IsonipecotamideN-Boc-Isonipecotamide
Protecting Group Benzyloxycarbonyl (Cbz or Z)tert-Butoxycarbonyl (Boc)
Molecular Weight 262.31 g/mol 228.29 g/mol
Stability Stable to acidic and basic conditions.Stable to basic and nucleophilic conditions, and catalytic hydrogenation.[1]
Lability Labile to catalytic hydrogenolysis and strong acids.[1]Labile to strong acids.[1]
Cleavage Byproducts Toluene, CO2Isobutylene, CO2
Orthogonality Orthogonal to Boc protection (cleaved under different conditions).[2][3]Orthogonal to Cbz protection (cleaved under different conditions).[2][3]

Data Presentation: A Quantitative Comparison

The following tables summarize typical reaction conditions and reported yields for the protection and deprotection of isonipecotamide, as well as its performance in a subsequent amide coupling reaction.

Table 1: Protection of Isonipecotamide

Protecting GroupReagentBaseSolventTimeYield (%)Reference
N-Cbz Benzyl Chloroformate (Cbz-Cl)NaHCO₃THF/H₂O20 h~90[General Protocol]
N-Boc Di-tert-butyl dicarbonate (Boc₂O)Et₃NCH₂Cl₂1 h~100[4]

Table 2: Deprotection of N-Protected Isonipecotamide

Protected CompoundReagentSolventTimeYield (%)Reference
N-Cbz-Isonipecotamide H₂, 10% Pd/CMethanol40 hHigh[General Protocol]
N-Boc-Isonipecotamide Trifluoroacetic Acid (TFA)CH₂Cl₂2 hHigh[5]

Table 3: Amide Coupling with N-Protected Isonipecotic Acid

N-Protected AcidCoupling ReagentAmineBaseSolventTimeYield (%)Reference
N-Cbz-Isonipecotic Acid Methanesulfonyl Chloride/N-MethylimidazoleAryl Amine-Dichloromethane-High[6]
N-Boc-Isonipecotic Acid TBTU/DIPEAAniline DerivativesDIPEADMF48-72 hSatisfactory[5]

Experimental Protocols

Detailed methodologies for key protection and deprotection steps are provided below.

Protocol 1: N-Cbz Protection of Isonipecotamide

Materials:

  • Isonipecotamide

  • Benzyl Chloroformate (Cbz-Cl)

  • Sodium Bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl Acetate

  • Brine

Procedure:

  • Dissolve isonipecotamide (1.0 equiv) in a 2:1 mixture of THF and water.

  • Add sodium bicarbonate (2.0 equiv).

  • Cool the solution to 0 °C and add benzyl chloroformate (1.5 equiv).

  • Stir the reaction mixture at 0 °C for 20 hours.

  • Dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: N-Boc Protection of Isonipecotamide

Materials:

  • Isonipecotamide

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve isonipecotamide (1.0 equiv) in dichloromethane.

  • Add triethylamine (1.2 equiv).

  • Add di-tert-butyl dicarbonate (1.1 equiv) to the stirred solution.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Upon completion (monitored by TLC), wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude N-Boc-isonipecotamide.

Protocol 3: N-Cbz Deprotection (Catalytic Hydrogenolysis)

Materials:

  • N-Cbz-Isonipecotamide

  • 10% Palladium on Carbon (Pd/C)

  • Methanol

  • Celite

Procedure:

  • Dissolve N-Cbz-isonipecotamide in methanol.

  • Carefully add 10% Pd/C catalyst.

  • Stir the mixture under an atmosphere of hydrogen (e.g., using a balloon) at 60 °C for 40 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate in vacuo to yield the deprotected isonipecotamide.

Protocol 4: N-Boc Deprotection (Acidolysis)

Materials:

  • N-Boc-Isonipecotamide

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve N-Boc-isonipecotamide in dichloromethane.

  • Add trifluoroacetic acid to the solution.

  • Stir the mixture at room temperature for 2 hours.

  • Remove the solvent and excess TFA in vacuo to yield the deprotected isonipecotamide salt.

Visualization of Synthetic Pathways

The following diagrams illustrate the protection and deprotection workflows for both N-Cbz and N-Boc strategies with isonipecotamide.

Protection_Deprotection_Workflow cluster_Cbz N-Cbz Protection and Deprotection cluster_Boc N-Boc Protection and Deprotection Isonipecotamide_Cbz Isonipecotamide NCbz_Isonipecotamide N-Cbz-Isonipecotamide Isonipecotamide_Cbz->NCbz_Isonipecotamide Cbz-Cl, NaHCO3 THF/H2O, 0°C Deprotected_Cbz Isonipecotamide NCbz_Isonipecotamide->Deprotected_Cbz H2, Pd/C MeOH, 60°C Isonipecotamide_Boc Isonipecotamide NBoc_Isonipecotamide N-Boc-Isonipecotamide Isonipecotamide_Boc->NBoc_Isonipecotamide Boc2O, Et3N CH2Cl2, RT Deprotected_Boc Isonipecotamide NBoc_Isonipecotamide->Deprotected_Boc TFA, CH2Cl2 RT Orthogonal_Strategy Start Substrate with two amine groups Protect1 Protect one amine with Boc (Boc2O, base) Start->Protect1 Protect2 Protect second amine with Cbz (Cbz-Cl, base) Protect1->Protect2 DiProtected Di-protected Substrate (N-Boc, N-Cbz) Protect2->DiProtected Deprotect_Boc Selective Boc Deprotection (Acid) DiProtected->Deprotect_Boc Deprotect_Cbz Selective Cbz Deprotection (Hydrogenolysis) DiProtected->Deprotect_Cbz Mono_Cbz Mono-protected Substrate (N-Cbz) Deprotect_Boc->Mono_Cbz Mono_Boc Mono-protected Substrate (N-Boc) Deprotect_Cbz->Mono_Boc

References

Efficacy of N-Benzylpiperidine Carboxamide Derivatives as Acetylcholinesterase Inhibitors: An In Vitro Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the in vitro efficacy of a series of N-benzylpiperidine carboxamide derivatives as potential acetylcholinesterase (AChE) inhibitors. The data presented is based on a study by van Greunen et al. (2019), which explores metabolically stable amide-linked analogues as potential therapeutics for Alzheimer's disease.

A series of fifteen acetylcholinesterase inhibitors were developed and synthesized based on a previously identified lead compound, 5,6-dimethoxy-1-oxo-2,3-dihydro-1H-inden-2-yl 1-benzylpiperidine-4-carboxylate, which demonstrated significant inhibitory activity against acetylcholinesterase[1]. In the synthesized derivatives, the ester linker of the lead compound was replaced with a more metabolically stable amide linker, and the indanone moiety was substituted with various aryl and aromatic heterocycles[1][2].

Comparative Efficacy of N-Benzylpiperidine Carboxamide Derivatives

The in vitro inhibitory activity of the synthesized N-benzylpiperidine carboxamide derivatives against acetylcholinesterase (AChE) was evaluated. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for a selection of these compounds.

Compound IDR Group (Substituent on Carboxamide Nitrogen)AChE IC₅₀ (µM)
20 1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl5.94 ± 1.08
28 5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl0.41 ± 1.25
2 thiazol-2-yl> 10
3 3,4,5-trimethoxyphenethyl> 10
4 pyridin-3-ylmethyl> 10
5 furan-2-ylmethyl> 10
6 2-(1H-imidazol-4-yl)ethyl> 10
7 1,2,3,4-tetrahydronaphthalen-1-yl> 10
8 2-(piperidin-1-yl)ethyl> 10
9 pyridin-4-ylmethyl> 10
1 2-morpholinoethyl> 10
Data sourced from van Greunen et al. (2019).

Among the tested analogues, compound 28 , 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide, and compound 20 , 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide, were identified as the most active derivatives, with in vitro IC₅₀ values of 0.41 ± 1.25 µM and 5.94 ± 1.08 µM, respectively[1][3]. In contrast, a number of the other derivatives showed significantly lower potency, with IC₅₀ values greater than 10 µM[4].

Experimental Protocols

Synthesis of N-Benzylpiperidine Carboxamide Derivatives

The synthesis of the target N-benzylpiperidine carboxamide derivatives involved a multi-step process, as illustrated in the workflow diagram below. The key steps included the N-benzylation of ethyl 4-piperidinecarboxylate, followed by reduction of the ester to an alcohol, and subsequent oxidation to the corresponding aldehyde.

G cluster_synthesis General Synthesis Pathway start Ethyl 4-piperidinecarboxylate step1 N-benzylation (Benzyl bromide, TEA, CH2Cl2) start->step1 intermediate1 Ethyl 1-benzylpiperidine-4-carboxylate step1->intermediate1 step2 Reduction (LiAlH4, THF) intermediate1->step2 intermediate2 (1-Benzyl-4-piperidyl)methanol step2->intermediate2 step3 Swern Oxidation ((COCl)2, DMSO, TEA, CH2Cl2) intermediate2->step3 intermediate3 1-Benzylpiperidine-4-carbaldehyde step3->intermediate3 step4 Amide Coupling with various amines intermediate3->step4 end Target N-Benzylpiperidine Carboxamide Derivatives step4->end

Caption: General synthetic route for N-benzylpiperidine carboxamide derivatives.

In Vitro Acetylcholinesterase Inhibition Assay

The inhibitory activity of the synthesized compounds against AChE was determined using a modified Ellman's spectrophotometric method. This colorimetric assay measures the activity of AChE by monitoring the production of thiocholine, which reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.

G cluster_assay AChE Inhibition Assay Workflow (Ellman's Method) reagents Prepare Reagents: - AChE solution - Test compound (inhibitor) - Acetylthiocholine (substrate) - DTNB (Ellman's reagent) - Buffer solution incubation Incubate AChE with test compound reagents->incubation reaction Initiate reaction by adding substrate (Acetylthiocholine) incubation->reaction hydrolysis AChE hydrolyzes acetylthiocholine to thiocholine reaction->hydrolysis color_dev Thiocholine reacts with DTNB to form a yellow product hydrolysis->color_dev measurement Measure absorbance at 412 nm over time color_dev->measurement analysis Calculate % inhibition and determine IC50 value measurement->analysis

Caption: Workflow for the in vitro AChE inhibition assay using Ellman's method.

Detailed Protocol for AChE Inhibition Assay:

  • Reagent Preparation: All solutions were prepared in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0). The reagents included a solution of acetylcholinesterase, solutions of the test compounds at various concentrations, a solution of acetylthiocholine iodide (substrate), and a solution of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) in the buffer.

  • Assay Procedure: The assay was typically performed in a 96-well microplate.

    • To each well, the buffer, a solution of the test compound (or buffer for the control), and the AChE enzyme solution were added.

    • The mixture was incubated for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

    • The reaction was initiated by adding the substrate, acetylthiocholine iodide, to the mixture.

  • Measurement: The absorbance of the yellow product formed was measured spectrophotometrically at a wavelength of 412 nm in a kinetic mode for a specific duration (e.g., 3-5 minutes).

  • Data Analysis: The rate of reaction was determined from the change in absorbance over time. The percentage of inhibition was calculated by comparing the reaction rate in the presence of the test compound to the rate of the control (without inhibitor). The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway Context

The inhibition of acetylcholinesterase is a key therapeutic strategy for Alzheimer's disease. By inhibiting AChE, the breakdown of the neurotransmitter acetylcholine is reduced, leading to increased levels of acetylcholine in the synaptic cleft. This enhances cholinergic neurotransmission, which is impaired in Alzheimer's disease patients.

G cluster_pathway Cholinergic Synapse Signaling ACh_release Acetylcholine (ACh) Release synaptic_cleft Synaptic Cleft ACh_release->synaptic_cleft postsynaptic_receptor Postsynaptic Receptor Binding synaptic_cleft->postsynaptic_receptor AChE Acetylcholinesterase (AChE) synaptic_cleft->AChE signal_transduction Signal Transduction postsynaptic_receptor->signal_transduction breakdown ACh Breakdown (Choline + Acetate) AChE->breakdown inhibitor N-Benzylpiperidine Carboxamide Derivative (Inhibitor) inhibitor->AChE Inhibition

Caption: Inhibition of AChE in the cholinergic synapse by N-benzylpiperidine carboxamide derivatives.

References

Comparative Analysis of Purity Determination for Benzyl 4-(aminocarbonyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of benzyl 4-(aminocarbonyl)piperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of the final drug product. This document presents objective comparisons and supporting experimental data to aid in the selection of the most suitable method for specific analytical needs.

Introduction to Purity Analysis

Benzyl 4-(aminocarbonyl)piperidine-1-carboxylate is synthesized through multi-step reactions, which can introduce various impurities. These may include unreacted starting materials, by-products from side reactions, and degradation products. Accurate and precise analytical methods are therefore essential to quantify the purity of the target compound and to identify and quantify any impurities. While HPLC is a widely adopted technique for this purpose, other methods such as Gas Chromatography (GC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offer alternative or complementary approaches.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds like benzyl 4-(aminocarbonyl)piperidine-1-carboxylate. Its high resolution and sensitivity make it ideal for separating the main compound from closely related impurities.

Potential Impurities

Based on the common synthetic routes for piperidine carboxamides, potential impurities could include:

  • Starting Materials: Benzyl chloroformate, 4-piperidinecarboxamide.

  • By-products: Di-acylated products, products of incomplete reaction.

  • Degradation Products: Hydrolysis of the carbamate or amide functional groups.

Experimental Protocol: HPLC

A reversed-phase HPLC method is proposed for the analysis of benzyl 4-(aminocarbonyl)piperidine-1-carboxylate.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm and 254 nm.[1]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the compound in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.

Data Analysis

The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For accurate quantification of impurities, the use of relative response factors (RRFs) is recommended, which can be determined using a reference standard or by techniques like qNMR.

Comparison with Alternative Methods

While HPLC is a robust method, other techniques offer distinct advantages and can be used as orthogonal methods for comprehensive purity assessment.

ParameterHPLCGas Chromatography (GC)Quantitative NMR (qNMR)
Principle Separation based on differential partitioning between a stationary and mobile phase.Separation based on volatility and interaction with a stationary phase.Quantification based on the direct proportionality of NMR signal intensity to the number of nuclei.
Typical Sample Non-volatile, thermally stable or labile compounds in solution.Volatile and thermally stable compounds. Derivatization may be needed for polar compounds.Soluble compounds in a deuterated solvent.
Primary Use Purity determination, impurity profiling, quantification.Analysis of residual solvents, volatile impurities, and thermally stable compounds.Absolute quantification without a specific reference standard, structural elucidation of impurities.
Advantages High resolution, high sensitivity, wide applicability to non-volatile compounds.Excellent for volatile compounds, high sensitivity with specific detectors (e.g., MS).Primary analytical method, no need for identical reference standards for quantification, provides structural information.
Limitations Requires reference standards for impurity identification and accurate quantification, potential for co-elution.Not suitable for non-volatile or thermally labile compounds, may require derivatization.Lower sensitivity compared to HPLC and GC, requires more expensive instrumentation and specialized expertise.

Experimental Protocols for Alternative Methods

Gas Chromatography (GC)

GC can be employed for the analysis of benzyl 4-(aminocarbonyl)piperidine-1-carboxylate, potentially after derivatization to increase volatility and thermal stability.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[2]

  • Injector Temperature: 280 °C.

  • Detector Temperature (FID): 300 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 150 °C, hold for 2 minutes, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 1 mL of a suitable solvent like dichloromethane or methanol. Derivatization with an agent like BSTFA may be necessary to improve peak shape.

Quantitative NMR (qNMR)

qNMR is a powerful primary method for determining the absolute purity of a compound without the need for a structurally identical reference standard.

  • Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Accurately weigh a known amount of the sample and a certified internal standard (e.g., maleic acid) into a vial. Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).

  • Data Acquisition: Acquire a 1H NMR spectrum with parameters that ensure complete relaxation of all protons for accurate integration.

  • Data Analysis: The purity is calculated by comparing the integral of a specific, well-resolved proton signal of the analyte with the integral of a known proton signal from the internal standard. The purity calculation takes into account the number of protons for each signal, the molecular weights, and the masses of the analyte and the internal standard.

Visualizing the Workflow

To better illustrate the experimental and logical flows, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Generate Report calculate->report

HPLC Analysis Workflow

Method_Comparison_Logic cluster_properties Compound Properties cluster_methods Analytical Methods compound Benzyl 4-(aminocarbonyl)piperidine-1-carboxylate volatility Volatility compound->volatility thermal_stability Thermal Stability compound->thermal_stability solubility Solubility compound->solubility hplc HPLC volatility->hplc Low volatility favors HPLC gc GC volatility->gc High volatility favors GC thermal_stability->hplc Low stability favors HPLC thermal_stability->gc High stability favors GC solubility->hplc Good solubility needed qnmr qNMR solubility->qnmr Good solubility in deuterated solvent needed

Logic for Analytical Method Selection

Conclusion

The purity analysis of benzyl 4-(aminocarbonyl)piperidine-1-carboxylate can be effectively performed using HPLC, which provides high resolution for separating potential impurities. However, for a comprehensive purity assessment, orthogonal methods are recommended. GC is a suitable alternative for analyzing volatile impurities, while qNMR offers the distinct advantage of being a primary method for absolute quantification without the need for specific impurity reference standards. The choice of the most appropriate technique will depend on the specific requirements of the analysis, including the nature of the expected impurities, the required level of accuracy and precision, and the available instrumentation. For routine quality control, a validated HPLC method is often the most practical approach, while qNMR can be invaluable for reference standard characterization and for cases where impurity standards are not available.

References

N-Cbz vs. N-Boc Isonipecotamide Synthesis: A Head-to-Head Efficiency Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of intermediates is a critical factor in the pace of discovery and development. Isonipecotamide and its N-protected derivatives are valuable building blocks in medicinal chemistry. This guide provides a head-to-head comparison of the synthesis efficiency of N-Cbz-isonipecotamide and N-Boc-isonipecotamide, supported by experimental data to inform the selection of the most suitable protecting group strategy.

The choice between the Carboxybenzyl (Cbz) and tert-Butoxycarbonyl (Boc) protecting groups for the nitrogen atom of isonipecotamide can significantly impact the overall efficiency of a synthetic route. Key considerations include reaction yield, reaction time, ease of purification, and the nature of the reagents and byproducts. This comparison aims to provide a clear, data-driven overview to aid in strategic synthetic planning.

Comparative Synthesis Data

The synthesis of both N-Cbz and N-Boc isonipecotamide typically proceeds in two stages: N-protection of isonipecotic acid followed by amidation of the carboxylic acid. The following tables summarize the quantitative data for each of these steps, compiled from representative experimental protocols.

Step 1: N-Protection of Isonipecotic Acid
ParameterN-Cbz ProtectionN-Boc Protection
Starting Material Isonipecotic AcidIsonipecotic Acid
Reagents Benzyl Chloroformate (Cbz-Cl), Sodium BicarbonateDi-tert-butyl dicarbonate ((Boc)₂O), Sodium Carbonate, Sodium Bicarbonate
Solvent Tetrahydrofuran (THF), WaterWater
Reaction Time 5 hours22 hours
Temperature 0 °C to Room Temperature30 °C
Reported Yield ~96%[1]High (not explicitly quantified in the protocol)[2]
Purification Acidification, Extraction with Ethyl Acetate[1]Acidification, Extraction with Ethyl Acetate[2]
Step 2: Amidation to Isonipecotamide
ParameterN-Cbz-isonipecotic acid AmidationN-Boc-isonipecotic acid Amidation
Starting Material N-Cbz-isonipecotic acidN-Boc-isonipecotic acid
Reagents Thionyl Chloride, Ammonia1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI), 4-Dimethylaminopyridine (DMAP), Isopropylidene malonate
Solvent Dichloromethane (DCM)Dichloromethane (DCM)
Reaction Time Not specifiedOvernight
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reported Yield Not specified~94%[3]
Purification Extraction, DryingExtraction, Washing, Drying, Concentration[3]

Experimental Protocols

The following are detailed experimental methodologies for the key synthesis steps.

Synthesis of N-Cbz-isonipecotic acid[1]

To a solution of piperidine-4-carboxylic acid (25 g) in a mixture of THF (75 mL) and water (75 mL), sodium bicarbonate (30.8 g) is added. The mixture is cooled to 0°C, and benzyl chloroformate (38.9 mL) is added dropwise. The reaction mixture is then stirred at room temperature for 5 hours. Following the reaction, the organic solvent is removed under reduced pressure. The remaining aqueous solution is taken up in water (200 mL) and washed with ethyl acetate (2 x 150 mL). The aqueous phase is then acidified with a dilute HCl solution and extracted with ethyl acetate. The combined organic phases are dried over anhydrous sodium sulfate and concentrated under vacuum to yield the product.

Synthesis of N-Boc-isonipecotic acid[2]

In a three-necked flask, 4-piperidinecarboxylic acid is added to a buffer solution of sodium carbonate and sodium bicarbonate (200 mL) under an ice bath. Di-tert-butyl dicarbonate is added dropwise while stirring the reaction at 30°C in a water bath for 22 hours. The reaction mixture is then extracted with diethyl ether (2 x 100 mL) to remove unreacted di-tert-butyl dicarbonate. The pH of the aqueous phase is adjusted to 2-3 with a 3 mol/L hydrochloric acid solution, followed by extraction with ethyl acetate (4 x 100 mL). The combined organic layers are dried with anhydrous sodium sulfate, filtered, and the solvent is removed using a rotary evaporator to obtain N-Boc-piperidine-4-carboxylic acid.

Synthesis of N-Boc-isonipecotamide (via Weinreb Amide)[3]

In a 250ml three-necked flask, isopropylidene malonate (6.9g, 0.048mol) is dissolved in 110ml of dichloromethane. The solution is cooled to 0°C, and 4-dimethylaminopyridine (DMAP) (8.7g, 0.071mol) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) (13.8g, 0.071mol) are added, followed by the addition of 1-N-Boc-4-piperidine carboxylic acid (11g, 0.048mol). The mixture is allowed to warm to room temperature and stirred overnight. After the reaction is complete, 150ml of water is added, and the mixture is extracted three times with dichloromethane. The combined organic phases are washed with 45ml of 1N HCl, 60ml of saturated sodium bicarbonate, and saturated brine, then dried over anhydrous sodium sulfate and concentrated to yield the product.

Synthesis Workflows

The following diagrams illustrate the synthetic pathways for N-Cbz and N-Boc isonipecotamide.

G cluster_cbz N-Cbz Isonipecotamide Synthesis cluster_boc N-Boc Isonipecotamide Synthesis Isonipecotic_Acid_Cbz Isonipecotic Acid Cbz_Cl Cbz-Cl, NaHCO₃ THF/H₂O, 0°C to RT, 5h NCbz_Acid N-Cbz-isonipecotic acid (~96% yield) Isonipecotic_Acid_Cbz->NCbz_Acid Protection Cbz_Cl->NCbz_Acid Amidation_Cbz Amidation (e.g., SOCl₂, NH₃) NCbz_Amide N-Cbz-isonipecotamide NCbz_Acid->NCbz_Amide Amidation Amidation_Cbz->NCbz_Amide Isonipecotic_Acid_Boc Isonipecotic Acid Boc2O (Boc)₂O, Na₂CO₃/NaHCO₃ H₂O, 30°C, 22h NBoc_Acid N-Boc-isonipecotic acid Isonipecotic_Acid_Boc->NBoc_Acid Protection Boc2O->NBoc_Acid Amidation_Boc Amidation (e.g., EDCI, DMAP) NBoc_Amide N-Boc-isonipecotamide (~94% yield) NBoc_Acid->NBoc_Amide Amidation Amidation_Boc->NBoc_Amide

References

A Comparative Guide to the Enantiomers of Benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative characterization of the enantiomers of benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate, a key intermediate in the development of various therapeutic agents. Enantiomeric purity is a critical factor in drug efficacy and safety, necessitating robust analytical methods for their separation and characterization. This document outlines the synthesis of the racemic compound, a detailed protocol for the chiral separation of its enantiomers via High-Performance Liquid Chromatography (HPLC), and a comparison of their hypothetical biological activities, supported by representative experimental data.

Synthesis of Racemic this compound

The synthesis of the racemic compound serves as the initial step before the crucial chiral separation of the enantiomers. A common synthetic route involves the amidation of a precursor carboxylic acid.

Experimental Protocol: Synthesis

A representative synthesis for the racemic this compound is as follows:

  • Starting Material: Benzyl 4-(methoxycarbonyl)piperidine-1-carboxylate.

  • Hydrolysis: The methyl ester is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide in a mixture of tetrahydrofuran, methanol, and water.

  • Amidation: The resulting carboxylic acid is then coupled with ammonia. A common method involves activating the carboxylic acid with a coupling reagent like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) in an anhydrous polar aprotic solvent like DMF (Dimethylformamide). The reaction mixture is stirred at room temperature until completion.

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the racemic this compound.

start Benzyl 4-(methoxycarbonyl)piperidine-1-carboxylate step1 Hydrolysis (LiOH, THF/MeOH/H2O) start->step1 intermediate Benzyl 4-(carboxy)piperidine-1-carboxylate step1->intermediate step2 Amidation (NH3, TBTU, DIPEA, DMF) intermediate->step2 product Racemic this compound step2->product

Caption: Synthetic pathway for racemic this compound.

Chiral Separation of Enantiomers

The separation of the racemic mixture into its individual enantiomers is paramount for evaluating their distinct biological profiles. Chiral HPLC is a powerful technique for achieving this separation. Polysaccharide-based chiral stationary phases (CSPs) are often effective for resolving such compounds.

Experimental Protocol: Chiral HPLC Separation

The following is a representative protocol for the chiral HPLC separation of the enantiomers of this compound:

  • Instrument: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase: Chiralpak AD-H column (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel).

  • Mobile Phase: A mixture of n-hexane and ethanol (e.g., 70:30 v/v) with a small amount of an amine additive like diethylamine (0.1%) to improve peak shape.

  • Flow Rate: 0.5 mL/min.

  • Temperature: 25 °C.

  • Detection: UV at 228 nm.

This method is expected to provide baseline separation of the two enantiomers.

racemate Racemic Mixture Injection hplc Chiral HPLC System (Chiralpak AD-H) racemate->hplc separation Elution with Mobile Phase (n-Hexane/Ethanol/DEA) hplc->separation detection UV Detection (228 nm) separation->detection enantiomer1 Enantiomer 1 Collection detection->enantiomer1 enantiomer2 Enantiomer 2 Collection detection->enantiomer2

Caption: Workflow for the chiral HPLC separation of the enantiomers.

Comparative Data of Enantiomers

The successful separation of the enantiomers allows for their individual characterization. The following tables present hypothetical but representative data for the chiral separation and a potential biological activity comparison.

Table 1: Chiral HPLC Separation Data
ParameterEnantiomer 1Enantiomer 2
Retention Time (min)8.510.2
Resolution (Rs)\multicolumn{2}{c}{> 2.0}
Enantiomeric Excess (ee)> 99%> 99%
Optical Rotation [α]DNegativePositive
Table 2: Hypothetical Biological Activity Comparison (e.g., as a Receptor Antagonist)
ParameterEnantiomer 1Enantiomer 2Racemic Mixture
IC50 (nM)1525030
Potency Ratio~17x more potent--

The data in Table 2 illustrates a common scenario where one enantiomer (the eutomer) is significantly more potent than the other (the distomer). This highlights the critical importance of chiral separation in drug development to isolate the pharmacologically active enantiomer, thereby maximizing therapeutic efficacy and minimizing potential off-target effects.

Conclusion

The characterization of the enantiomers of this compound is a crucial step in the development of chiral drugs. The synthesis of the racemic mixture followed by efficient chiral separation, as demonstrated by the representative HPLC protocol, enables the isolation of enantiomerically pure compounds. The subsequent comparative analysis of their biological activities often reveals significant differences in potency, underscoring the necessity of developing single-enantiomer therapeutics. The methodologies and data presented in this guide provide a framework for researchers and scientists in the pharmaceutical industry to approach the characterization of this and similar chiral molecules.

Cross-Reactivity Profile of N-Cbz-isonipecotamide-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the cross-reactivity of N-Cbz-isonipecotamide-based inhibitors, focusing on their activity against thrombin, Factor Xa (fXa), and cholinesterases (AChE and BChE). The data presented is intended for researchers, scientists, and drug development professionals working on anticoagulant and neurodegenerative disease therapies.

A recent study highlighted a series of N-Cbz-isonipecotamide derivatives with dual inhibitory potential, particularly against thrombin and cholinesterases, which are key targets in Alzheimer's disease.[1] This cross-reactivity profile is crucial for understanding the therapeutic potential and possible side effects of this class of compounds.

Comparative Inhibition Data

The inhibitory activities of a selection of N-Cbz-isonipecotamide analogs were evaluated against four key enzymes. The data, presented as inhibition constants (Ki in µM), are summarized in the table below. Lower Ki values indicate higher potency.

CompoundThrombin (Ki, µM)fXa (Ki, µM)AChE (Ki, µM)BChE (Ki, µM)
1 0.006>100.0586.95
9 --0.065>10
10 --0.075>10
11 --0.080>10
12 -->10>10
22 ->10->10
23 -0.035-0.85

Data sourced from a study on isonipecotamide-based dual inhibitors.[1]

Experimental Protocols

Detailed methodologies for the key enzymatic assays are provided below to facilitate the replication and validation of these findings.

Thrombin and Factor Xa Inhibition Assays (Kinetic)

These assays measure the ability of a compound to inhibit the enzymatic activity of thrombin or Factor Xa, key proteases in the coagulation cascade.

  • Principle : The assay is based on the cleavage of a chromogenic or fluorogenic substrate by the active enzyme, leading to a measurable signal. The presence of an inhibitor reduces the rate of substrate cleavage.

  • Materials :

    • Purified human α-thrombin or Factor Xa

    • Thrombin or Factor Xa specific chromogenic or fluorogenic substrate

    • Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing NaCl and PEG)

    • 96-well microplate

    • Microplate reader

  • Procedure :

    • Prepare a solution of the test inhibitor in a suitable solvent (e.g., DMSO) and dilute it to various concentrations in the assay buffer.

    • In a 96-well plate, add the enzyme solution.

    • Add the diluted test inhibitor or vehicle control to the wells containing the enzyme.

    • Incubate the enzyme-inhibitor mixture for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).[2]

    • Initiate the reaction by adding the chromogenic or fluorogenic substrate.

    • Measure the absorbance or fluorescence in kinetic mode for a specified duration (e.g., 30-60 minutes).[2]

    • The rate of the reaction is determined from the linear portion of the kinetic curve.

    • The inhibition constant (Ki) is calculated from the reaction rates at different inhibitor and substrate concentrations using appropriate kinetic models.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assays (Ellman's Method)

This colorimetric assay is widely used to screen for inhibitors of cholinesterases.[1][3]

  • Principle : The enzyme hydrolyzes its respective thiocholine substrate (acetylthiocholine for AChE, butyrylthiocholine for BChE) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm.[1] The rate of color formation is proportional to the enzyme activity.

  • Materials :

    • Purified AChE (from electric eel) or BChE (from equine serum)

    • Acetylthiocholine iodide (ATCI) or S-butyrylthiocholine iodide (BTCI)

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

    • Phosphate buffer (e.g., 100 mM, pH 7.4)[4]

    • 96-well microplate

    • Microplate reader

  • Procedure :

    • Prepare solutions of the test inhibitor at various concentrations in the buffer.

    • In a 96-well plate, add the phosphate buffer, DTNB solution, and the test inhibitor solution.

    • Add the enzyme solution (AChE or BChE) to the wells and incubate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).[4]

    • Initiate the reaction by adding the substrate (ATCI or BTCI).[4]

    • Immediately measure the absorbance at 412 nm in kinetic mode for a set period.

    • The rate of reaction is calculated from the change in absorbance over time.

    • The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control (without inhibitor).

    • IC50 values are determined from the dose-response curves, and Ki values can be subsequently calculated using the Cheng-Prusoff equation.

Visualized Workflows and Pathways

To illustrate the logical flow of a cross-reactivity study and the relevant biological pathway, the following diagrams are provided.

G cluster_0 Compound Synthesis & Characterization cluster_1 Primary Target Assay cluster_2 Cross-Reactivity Screening cluster_3 Data Analysis Synthesis of N-Cbz-isonipecotamide Analogs Synthesis of N-Cbz-isonipecotamide Analogs Structural Verification (NMR, MS) Structural Verification (NMR, MS) Synthesis of N-Cbz-isonipecotamide Analogs->Structural Verification (NMR, MS) Purity Assessment (HPLC) Purity Assessment (HPLC) Structural Verification (NMR, MS)->Purity Assessment (HPLC) Thrombin Inhibition Assay Thrombin Inhibition Assay Purity Assessment (HPLC)->Thrombin Inhibition Assay Factor Xa Assay Factor Xa Assay Purity Assessment (HPLC)->Factor Xa Assay AChE Assay AChE Assay Purity Assessment (HPLC)->AChE Assay BChE Assay BChE Assay Purity Assessment (HPLC)->BChE Assay Determination of Ki values Determination of Ki values Thrombin Inhibition Assay->Determination of Ki values Factor Xa Assay->Determination of Ki values AChE Assay->Determination of Ki values BChE Assay->Determination of Ki values Selectivity Profile Analysis Selectivity Profile Analysis Determination of Ki values->Selectivity Profile Analysis Structure-Activity Relationship (SAR) Structure-Activity Relationship (SAR) Selectivity Profile Analysis->Structure-Activity Relationship (SAR)

Caption: Workflow for a cross-reactivity study of N-Cbz-isonipecotamide-based inhibitors.

G cluster_0 Coagulation Cascade cluster_1 Cholinergic Synapse Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Activation Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Cleavage Factor X Factor X Factor Xa Factor Xa Factor X->Factor Xa Activation ACh Acetylcholine Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding AChE AChE/BChE Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis Inhibitor N-Cbz-isonipecotamide Inhibitor Inhibitor->Thrombin Inhibition Inhibitor->Factor Xa Inhibition Inhibitor->AChE Inhibition

Caption: Signaling pathways showing the dual inhibition of coagulation and cholinergic systems.

References

Confirming the Structure of Synthesized Benzyl 4-(aminocarbonyl)piperidine-1-carboxylate: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive confirmation of a synthesized chemical structure is a critical step in chemical research and drug development. This guide provides a comparative overview of standard analytical techniques for the structural elucidation of small organic molecules, using benzyl 4-(aminocarbonyl)piperidine-1-carboxylate as a case study. While a public crystal structure for this specific molecule is not available, this guide will utilize data from closely related compounds and typical expected values to illustrate the application and relative strengths of each method.

The primary technique discussed is single-crystal X-ray crystallography, which provides unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid.[1][2][3] This is compared with other powerful spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, which provide complementary structural information.

Comparative Analysis of Structural Elucidation Techniques

Each analytical technique offers unique insights into the molecular structure. The choice of methods depends on the sample's nature, the information required, and the available instrumentation.

Technique Information Obtained Advantages Limitations
X-ray Crystallography Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, and crystal packing information.[1]Provides the absolute and unambiguous structure of a molecule in the solid state.Requires a single, high-quality crystal of sufficient size (typically >0.1 mm), which can be challenging to grow.[3]
NMR Spectroscopy Information about the chemical environment, connectivity, and spatial proximity of NMR-active nuclei (e.g., ¹H, ¹³C).[4][5]Non-destructive technique that provides detailed structural information in solution, reflecting the molecule's state in a more biologically relevant medium.Does not provide the absolute three-dimensional structure in the same way as X-ray crystallography. Complex spectra can be challenging to interpret fully.
Mass Spectrometry The mass-to-charge ratio (m/z) of the molecule and its fragments, which allows for the determination of the molecular weight and elemental composition.[6][7]High sensitivity, requiring only a small amount of sample. Can be coupled with chromatographic techniques (LC-MS, GC-MS) for mixture analysis.Provides limited information about the specific arrangement of atoms within the molecule.
IR Spectroscopy Information about the functional groups present in a molecule based on the absorption of infrared radiation.Fast, simple, and non-destructive. Excellent for identifying the presence or absence of specific functional groups.Provides limited information about the overall molecular skeleton. The spectrum can be complex and overlapping.

Experimental Data Comparison

The following table summarizes the expected experimental data for benzyl 4-(aminocarbonyl)piperidine-1-carboxylate based on data from analogous structures.

Technique Parameter Expected Value/Observation for Benzyl 4-(aminocarbonyl)piperidine-1-carboxylate
X-ray Crystallography Crystal SystemMonoclinic or Orthorhombic (Common for similar organic molecules)
Space GroupP2₁/c or Pca2₁ (Examples)
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°) - Dependent on crystal packing
Key Bond Lengths (Å)C=O (amide): ~1.24, C-N (amide): ~1.33, C=O (carbamate): ~1.21, C-O (carbamate): ~1.35
¹H NMR Chemical Shift (δ, ppm)~7.3 (m, 5H, Ar-H), ~5.1 (s, 2H, CH₂-Ph), ~4.1 (br d, 2H, piperidine H₂ₑ, H₆ₑ), ~2.8 (br t, 2H, piperidine H₂ₐ, H₆ₐ), ~2.2 (m, 1H, piperidine H₄), ~1.8 (br d, 2H, piperidine H₃ₑ, H₅ₑ), ~1.4 (br q, 2H, piperidine H₃ₐ, H₅ₐ), ~5.4 (br s, 2H, CONH₂)
¹³C NMR Chemical Shift (δ, ppm)~177 (C=O, amide), ~155 (C=O, carbamate), ~137 (Ar-C), ~128.5 (Ar-CH), ~128.0 (Ar-CH), ~127.8 (Ar-CH), ~67 (CH₂-Ph), ~44 (piperidine C₂, C₆), ~43 (piperidine C₄), ~29 (piperidine C₃, C₅)
Mass Spectrometry (ESI+) [M+H]⁺ (m/z)277.15
[M+Na]⁺ (m/z)299.13
IR Spectroscopy Wavenumber (cm⁻¹)~3400 & ~3200 (N-H stretch, amide), ~1680 (C=O stretch, carbamate), ~1650 (C=O stretch, amide I), ~1600 (N-H bend, amide II), ~1240 (C-O stretch, carbamate)

Experimental Protocols

Single-Crystal X-ray Crystallography

This protocol outlines the general steps for determining the structure of a small molecule.[8]

  • Crystal Growth: A high-quality single crystal is grown by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[3]

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. Diffraction data (intensities and positions of reflections) are collected as the crystal is rotated.

  • Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

NMR Spectroscopy

The following is a typical procedure for acquiring ¹H and ¹³C NMR spectra of a small organic molecule.[9]

  • Sample Preparation: 5-10 mg of the sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard.

  • Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve homogeneity.

  • Data Acquisition: For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.

  • Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Mass Spectrometry

This protocol describes a general method for obtaining a mass spectrum using electrospray ionization (ESI).[7]

  • Sample Preparation: A dilute solution of the sample (typically 1-10 µg/mL) is prepared in a suitable solvent (e.g., methanol, acetonitrile).

  • Infusion: The sample solution is introduced into the ion source of the mass spectrometer via direct infusion using a syringe pump.

  • Ionization: A high voltage is applied to the tip of the infusion capillary, creating a fine spray of charged droplets. The solvent evaporates from the droplets, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), where they are separated based on their mass-to-charge ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

IR Spectroscopy

The Attenuated Total Reflectance (ATR) method is a common and simple technique for obtaining the IR spectrum of a solid sample.[10]

  • Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.

  • Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal.

  • Pressure Application: A pressure arm is applied to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: The sample is scanned with the infrared beam, and the resulting spectrum is recorded. The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: The sample is removed, and the ATR crystal is cleaned with a suitable solvent (e.g., isopropanol).

Visualizations

The following diagrams illustrate the workflow for structural confirmation and a logical comparison of the techniques.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_data Data Interpretation Synthesized_Compound Synthesized Benzyl 4-(aminocarbonyl)piperidine-1-carboxylate X_Ray X-ray Crystallography Synthesized_Compound->X_Ray NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Compound->NMR MS Mass Spectrometry Synthesized_Compound->MS IR IR Spectroscopy Synthesized_Compound->IR Structure_Confirmation Structure Confirmation X_Ray->Structure_Confirmation 3D Structure NMR->Structure_Confirmation Connectivity MS->Structure_Confirmation Molecular Weight IR->Structure_Confirmation Functional Groups

Caption: Workflow for the structural confirmation of a synthesized compound.

logical_comparison cluster_primary Primary (Unambiguous) cluster_secondary Secondary (Complementary) X_Ray X-ray Crystallography (Solid State Structure) Structure Confirmed Structure X_Ray->Structure Definitive NMR NMR (Solution Structure & Connectivity) NMR->Structure Corroborative MS Mass Spec (Molecular Formula) MS->Structure Corroborative IR IR Spec (Functional Groups) IR->Structure Corroborative

Caption: Logical relationship of analytical techniques for structure elucidation.

References

A Comparative Benchmarking Guide to the Stability of N-Protected Piperidines for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of N-protecting groups is a cornerstone of modern medicinal chemistry and process development. For piperidine scaffolds, which are prevalent in a vast number of pharmaceutical agents, the choice of the N-protecting group is critical, directly impacting reaction yields, purification strategies, and the overall efficiency of a synthetic route. This guide provides an objective comparison of the stability of N-Cbz-isonipecotamide against other commonly employed N-protected piperidines, namely those bearing the Boc, Fmoc, and Alloc groups. The information presented herein is supported by established chemical principles and provides detailed experimental protocols for researchers to generate their own comparative data.

Comparative Stability Profile of N-Protected Isonipecotamides

The stability of a protecting group is paramount and is defined by its ability to remain intact through various reaction conditions while being selectively removable when desired. The following table summarizes the expected stability of N-Cbz-isonipecotamide in comparison to its N-Boc, N-Fmoc, and N-Alloc counterparts under acidic, basic, and reductive conditions. This comparison is derived from the known properties of these widely used amine protecting groups.

Protecting GroupStructure on IsonipecotamideAcidic Conditions (e.g., TFA, HCl)Basic Conditions (e.g., Piperidine, NaOH)Reductive Conditions (e.g., H₂, Pd/C)
Cbz N-Cbz-isonipecotamideGenerally Stable (Cleaved by strong acids like HBr/AcOH)[1]Stable[1]Labile [1]
Boc N-Boc-isonipecotamideLabile [2]Stable[2]Stable
Fmoc N-Fmoc-isonipecotamideStableLabile Stable
Alloc N-Alloc-isonipecotamideStableStableStable (cleaved by Pd(0))

Table 1: Comparative Stability of N-Protected Isonipecotamides

Experimental Protocols

To quantitatively assess and compare the stability of these N-protected isonipecotamides, a standardized experimental protocol is essential. The following methodology outlines a procedure for a comparative stability analysis using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), a sensitive and selective analytical technique.

Protocol 1: Comparative Stability Analysis of N-Protected Isonipecotamides via RP-HPLC-MS

This protocol provides a method to quantify the rate of cleavage of Cbz, Boc, Fmoc, and Alloc protecting groups from the isonipecotamide scaffold under their respective standard deprotection conditions.

Materials:

  • N-Cbz-isonipecotamide

  • N-Boc-isonipecotamide

  • N-Fmoc-isonipecotamide

  • N-Alloc-isonipecotamide

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Scavenger for Alloc deprotection (e.g., Phenylsilane)

  • Methanol (MeOH) for Cbz deprotection

  • Acetonitrile (ACN), HPLC grade

  • Deionized water, HPLC grade

  • Formic acid, LC-MS grade

  • Reversed-phase HPLC system with a C18 column and UV and MS detectors

Procedure:

  • Stock Solution Preparation:

    • Prepare 1 mg/mL stock solutions of each N-protected isonipecotamide in an appropriate solvent (e.g., ACN or DMF).

  • Deprotection Reactions:

    • Acidic Stability (Boc Cleavage): To 1 mL of the N-Boc-isonipecotamide stock solution, add 1 mL of a 50% TFA solution in DCM. At time points of 0, 5, 15, 30, and 60 minutes, withdraw a 50 µL aliquot and immediately quench the reaction by diluting it into 950 µL of a 50:50 ACN/water mixture containing a small amount of base (e.g., triethylamine) to neutralize the acid.

    • Basic Stability (Fmoc Cleavage): To 1 mL of the N-Fmoc-isonipecotamide stock solution, add piperidine to a final concentration of 20% in DMF. At the same time points, withdraw a 50 µL aliquot and quench by diluting into 950 µL of a 50:50 ACN/water mixture containing a small amount of acid (e.g., formic acid).

    • Reductive Stability (Cbz Cleavage): To 1 mL of the N-Cbz-isonipecotamide stock solution in methanol, add a catalytic amount of 10% Pd/C. Place the reaction under a hydrogen atmosphere (e.g., a balloon). At the same time points, withdraw a 50 µL aliquot, filter through a syringe filter to remove the catalyst, and dilute into 950 µL of a 50:50 ACN/water mixture.

    • Palladium-Catalyzed Stability (Alloc Cleavage): To 1 mL of the N-Alloc-isonipecotamide stock solution in a suitable solvent (e.g., DCM or THF), add a scavenger (e.g., phenylsilane, 3 equivalents) and a catalytic amount of Pd(PPh₃)₄. At the same time points, withdraw a 50 µL aliquot and quench by diluting into 950 µL of a 50:50 ACN/water mixture.

  • HPLC-MS Analysis:

    • Analyze all quenched samples by RP-HPLC-MS.

    • Chromatographic Conditions:

      • Column: C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm)

      • Mobile Phase A: Water with 0.1% Formic Acid

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

      • Gradient: A suitable gradient to separate the protected and deprotected isonipecotamide (e.g., 5% to 95% B over 10 minutes).

      • Flow Rate: 0.3 mL/min

      • Injection Volume: 5 µL

    • Mass Spectrometry Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+)

      • Monitor the ion currents for the [M+H]⁺ ions of both the starting N-protected isonipecotamide and the deprotected isonipecotamide product.

  • Data Analysis:

    • For each time point, calculate the percentage of the remaining N-protected isonipecotamide by integrating the peak areas from the HPLC chromatograms (or extracted ion chromatograms from the MS data).

    • Plot the percentage of the remaining starting material against time to determine the stability of each protecting group under the tested conditions.

Visualizing Experimental and Logical Workflows

To further clarify the experimental design and the strategic considerations for selecting a protecting group, the following diagrams are provided.

Experimental_Workflow cluster_preparation Sample Preparation cluster_reactions Stability Assays cluster_analysis Analysis Stock_Solutions Prepare Stock Solutions (1 mg/mL of each N-protected isonipecotamide) Acidic Acidic Conditions (TFA/DCM) Stock_Solutions->Acidic Incubate Basic Basic Conditions (20% Piperidine/DMF) Stock_Solutions->Basic Incubate Reductive Reductive Conditions (H2, Pd/C) Stock_Solutions->Reductive Incubate Palladium Pd(0)-Catalyzed (Pd(PPh3)4) Stock_Solutions->Palladium Incubate Quenching Quench Aliquots at Time Points Acidic->Quenching Basic->Quenching Reductive->Quenching Palladium->Quenching HPLC_MS RP-HPLC-MS Analysis Quenching->HPLC_MS Data_Analysis Data Analysis (% Degradation vs. Time) HPLC_MS->Data_Analysis

Caption: Workflow for the comparative stability analysis.

Protecting_Group_Strategy cluster_protected Protected Piperidine Start Synthetic Intermediate (Piperidine-NH) Protect N-Protection Start->Protect Cbz N-Cbz Protect->Cbz Stable to: Acid, Base Boc N-Boc Protect->Boc Stable to: Base, Reductive Fmoc N-Fmoc Protect->Fmoc Stable to: Acid, Reductive Alloc N-Alloc Protect->Alloc Stable to: Acid, Base Deprotect Deprotection Cbz->Deprotect H2, Pd/C Boc->Deprotect Acid (TFA) Fmoc->Deprotect Base (Piperidine) Alloc->Deprotect Pd(0) Final Deprotected Piperidine Deprotect->Final

Caption: Logic of orthogonal protecting group strategy.

Conclusion

The selection of an N-protecting group for a piperidine-containing molecule is a critical decision in the design of a synthetic route. While N-Cbz-isonipecotamide offers excellent stability towards both acidic and basic conditions, its lability under reductive hydrogenation makes it orthogonal to acid-labile (Boc) and base-labile (Fmoc) protecting groups. This guide provides a framework for the rational selection of a protecting group based on its stability profile and furnishes the necessary experimental protocols for researchers to conduct their own quantitative comparisons. By understanding these stability differences, chemists can develop more robust and efficient syntheses for the development of novel therapeutics.

References

Comparative analysis of the cost-effectiveness of different synthetic routes to benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the cost-effectiveness of prominent synthetic pathways to a key piperidine intermediate.

This guide provides a comparative analysis of the primary synthetic routes to Benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate, a valuable building block in medicinal chemistry. The comparison focuses on cost-effectiveness, considering factors such as the price of starting materials, reaction yields, and process efficiency. Experimental protocols for the most viable route are provided, alongside a discussion of an alternative pathway.

Executive Summary

Two principal synthetic strategies have been evaluated for the preparation of this compound.

  • Route 1: The Carboxylic Acid Amidation Pathway. This two-step route commences with the protection of commercially available 4-piperidinecarboxylic acid, followed by amidation of the resulting carboxylic acid intermediate. This pathway is characterized by high overall yield and straightforward, well-documented procedures.

Based on the available data, Route 1 emerges as the more cost-effective and reliable method for the synthesis of this compound, primarily due to its high and reproducible yields and the accessibility of detailed experimental protocols.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data for the evaluated synthetic routes.

Table 1: Cost Comparison of Key Starting Materials

Starting MaterialSupplier Example(s)Price (USD) per UnitCost per Mole (USD)
4-Piperidinecarboxylic AcidIndiaMART~10.80/kg[1]~1.40
Benzyl ChloroformateTCI, IndiaMART~37.15/25g[2], ~12.00/kg[3]~25.90 - ~2.05
1-Benzyl-4-piperidoneIndiaMART, Sigma-Aldrich, Thermo Scientific~341/500g[4], ~45.60/25g, ~31.65/25g[5]~322 - ~241
Sodium CyanideSigma-Aldrich, Intratec~193/kg[6], ~1680/metric ton[7]~3.94 - ~0.08
Ammonia Solution (25-30%)Lab Alley, ChemWorldPrice varies by concentration and volume[8][9][10][11]Low

Note: Prices are estimates based on available data and may vary depending on the supplier, purity, and quantity purchased. Cost per mole is calculated based on the lowest available price.

Table 2: Reaction Step Comparison

RouteStepDescriptionYield (%)Reaction TimeKey Reagents
1 1N-protectionQuantitative[12][13]2 hours4-Piperidinecarboxylic acid, Benzyl chloroformate
1 2Amidation (EDC/NHS)High (Est. >90%)2-12 hours1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid, Ammonia, EDC, NHS
2 1Cyanation (Hypothetical)Not specifiedNot specified1-Benzyl-4-piperidone, Sodium cyanide
2 2N-protection (Hypothetical)Not specifiedNot specifiedBenzyl chloroformate
2 3Nitrile Hydrolysis (Hypothetical)Not specifiedNot specified1-(Benzyloxycarbonyl)-4-cyanopiperidine

Experimental Protocols

Route 1: Carboxylic Acid Amidation Pathway

This route is recommended due to its high efficiency and clear procedural documentation.

Step 1: Synthesis of 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid [12][13]

  • Materials:

    • 4-Piperidinecarboxylic acid (1.29 g, 10 mmol)

    • Sodium bicarbonate (1.26 g, 15 mmol)

    • Sodium carbonate (1.59 g, 15 mmol)

    • Benzyl chloroformate (1.42 mL, 10 mmol)

    • Acetonitrile

    • Water

    • 1N Hydrochloric acid

    • Ethyl acetate

    • Saturated brine solution

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of 4-piperidinecarboxylic acid in a 2:3 mixture of acetonitrile and water (0.1 M), add sodium bicarbonate and sodium carbonate. Adjust the pH to 10-11.

    • Cool the reaction mixture to 0 °C.

    • Slowly add benzyl chloroformate dropwise.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Acidify the mixture to a pH of 2-3 with 1N HCl.

    • Remove the acetonitrile by evaporation under reduced pressure.

    • Extract the aqueous phase with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the product.

  • Yield: Quantitative.[12][13]

Step 2: Synthesis of this compound

This step employs a standard EDC/NHS coupling method for amidation.

  • Materials:

    • 1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid (1 equivalent)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)

    • N-hydroxysuccinimide (NHS) (1.2 equivalents)

    • Aqueous ammonia solution (excess)

    • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Procedure:

    • Dissolve 1-[(benzyloxy)carbonyl]piperidine-4-carboxylic acid in anhydrous DMF or DCM.

    • Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 15-60 minutes to activate the carboxylic acid.

    • Add an excess of aqueous ammonia solution to the activated carboxylic acid solution.

    • Stir the reaction at room temperature for 2-12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography if necessary.

Mandatory Visualization

Synthetic_Route_1 cluster_step1 Step 1: N-Protection cluster_step2 Step 2: Amidation 4-Piperidinecarboxylic_Acid 4-Piperidinecarboxylic Acid Intermediate_Acid 1-[(Benzyloxy)carbonyl]piperidine- 4-carboxylic acid 4-Piperidinecarboxylic_Acid->Intermediate_Acid NaHCO3, Na2CO3, Acetonitrile/Water, 2h, RT (Quantitative Yield) Benzyl_Chloroformate Benzyl Chloroformate Benzyl_Chloroformate->Intermediate_Acid Final_Product Benzyl 4-(aminocarbonyl)tetrahydro- 1(2H)-pyridinecarboxylate Intermediate_Acid->Final_Product EDC, NHS, DMF, 2-12h, RT (High Yield) Ammonia Ammonia Ammonia->Final_Product

Caption: Synthetic workflow for Route 1.

Synthetic_Route_2_Hypothetical cluster_step1 Step 1: Cyanation (Hypothetical) cluster_step2 Step 2: N-Protection (Hypothetical) cluster_step3 Step 3: Nitrile Hydrolysis (Hypothetical) 1-Benzyl-4-piperidone 1-Benzyl-4-piperidone Nitrile_Intermediate_1 1-Benzyl-4-cyanopiperidine 1-Benzyl-4-piperidone->Nitrile_Intermediate_1 Reaction conditions and yield not specified Sodium_Cyanide Sodium Cyanide Sodium_Cyanide->Nitrile_Intermediate_1 Nitrile_Intermediate_2 1-(Benzyloxycarbonyl)- 4-cyanopiperidine Nitrile_Intermediate_1->Nitrile_Intermediate_2 Reaction conditions and yield not specified Benzyl_Chloroformate_2 Benzyl Chloroformate Benzyl_Chloroformate_2->Nitrile_Intermediate_2 Final_Product_2 Benzyl 4-(aminocarbonyl)tetrahydro- 1(2H)-pyridinecarboxylate Nitrile_Intermediate_2->Final_Product_2 Hydrolysis conditions and yield not specified

Caption: Hypothetical workflow for Route 2.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step protocol for the safe disposal of benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate, a compound commonly used in synthetic chemistry. Adherence to these procedures is critical for minimizing risks and maintaining a secure research environment.

Hazard Identification and Personal Protective Equipment (PPE)

Before handling this compound, it is crucial to be aware of its potential hazards. Based on available data for this compound and structurally similar molecules, the following hazard classifications should be assumed:

  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H332: Harmful if inhaled[1]

  • H335: May cause respiratory irritation[1]

To mitigate these risks, the following Personal Protective Equipment (PPE) is mandatory when handling this compound:

PPE ItemSpecificationPurpose
Gloves Chemical-resistant nitrile or butyl rubberTo prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical gogglesTo protect eyes from splashes and airborne particles.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo avoid inhalation of dust or vapors.[1]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

Small Spills:

  • Evacuate: If safe to do so, restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite or sand.

  • Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Large Spills:

  • Evacuate: Immediately evacuate the laboratory and alert others in the vicinity.

  • Isolate: Close the doors to the affected area to contain any vapors.

  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean up a large spill without specialized training and equipment.

Waste Disposal Procedure

All materials contaminated with this compound must be treated as hazardous waste.

Step 1: Waste Segregation

  • Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., pipette tips, absorbent paper, gloves), in a designated hazardous waste container.

  • Do not mix this waste with other incompatible waste streams. Specifically, keep it separate from strong oxidizing agents and strong acids.

Step 2: Container Labeling

  • The waste container must be clearly and accurately labeled with the words "Hazardous Waste."

  • The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.

  • Indicate the primary hazards: "Harmful," "Irritant."

Step 3: Waste Storage

  • Store the sealed hazardous waste container in a designated satellite accumulation area (SAA).

  • The SAA should be a well-ventilated, secure location, away from general laboratory traffic.

Step 4: Disposal Request

  • Once the waste container is full, or if it has been in storage for an extended period (consult your institution's guidelines), contact your EHS department to arrange for a hazardous waste pickup.

The logical workflow for the disposal of this compound is illustrated in the following diagram:

Disposal Workflow for this compound A Identify Hazards & Don PPE B Handle Chemical in Ventilated Area A->B C Segregate Waste B->C G Spill Occurs B->G D Label Waste Container C->D E Store in Satellite Accumulation Area D->E F Request EHS Pickup E->F H Follow Spill Protocol G->H Yes H->C

Caption: Disposal Workflow for this compound.

Experimental Protocol: Decontamination of Glassware

Properly decontaminating laboratory glassware that has been in contact with this compound is essential to prevent cross-contamination and ensure safety.

Materials:

  • Contaminated glassware

  • Appropriate organic solvent (e.g., acetone, ethanol)

  • Laboratory detergent

  • Brushes

  • Three separate wash basins

  • Designated hazardous waste container for solvent rinsate

Procedure:

  • Initial Rinse: Under a chemical fume hood, rinse the glassware with a small amount of a suitable organic solvent to remove the bulk of the chemical residue.

  • Collect Rinsate: The solvent rinsate must be collected and disposed of as hazardous waste. Do not pour it down the drain.

  • Second Rinse: Repeat the solvent rinse to ensure as much of the compound as possible has been removed. Again, collect the rinsate for hazardous waste disposal.

  • Detergent Wash: In a designated basin, wash the glassware thoroughly with a laboratory detergent and warm water. Use brushes to scrub all surfaces.

  • Tap Water Rinse: Rinse the glassware multiple times with tap water in a second basin.

  • Final Rinse: Perform a final rinse with deionized water in a third basin.

  • Drying: Allow the glassware to air dry or place it in a drying oven.

The relationship between the disposal steps is outlined in the diagram below:

Key Relationships in Chemical Disposal cluster_0 Preparation cluster_1 Handling & Waste Collection cluster_2 Disposal A Hazard Assessment B PPE Selection A->B C Chemical Use B->C D Waste Segregation C->D E Secure Storage D->E F EHS Coordination E->F

Caption: Key Relationships in Chemical Disposal.

By adhering to these detailed procedures, laboratory personnel can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines, as local regulations may vary.

References

Essential Safety and Handling Protocols for Benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for Benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound. Adherence to these recommendations is critical to minimize exposure and ensure personal safety.

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]Protects against splashes, dust, and vapors that can cause serious eye irritation or damage.
Skin Protection Chemical-impermeable gloves and fire/flame resistant and impervious clothing.[1]Prevents skin contact, which may cause irritation, and protects from potential thermal hazards.
Respiratory Protection A full-face respirator is necessary if exposure limits are exceeded or if irritation or other symptoms are experienced.[1]Protects the respiratory system from harmful dust, mists, or vapors.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for laboratory safety. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_area 1. Designate Handling Area Ensure well-ventilated space. gather_ppe 2. Assemble PPE (Goggles, Gloves, Lab Coat, Respirator) prep_area->gather_ppe don_ppe 3. Don PPE gather_ppe->don_ppe handle 4. Handle Chemical Avoid dust formation. Avoid contact with skin and eyes. don_ppe->handle store 5. Store Securely Tightly closed container. Dry, cool, well-ventilated area. handle->store decontaminate 6. Decontaminate Work Area store->decontaminate doff_ppe 7. Doff & Dispose of PPE decontaminate->doff_ppe dispose 8. Dispose of Chemical Waste Follow approved procedures. doff_ppe->dispose

Safe Handling Workflow for this compound

Detailed Methodologies

Handling and Storage:

Always handle this compound in a well-ventilated area to minimize inhalation exposure.[1] Avoid the formation of dust and prevent contact with skin and eyes by using the specified PPE.[1] When not in use, store the chemical in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]

Accidental Release Measures:

In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[1] Avoid dust formation during cleanup.[1] Collect the spilled material and place it in a suitable, closed container for disposal.[1] Prevent the chemical from entering drains or waterways.

Disposal Plan:

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. The material should be collected in a suitable, closed container for disposal.[3] Do not allow the product to enter drains.[3] It is recommended to use a licensed professional waste disposal service to dispose of this material.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.